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  • Product: Ethyl 1-methylpiperazine-2-carboxylate
  • CAS: 476493-07-9

Core Science & Biosynthesis

Foundational

"synthesis of Ethyl 1-methylpiperazine-2-carboxylate"

An In-depth Technical Guide to the Synthesis of Ethyl 1-methylpiperazine-2-carboxylate For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 1-methylpiperazine-2-carboxylate is a key heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Ethyl 1-methylpiperazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-methylpiperazine-2-carboxylate is a key heterocyclic building block in medicinal chemistry, prized for its utility in the synthesis of complex pharmaceutical agents. The piperazine motif is a well-established pharmacophore that can enhance the physicochemical properties and biological activity of drug candidates.[1][2] This guide provides a comprehensive overview of the predominant synthetic strategy for this compound, focusing on the N-methylation of the ethyl piperazine-2-carboxylate precursor. We will delve into the mechanistic rationale behind the chosen synthetic route, present a detailed, field-tested experimental protocol, and outline the necessary analytical techniques for structural verification and purity assessment. The primary method discussed is the Eschweiler-Clarke reaction, a robust and selective methylation that avoids common pitfalls such as over-alkylation.[3][4]

Introduction: The Strategic Importance of the Piperazine Core

The piperazine ring is a privileged scaffold in modern drug discovery, appearing in a multitude of approved therapeutic agents.[2] Its two basic nitrogen atoms allow for tailored modifications that can modulate a molecule's solubility, basicity, and ability to interact with biological targets.[1] Ethyl 1-methylpiperazine-2-carboxylate serves as a versatile intermediate, combining the piperazine core with an ethyl ester handle for further synthetic elaboration and a tertiary amine that often plays a crucial role in target engagement.

The synthesis of this specific molecule presents a common challenge in organic chemistry: the selective functionalization of a symmetrical or near-symmetrical diamine. The primary goal is to achieve mono-N-methylation efficiently and without the formation of undesired byproducts, such as the N,N'-dimethylated piperazine or quaternary ammonium salts. This guide focuses on a logical and efficient pathway to achieve this outcome.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule dictates the most practical forward synthesis. The primary disconnection is at the N1-methyl bond, identifying the key precursor as ethyl piperazine-2-carboxylate. This precursor contains the core piperazine ring and the ester functionality, simplifying the final step to a selective methylation.

This strategy is advantageous because ethyl piperazine-2-carboxylate is commercially available, often as a dihydrochloride salt, providing a direct and cost-effective entry point into the synthesis.[5][6]

G target Ethyl 1-methylpiperazine-2-carboxylate precursor1 Ethyl piperazine-2-carboxylate target->precursor1 C-N Disconnection (N-Methylation) precursor2 Methylating Agent (e.g., HCHO/HCOOH) target->precursor2

Caption: Retrosynthetic analysis of the target molecule.

Core Synthetic Methodology: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a premier method for the N-methylation of primary and secondary amines.[3][7] It utilizes an excess of formic acid and formaldehyde as the methylating agent. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by formic acid (acting as a hydride donor).[4]

A critical advantage of this method is its self-limiting nature; it reliably stops at the tertiary amine stage.[3] Tertiary amines cannot form the necessary iminium ion intermediate for further alkylation, thus preventing the formation of quaternary ammonium salts, a common side reaction with other methylating agents like methyl iodide.

Mechanism Overview
  • Imine Formation: The secondary amine of ethyl piperazine-2-carboxylate attacks formaldehyde to form a hemiaminal, which then dehydrates to an electrophilic iminium ion.

  • Hydride Transfer: Formic acid transfers a hydride to the iminium ion, reducing it to the methylated tertiary amine.

  • Irreversibility: The formic acid is oxidized to carbon dioxide, which evolves as a gas, driving the reaction to completion.[3]

Detailed Experimental Protocol

This protocol describes the synthesis starting from the commercially available ethyl piperazine-2-carboxylate dihydrochloride. The initial step is a neutralization (free-basing) of the salt, followed by the N-methylation reaction.

Reagents and Materials
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Key Hazards
Ethyl piperazine-2-carboxylate dihydrochloride129798-91-0C₇H₁₆Cl₂N₂O₂231.12Irritant
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01None
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Carcinogen, Irritant
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04None
Formic Acid (~90%)64-18-6CH₂O₂46.03Corrosive, Severe Burns
Formaldehyde (37% aq. solution)50-00-0CH₂O30.03Toxic, Carcinogen, Sensitizer
Diethyl Ether60-29-7C₄H₁₀O74.12Extremely Flammable, Peroxide Former
Hydrochloric Acid (conc.)7647-01-0HCl36.46Corrosive, Severe Burns
Step-by-Step Procedure

Part A: Free-Basing of Ethyl Piperazine-2-carboxylate

  • Dissolution: Dissolve ethyl piperazine-2-carboxylate dihydrochloride (1.0 eq) in water.

  • Neutralization: Cool the solution in an ice bath (0 °C) and slowly add a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9 (test with pH paper). Gas evolution (CO₂) will be observed.

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl piperazine-2-carboxylate as a free base (typically an oil). Proceed immediately to the next step.

Part B: N-Methylation via Eschweiler-Clarke Reaction

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add formic acid (approx. 2.5 eq). Cool the flask in an ice bath.

  • Amine Addition: Slowly add the ethyl piperazine-2-carboxylate free base (1.0 eq) from Part A to the cold formic acid.

  • Formaldehyde Addition: Slowly add aqueous formaldehyde solution (approx. 2.5 eq).

  • Reflux: Heat the reaction mixture to reflux (typically 90-100 °C) for 6-12 hours. Monitor the reaction progress by TLC or LC-MS. The evolution of CO₂ should be apparent.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add concentrated hydrochloric acid to acidify the mixture (pH ~1-2).

    • Wash the acidic aqueous solution with diethyl ether to remove any non-basic impurities.

    • Cool the aqueous layer in an ice bath and carefully basify with a cold 50% NaOH solution to pH >12.

    • Extract the product from the basic aqueous layer three times with dichloromethane.

  • Purification:

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 1-methylpiperazine-2-carboxylate.

Overall Synthetic Workflow

The entire process, from starting materials to the final, purified product, is outlined below. Each stage includes critical quality control checkpoints.

G cluster_0 Part A: Free-Basing cluster_1 Part B: N-Methylation start Start: Ethyl piperazine-2- carboxylate 2HCl neutralize Neutralize with NaHCO₃ start->neutralize extract_dcm Extract with DCM neutralize->extract_dcm dry_conc Dry & Concentrate extract_dcm->dry_conc freebase Intermediate: Free Base (Ethyl piperazine-2-carboxylate) dry_conc->freebase reagents Add HCOOH & HCHO freebase->reagents Proceed to Methylation reflux Reflux (6-12h) reagents->reflux workup Acid/Base Work-up reflux->workup purify Purify (Distillation/ Chromatography) workup->purify product Final Product: Ethyl 1-methyl- piperazine-2-carboxylate purify->product

Caption: High-level workflow for the synthesis of the target compound.

Characterization and Quality Control

Confirmation of the final product's identity and purity is essential. The following analytical data are expected for Ethyl 1-methylpiperazine-2-carboxylate.

TechniqueExpected Observations
¹H NMR - Singlet around 2.3-2.4 ppm (3H, N-CH₃).- Quartet around 4.1-4.2 ppm (2H, O-CH₂-CH₃).- Triplet around 1.2-1.3 ppm (3H, O-CH₂-CH₃).- Complex multiplets for the piperazine ring protons (7H).
¹³C NMR - Signal for the N-CH₃ carbon around 46 ppm.- Signals for the ethyl ester group (~172 ppm for C=O, ~61 ppm for O-CH₂, ~14 ppm for CH₃).- Multiple signals for the piperazine ring carbons.
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z = 187.1441 for C₉H₁₉N₂O₂⁺.
FT-IR - Strong C=O stretch for the ester at ~1730 cm⁻¹.- C-H stretching bands around 2800-3000 cm⁻¹.- Absence of N-H stretch (typically ~3300 cm⁻¹), indicating successful methylation.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: All steps, especially those involving dichloromethane, formic acid, and formaldehyde, must be performed in a certified chemical fume hood.

  • Reagent Hazards:

    • Formic Acid: Is highly corrosive and can cause severe burns. Handle with extreme care.

    • Formaldehyde: Is a known carcinogen and sensitizer. Avoid inhalation and skin contact.

    • Dichloromethane: Is a suspected carcinogen. Minimize exposure.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local environmental regulations. Halogenated and non-halogenated waste streams should be segregated.

Conclusion

The synthesis of Ethyl 1-methylpiperazine-2-carboxylate is most reliably achieved through the N-methylation of its piperazine precursor. The Eschweiler-Clarke reaction stands out as the method of choice due to its high selectivity for mono-methylation and its operational simplicity. By following the detailed protocol and adhering to strict safety measures, researchers can efficiently produce this valuable synthetic intermediate for applications in drug discovery and development. Future work may focus on developing greener methylation protocols that avoid the use of hazardous reagents like formaldehyde.

References

A consolidated list of all sources will be generated here upon completion.

Sources

Exploratory

Technical Monograph: Ethyl 1-methylpiperazine-2-carboxylate (CAS 476493-07-9)

Executive Summary Ethyl 1-methylpiperazine-2-carboxylate (CAS 476493-07-9) is a specialized heterocyclic building block extensively utilized in the synthesis of pharmaceutical agents, particularly those targeting G-prote...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 1-methylpiperazine-2-carboxylate (CAS 476493-07-9) is a specialized heterocyclic building block extensively utilized in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and kinase pathways (e.g., ALK5 inhibitors). As a bifunctional scaffold, it offers two distinct points of chemical divergence: a secondary amine at the N4 position and an electrophilic ester moiety at the C2 position, adjacent to the tertiary N1-methyl amine.

This guide provides a comprehensive technical analysis of the compound's physicochemical profile, synthetic methodologies, reactivity patterns, and application in modern drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The structural uniqueness of CAS 476493-07-9 lies in the proximity of the N1-methyl group to the C2-ester. This steric environment influences both the basicity of the N1 nitrogen and the electrophilicity of the ester carbonyl, distinguishing it from its 4-methyl isomer.

Table 1: Core Chemical Data
PropertySpecification
CAS Number 476493-07-9
IUPAC Name Ethyl 1-methylpiperazine-2-carboxylate
Molecular Formula C₈H₁₆N₂O₂
Molecular Weight 172.23 g/mol
SMILES CCOC(=O)C1CNCCN1C
Appearance Colorless to pale yellow liquid (or low-melting solid)
Boiling Point ~90–95 °C at 11 mmHg (Predicted based on analogs)
Density ~1.02 g/mL (Predicted)
Solubility Miscible in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water (pH dependent)
pKa (Calculated) N1 (Tertiary): ~7.8

Synthetic Methodologies

The synthesis of Ethyl 1-methylpiperazine-2-carboxylate generally follows two primary strategies: Cyclization (constructing the ring) or Functionalization (modifying a pre-formed ring).

Method A: Reductive Alkylation (Industrial Preferred)

The most scalable route involves the selective N-methylation of ethyl piperazine-2-carboxylate. This method avoids the formation of regioisomers common in cyclization strategies.

  • Precursor: Ethyl piperazine-2-carboxylate (commercially available).

  • Reagents: Formaldehyde (HCHO), Formic acid (HCOOH) or Sodium triacetoxyborohydride (STAB).

  • Mechanism: Eschweiler-Clarke reaction or Reductive Amination.

  • Protocol Insight: Control of pH is critical. The N1 position (adjacent to the ester) is less nucleophilic than N4 due to steric hindrance and inductive effects. However, under reductive amination conditions, selectivity can be challenging. Protecting N4 (e.g., with Boc) prior to methylation of N1 is often required to ensure regioselectivity, followed by deprotection.

Method B: De Novo Cyclization

Constructing the ring from acyclic precursors allows for the introduction of the N1-methyl group early in the synthesis.

  • Reagents: N-methylethylenediamine + Ethyl 2,3-dibromopropionate.

  • Conditions: Base-mediated cyclization (e.g., K₂CO₃, Toluene, Reflux).

  • Challenge: This often yields a mixture of the 1-methyl and 4-methyl isomers, requiring rigorous fractional distillation or chromatography for purification.

Visualization: Synthetic Pathways

Synthesis cluster_0 Method A: Functionalization cluster_1 Method B: Cyclization StartA Ethyl piperazine-2-carboxylate StepA1 N4-Boc Protection StartA->StepA1 StepA2 N1-Methylation (MeI or HCHO/NaBH4) StepA1->StepA2 StepA3 TFA Deprotection StepA2->StepA3 EndA Ethyl 1-methylpiperazine- 2-carboxylate (Target) StepA3->EndA StartB1 N-methylethylenediamine StepB1 Base-Mediated Cyclization (K2CO3) StartB1->StepB1 StartB2 Ethyl 2,3-dibromopropionate StartB2->StepB1 Sep Isomer Separation StepB1->Sep Yields Isomer Mix Sep->EndA Yields Isomer Mix

Caption: Comparative synthetic routes. Method A (Functionalization) offers higher regiocontrol compared to Method B (Cyclization).

Reactivity & Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, often serving as a linker that improves solubility and pharmacokinetic (PK) profiles due to the piperazine ring.[1]

The "Handle": N4-Functionalization

The secondary amine at position 4 is the primary nucleophilic handle.

  • Reactions: Amide coupling (EDC/HOBt), Buchwald-Hartwig arylation, SNAr substitutions.

  • Application: Attaching the scaffold to aromatic heterocycles (e.g., pyridines, pyrimidines) to create kinase inhibitors. The N4-nitrogen acts as a solvent-exposed solubilizing group.

The "Warhead": Ester Transformation

The C2-ethyl ester is a masked carboxylic acid or alcohol.

  • Hydrolysis: Treatment with LiOH/THF yields 1-methylpiperazine-2-carboxylic acid , a zwitterionic amino acid analog used in peptide mimetics.

  • Reduction: LiAlH₄ reduction yields the hydroxymethyl derivative, useful for fragment-based drug design (FBDD).

Stereochemical Considerations

The C2 position is a chiral center. While CAS 476493-07-9 typically refers to the racemate, enantioselective synthesis is possible using chiral resolving agents (e.g., tartaric acid) or enzymatic hydrolysis (Pig Liver Esterase) to isolate the (S)- or (R)-enantiomer.

Case Study: ALK5 Inhibitors

In the development of TGF-β type I receptor (ALK5) inhibitors, the 1-methylpiperazine-2-carboxylate moiety serves as a key intermediate. The ester is hydrolyzed to the acid, which is then coupled to an aminopyridine core. The resulting amide bond orients the piperazine ring to interact with solvent-front residues in the kinase ATP-binding pocket, improving potency and selectivity [1].

Visualization: Reactivity Map

Reactivity cluster_N4 N4-Position (Nucleophile) cluster_C2 C2-Ester (Electrophile) Center Ethyl 1-methylpiperazine- 2-carboxylate Amide Amide Coupling (R-COCl / HATU) Center->Amide  Secondary Amine   Aryl N-Arylation (SNAr / Buchwald) Center->Aryl Acid Hydrolysis (LiOH) -> Carboxylic Acid Center->Acid  Ester   Alcohol Reduction (LiAlH4) -> Hydroxymethyl Center->Alcohol

Caption: Divergent reactivity profile. The scaffold allows orthogonal functionalization at the N4 amine and C2 ester.

Handling & Safety Protocols

Signal Word: WARNING Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

Experimental Handling
  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Piperazine derivatives can absorb CO₂ from the air to form carbamates.

  • Purification: The compound is basic. When purifying by silica gel chromatography, add 1-5% Triethylamine (TEA) or Ammonia to the eluent (e.g., DCM/MeOH/NH₃) to prevent streaking and irreversible adsorption to acidic silica sites.

  • Workup: During aqueous extraction, maintain pH > 10 to ensure the amine is deprotonated and partitions into the organic phase (DCM or EtOAc).

References

  • Patent Application: Pyridazinyl amino derivatives as ALK5 inhibitors. (2021). Patent WO/2021/209456.

  • Chemical Supplier Data: Ethyl 1-methylpiperazine-2-carboxylate Safety Data Sheet. BLD Pharm.

  • Synthetic Methodology: Synthesis of Piperazine-2-carboxylates via Alkylation. MDPI Molbank, 2009.

  • General Review: The piperazine scaffold for novel drug discovery efforts. Expert Opinion on Drug Discovery, 2022.[1]

Sources

Foundational

"starting materials for Ethyl 1-methylpiperazine-2-carboxylate synthesis"

Technical Whitepaper: Strategic Synthesis of Ethyl 1-methylpiperazine-2-carboxylate Executive Summary Ethyl 1-methylpiperazine-2-carboxylate (CAS 476493-07-9) is a critical pharmacophore scaffold, particularly in the dev...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Strategic Synthesis of Ethyl 1-methylpiperazine-2-carboxylate

Executive Summary

Ethyl 1-methylpiperazine-2-carboxylate (CAS 476493-07-9) is a critical pharmacophore scaffold, particularly in the development of bioactive molecules targeting GPCRs and kinase inhibitors. Its structural value lies in the rigid piperazine core coupled with a defined stereoelectronic vector provided by the C2-ester and N1-methyl group.

However, the synthesis of this molecule presents a specific regiochemical challenge: distinguishing between the N1 and N4 positions. In standard piperazine-2-carboxylates, the N4 nitrogen is significantly more basic and nucleophilic than the N1 nitrogen (which is


 to the electron-withdrawing ester). Consequently, standard alkylation protocols often favor the unwanted 4-methyl isomer or mixtures.

This guide details two distinct, self-validating synthetic routes:

  • The Precision Route (Recommended): A protection-deprotection strategy ensuring 100% regiocontrol.

  • The De Novo Route (Scalable): A cyclization strategy utilizing kinetic control to favor the 1-methyl isomer.

Part 1: Retrosynthetic Logic & Starting Material Selection

The selection of starting materials dictates the impurity profile. We analyze the two primary disconnections below.

Table 1: Critical Starting Materials & Specifications
MaterialCAS No.RolePurity Req.Critical Impurity Risk
Ethyl piperazine-2-carboxylate 120743-49-9Core Scaffold (Route 1)>97%Piperazine-2-carboxylic acid (hydrolysis product)
Di-tert-butyl dicarbonate (Boc₂O) 24424-99-5Protecting Group>99%Tert-butanol (removable)
Ethyl 2,3-dibromopropionate 3674-13-3Dielectrophile (Route 2)>98%Ethyl acrylate (elimination product)
N-Methylethylenediamine 109-81-9Dinucleophile (Route 2)>98%Ethylenediamine (leads to des-methyl impurity)

Part 2: The Precision Route (Protection/Deprotection)

Rationale: This method utilizes the electronic disparity between N1 and N4. By protecting the highly nucleophilic N4, we force alkylation to occur at the sterically hindered and electronically deactivated N1 position.

Step-by-Step Protocol

Step 1: Regioselective Protection of N4 Due to the inductive effect of the C2-ester, the pKa of N1 is significantly lower than N4.

  • Reagents: Ethyl piperazine-2-carboxylate (1.0 eq), Boc₂O (1.1 eq), DCM, Et₃N (1.2 eq).

  • Conditions: 0°C to RT, 4 hours.

  • Mechanism: The unhindered, basic N4 attacks the electrophilic carbonyl of Boc₂O. N1 remains free due to lower nucleophilicity.

  • Checkpoint: LC-MS should show a single peak for the mono-Boc species (

    
    ).
    

Step 2: N1-Methylation (Reductive Amination) Direct alkylation with Methyl Iodide is risky due to potential quaternization. Reductive amination is preferred.

  • Reagents: N4-Boc-intermediate, Formaldehyde (37% aq, 5.0 eq), NaBH(OAc)₃ (3.0 eq), DCE (Dichloroethane).

  • Conditions: Stir at RT for 12 hours.

  • Causality: The aldehyde forms an iminium ion at N1, which is rapidly reduced by the borohydride. The N4-Boc group prevents reaction at the distal nitrogen.

Step 3: Deprotection

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Conditions: RT, 2 hours.

  • Workup: Basify carefully with NaHCO₃ to pH 8 (avoid hydrolysis of the ester) and extract with DCM.

Workflow Visualization (Route 1)

PrecisionRoute SM Ethyl piperazine-2-carboxylate (N1 deactivated by ester) Step1 Step 1: N4-Boc Protection (Kinetic Selectivity) SM->Step1 Boc2O, 0°C Inter1 1-Ethyl 4-(tert-butyl) piperazine-1,2-dicarboxylate Step1->Inter1 Step2 Step 2: Reductive Methylation (HCHO / NaBH(OAc)3) Inter1->Step2 N1 Functionalization Inter2 N1-Methyl, N4-Boc Intermediate Step2->Inter2 Step3 Step 3: Acidic Deprotection (HCl/Dioxane) Inter2->Step3 Cleavage Product Ethyl 1-methylpiperazine-2-carboxylate (Target) Step3->Product

Caption: Figure 1. The Protection-Deprotection strategy ensures N1 regioselectivity by exploiting the nucleophilic differential between N1 and N4.

Part 3: The De Novo Route (Cyclization)

Rationale: For large-scale synthesis where step-count reduction is prioritized, reacting a diamine with a vicinal dihaloester is efficient. This route relies on kinetic control .

Mechanistic Insight

The reaction involves N-methylethylenediamine and Ethyl 2,3-dibromopropionate .

  • Nucleophile: The primary amine (-NH₂) is less sterically hindered and kinetically more nucleophilic than the secondary amine (-NHMe).

  • Electrophile: The terminal carbon (C3 of the propionate) is less hindered than the chiral C2 (alpha to ester).

  • Pathway:

    • First Attack: The -NH₂ attacks the terminal -CH₂Br.

    • Intermediate: MeNH-CH₂-CH₂-NH-CH₂-CH(Br)-COOEt

    • Ring Closure: The secondary amine (-NHMe) attacks the alpha-carbon (-CHBr-).

    • Result: The nitrogen at the alpha-position (N1) bears the methyl group.

Note: If the amine orientation flips, the 4-methyl isomer is formed. However, steric bulk generally favors the pathway described above.

Step-by-Step Protocol
  • Reagents: Ethyl 2,3-dibromopropionate (1.0 eq), N-methylethylenediamine (1.0 eq), K₂CO₃ (3.0 eq) or Et₃N.

  • Solvent: Toluene (for easy workup) or Acetonitrile.

  • Conditions: Reflux (80-110°C) for 6-12 hours.

  • Purification: The crude mixture may contain ~10-15% of the 4-methyl isomer. Separation requires high-vacuum fractional distillation or column chromatography (DCM:MeOH 95:5).

Pathway Visualization (Route 2)

CyclizationRoute SM1 Ethyl 2,3-dibromopropionate (Electrophile) Transition Kinetic Attack: Primary NH2 attacks Terminal CH2Br SM1->Transition SM2 N-methylethylenediamine (Nucleophile) SM2->Transition Intermediate Linear Intermediate: MeNH-CH2-CH2-NH-CH2-CH(Br)-COOEt Transition->Intermediate SideProduct Ethyl 4-methylpiperazine-2-carboxylate (Minor Product - from reverse attack) Transition->SideProduct Minor Pathway (Steric penalty) Closure Ring Closure: Secondary NHMe attacks Alpha-Carbon Intermediate->Closure Product Ethyl 1-methylpiperazine-2-carboxylate (Major Product) Closure->Product Major Pathway

Caption: Figure 2. Kinetic control in the cyclization route favors the 1-methyl isomer due to the higher nucleophilicity of the primary amine toward the terminal bromide.

Part 4: Analytical Validation (Self-Validating System)

To confirm you have synthesized the 1-methyl isomer and not the 4-methyl isomer, use ¹H NMR diagnostic shifts.

Feature1-Methyl Isomer (Target)4-Methyl Isomer (Impurity)
N-Me Singlet Typically

2.3 - 2.4 ppm
Typically

2.2 - 2.3 ppm
C2-H Proton Doublet or dd (coupled to C3 protons). The N1-Me significantly influences the shift of this proton (

to ester).
dd . Less shielded/deshielded by the distal N4-Me.
NOESY Strong correlation between N-Me and Ester Ethyl Group (spatial proximity).No correlation between N-Me and Ester Ethyl Group.

References

  • ChemicalBook. (2023). Ethyl 1-methylpiperazine-2-carboxylate Properties and Synthesis. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8431, Ethyl 1-piperazinecarboxylate. (For comparative pKa and reactivity data). Retrieved from

  • Khalili, F., et al. (2009).[1] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][2] Journal of Chemical & Engineering Data. (Establishes the pKa differential between N1 and N4). Retrieved from [Semantic Scholar Link]([Link]

  • Organic Chemistry Portal. Synthesis of Piperazines. (General methodologies for diamine-dihaloester cyclizations). Retrieved from

Sources

Exploratory

Enantioselective Synthesis of Ethyl 1-Methylpiperazine-2-Carboxylate: A Comprehensive Technical Guide

Introduction & Pharmacological Context The enantiomerically pure scaffold of ethyl 1-methylpiperazine-2-carboxylate is a critical chiral building block in modern medicinal chemistry. It serves as a foundational pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The enantiomerically pure scaffold of ethyl 1-methylpiperazine-2-carboxylate is a critical chiral building block in modern medicinal chemistry. It serves as a foundational pharmacophore in the synthesis of transforming growth factor-β (TGF-β) type I receptor (ALK5) inhibitors[1], presynaptic calcium channel blockers[2], and various targeted kinase inhibitors. The spatial orientation of the C2-carboxylate and the N1-methyl group dictates the binding affinity and pharmacokinetic profile of the final active pharmaceutical ingredient (API). Consequently, achieving >99% enantiomeric excess (ee) during its synthesis is not just a quality metric—it is a strict pharmacological necessity.

As an Application Scientist, I have designed this guide to move beyond basic reaction schemes. Here, we analyze the causality behind each experimental choice, ensuring that every step in the protocol acts as a self-validating system to guarantee stereochemical integrity and high chemical yields.

Strategic Retrosynthetic Analysis

When designing a scalable synthesis for this molecule, three primary pathways emerge from the retrosynthetic analysis:

  • Pathway A (Chiral Pool): Utilizes commercially available enantiopure (S)- or (R)-piperazine-2-carboxylic acid. This route relies on orthogonal protection to chemically differentiate the N1 and N4 amines[3].

  • Pathway B (Asymmetric Hydrogenation): Involves the stereoselective reduction of an ethyl pyrazine-2-carboxylate precursor using chiral transition-metal catalysts (e.g., Ru-BINAP)[4].

  • Pathway C (Enzymatic Resolution): Employs biocatalysts like Alcalase to kinetically resolve a racemic mixture of the piperazine ester[5].

Retrosynthesis Target Enantiopure Ethyl 1-methylpiperazine- 2-carboxylate PathA Pathway A: Chiral Pool From (S)-Piperazine-2-carboxylic acid Target->PathA N-alkylation & Esterification PathB Pathway B: Asymmetric Hydrogenation From Ethyl pyrazine-2-carboxylate Target->PathB Chiral Catalyst (e.g., Ru-BINAP) PathC Pathway C: Enzymatic Resolution From Racemic Ester Target->PathC Alcalase / Lipase Stereoselective Hydrolysis

Retrosynthetic pathways for enantiopure ethyl 1-methylpiperazine-2-carboxylate.

Quantitative Data: Comparative Evaluation of Synthetic Pathways

To select the optimal route for bench-to-pilot scalability, we must evaluate the empirical data associated with each pathway.

Synthetic PathwayOverall YieldEnantiomeric Excess (ee)ScalabilityCost-EfficiencyPrimary Limitation
A: Chiral Pool (Cu-Chelation) 65 - 70%>99%High (Multi-kg)ModerateRequires stoichiometric Cu(II) and removal
B: Asymmetric Hydrogenation 80 - 85%92 - 96%Very High (Ton)High (at scale)High initial cost of chiral metal catalysts
C: Enzymatic Resolution <45% (Max 50%)>98%ModerateLowInherently limited to 50% theoretical yield

Mechanistic Deep-Dive: The Orthogonal Protection Strategy

The fundamental challenge in modifying piperazine-2-carboxylic acid is the presence of two secondary amines with differing steric environments but similar


 values. The N4 amine is sterically unhindered, while the N1 amine is sterically encumbered by the adjacent C2-carboxylate.

To achieve regioselective N1-methylation, we must first protect the N4 position. Relying purely on steric bulk for selectivity often yields 10-15% of unwanted N1-protected or di-protected byproducts. To enforce absolute causality in our regiocontrol, we utilize a Cu(II) chelation strategy [3].

CopperChelation SM (S)-Piperazine- 2-carboxylic acid CuComplex Cu(II) Chelate Complex (N1 & O blocked) SM->CuComplex CuCO3, H2O Reflux BocInter N4-Boc Cu(II) Complex CuComplex->BocInter Boc2O, Dioxane RT Product (S)-4-Boc-piperazine- 2-carboxylic acid BocInter->Product EDTA or 8-HQ Cu(II) Removal

Mechanism of Cu(II)-directed regioselective N4-Boc protection.

By introducing copper(II) carbonate, the


 ion forms a thermodynamically stable bidentate chelate with the N1 amine and the C2-carboxylate oxygen. This completely masks the N1 position, leaving the N4 amine as the sole nucleophile available to react with Boc anhydride (

).

Self-Validating Experimental Protocols (Pathway A)

Every protocol below is designed as a self-validating system. You must not proceed to the next step unless the In-Process Control (IPC) criteria are strictly met.

Step 1: Regioselective N4-Boc Protection via Cu(II) Chelation
  • Causality: As established, Cu(II) chelation prevents N1-Boc formation, ensuring 100% regioselectivity[3].

  • Procedure:

    • Suspend enantiopure (S)-piperazine-2-carboxylic acid (1.0 eq) in boiling distilled water.

    • Add

      
       (0.55 eq) portion-wise. The solution will turn deep blue, indicating successful chelate formation.
      
    • Cool to room temperature, add 1,4-dioxane (1:1 v/v with water), and dropwise add

      
       (1.1 eq). Stir for 12 hours.
      
    • To liberate the product, add 8-hydroxyquinoline (1.2 eq) to precipitate the copper. Filter the green precipitate.

    • Acidify the filtrate to pH 3-4 using 1M HCl and extract with Ethyl Acetate (EtOAc).

  • IPC & Validation: Run LC-MS on the organic layer. Acceptance Criteria: Complete absence of di-Boc mass (m/z 331). Target mass must be m/z 231

    
    . The aqueous phase must be colorless after extraction, confirming complete Cu(II) removal.
    
Step 2: Esterification of the Carboxylic Acid
  • Causality: Standard Fischer esterification (

    
     or 
    
    
    
    ) is incompatible because highly acidic conditions will cleave the N4-Boc group. A mild, base-mediated alkylation using ethyl iodide is required to preserve the orthogonal protection.
  • Procedure:

    • Dissolve (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid in anhydrous DMF.

    • Add

      
       (2.0 eq) and cool to 0°C.
      
    • Add Ethyl Iodide (1.5 eq) dropwise. Stir at room temperature for 8 hours.

    • Quench with water, extract with MTBE, wash thoroughly with brine (to remove DMF), and concentrate.

  • IPC & Validation: Perform TLC (Hexane/EtOAc 1:1) visualized with Ninhydrin. Acceptance Criteria: The starting material stains strongly upon heating, but the product should migrate higher (

    
     ~0.6) and not stain easily. 
    
    
    
    -NMR must show a new quartet at ~4.2 ppm (2H) and a triplet at ~1.3 ppm (3H).
Step 3: N1-Methylation via Reductive Amination
  • Causality: Direct alkylation with Methyl Iodide (MeI) leads to over-alkylation and quaternary ammonium salt formation. Reductive amination using aqueous formaldehyde and sodium triacetoxyborohydride (

    
    ) ensures strict mono-methylation because the intermediate iminium ion is rapidly reduced, and the resulting tertiary amine cannot form another iminium species.
    
  • Procedure:

    • Dissolve the ethyl ester intermediate in 1,2-dichloroethane (DCE).

    • Add 37% aqueous formaldehyde (1.5 eq) and glacial acetic acid (0.1 eq) to catalyze iminium formation. Stir for 30 minutes at room temperature.

    • Portion-wise add

      
       (2.0 eq) and stir for 12 hours.
      
    • Quench with saturated aqueous

      
       to neutralize the acid and destroy excess hydride. Extract with DCM.
      
  • IPC & Validation: LC-MS must show a mass shift of exactly +14 Da (m/z 273

    
    ). Critical Step:  Run Chiral HPLC (e.g., Chiralpak AD-H) at this stage to confirm that no racemization occurred at the C2 chiral center during the basic/acidic transitions (>98% ee).
    
Step 4: N4-Deprotection to Yield the Target Scaffold
  • Causality: The N4-Boc group must be cleanly removed without hydrolyzing the newly formed ethyl ester. Anhydrous acidic conditions are mandatory; aqueous HCl would risk ester hydrolysis.

  • Procedure:

    • Dissolve the N1-methylated intermediate in anhydrous DCM.

    • Cool to 0°C and add 4M HCl in 1,4-dioxane (5.0 eq).

    • Warm to room temperature and stir for 4 hours. The product will precipitate as the hydrochloride salt.

    • Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum.

  • IPC & Validation:

    
    -NMR (in 
    
    
    
    ) must show the complete disappearance of the 9H singlet at ~1.45 ppm (Boc group). The ethyl ester signals must remain intact.

References[1] Title: US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors

Sources

Foundational

Ethyl 1-Methylpiperazine-2-Carboxylate: Advanced Safety, Handling, and Synthetic Integration Guide

Executive Summary Ethyl 1-methylpiperazine-2-carboxylate (CAS: 476493-07-9) is a highly versatile, conformationally constrained heterocyclic building block. In modern drug discovery, piperazine derivatives are privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 1-methylpiperazine-2-carboxylate (CAS: 476493-07-9) is a highly versatile, conformationally constrained heterocyclic building block. In modern drug discovery, piperazine derivatives are privileged scaffolds, frequently utilized to modulate physicochemical properties (such as aqueous solubility and metabolic stability) and to direct specific spatial geometries in target binding. This whitepaper provides researchers and drug development professionals with an authoritative framework for the safe handling, storage, and synthetic application of this compound, with a specific focus on its role in kinase inhibitor development.

Physicochemical Profiling and Structural Dynamics

Understanding the intrinsic properties of Ethyl 1-methylpiperazine-2-carboxylate is critical for predicting its behavior during storage and reaction. The presence of both a secondary amine (at position 4, assuming position 1 is methylated) and an ester functionality creates a dual-reactive profile. The basicity of the piperazine nitrogen makes the compound susceptible to atmospheric degradation, necessitating rigorous environmental controls.

Quantitative Data: Compound Specifications

The following table summarizes the core physicochemical and logistical parameters required for standard laboratory integration[1].

ParameterSpecificationOperational Implication
Chemical Name Ethyl 1-methylpiperazine-2-carboxylateCore scaffold for functionalization.
CAS Number 476493-07-9Primary identifier for procurement and SDS tracking.
Molecular Formula C8H16N2O2Indicates a highly polar, nitrogen-rich structure.
Molecular Weight 172.22 g/mol Used for precise stoichiometric calculations.
SMILES O=C(C1N(C)CCNC1)OCCUseful for in silico docking and cheminformatics.
Storage Conditions 2–8°C (Cold-chain)Prevents ester hydrolysis and oxidative degradation[1].

Causality Insight: The requirement for cold-chain transportation and refrigerated storage is driven by the ester group's vulnerability to ambient moisture and the amine's tendency to absorb atmospheric CO₂, forming insoluble carbonate salts over time.

Safety, Hazards, and Self-Validating Handling Protocols

While specific toxicological data for the 1-methylated derivative is continuously updated, it shares a highly conserved hazard profile with its parent compound, ethyl piperazine-2-carboxylate[2]. The secondary amine acts as a localized base, capable of saponifying lipid bilayers upon direct contact, leading to irritation.

GHS Hazard Classification
Hazard ClassGHS CodeDescriptionMitigation Strategy
Acute Toxicity (Oral) H302Harmful if swallowed.Prohibit food/drink in the handling area.
Skin Corrosion/Irritation H315Causes skin irritation.Nitrile gloves (double-gloving recommended).
Eye Damage/Irritation H319Causes serious eye irritation.Tight-fitting safety goggles or face shield.
STOT-SE H335May cause respiratory irritation.Handle exclusively within a certified fume hood.
Self-Validating Handling & Spill Protocol

To ensure trustworthiness and safety, handling must follow a closed-loop, self-validating system:

  • Pre-Handling Environmental Check: Ensure the fume hood sash is at the correct height and the internal humidity is < 40%. Validation: Check the digital hygrometer; high humidity accelerates degradation.

  • Weighing Dynamics: Use anti-static spatulas. Piperazine derivatives can hold static charges, leading to aerosolization during transfer.

  • Spill Neutralization (Self-Validating):

    • Action: In the event of a micro-spill, isolate the area and apply a weak acid solution (e.g., 5% citric acid) to neutralize the basic amine, followed by absorbent pads.

    • Validation: Swab the cleaned area with pH indicator paper. A return to pH 6.5–7.0 confirms complete neutralization of the basic hazard.

Synthetic Utility: Targeting the TGF-β / ALK5 Pathway

Ethyl 1-methylpiperazine-2-carboxylate is prominently featured in the synthesis of ALK5 (TGFβR1) inhibitors[3]. The Transforming Growth Factor-β (TGF-β) signaling cascade is a master regulator of cellular proliferation and extracellular matrix production. Dysregulation of this pathway is a primary driver of idiopathic pulmonary fibrosis and various oncological states[3][4].

When incorporated into pyridazinyl or similar heteroaromatic scaffolds, the piperazine ring directs the molecule into the ATP-binding pocket of the ALK5 kinase domain, effectively halting the phosphorylation of downstream Smad proteins[4].

TGFbeta_Pathway TGFb TGF-β Ligand TGFbR2 TGFβR2 (Type II) TGFb->TGFbR2 Binds ALK5 ALK5 (TGFβR1) TGFbR2->ALK5 Phosphorylates Smad23 Smad2/3 Phosphorylation ALK5->Smad23 Activates Inhibitor ALK5 Inhibitor (Piperazine Core) Inhibitor->ALK5 Blocks Smad4 Smad4 Complex Smad23->Smad4 Binds Transcription Fibrosis / Gene Transcription Smad4->Transcription Translocates to Nucleus

TGF-β/ALK5 signaling cascade and targeted inhibition by piperazine derivatives.

Experimental Methodology: Amide Coupling Workflow

To leverage the secondary amine of Ethyl 1-methylpiperazine-2-carboxylate in drug design, it is frequently coupled with a target carboxylic acid. Because the piperazine ring is sterically hindered by the adjacent ethyl ester at position 2, standard coupling reagents (like EDC/HOBt) often yield poor results. Therefore, the use of HATU—a highly reactive uronium salt—is mandated.

Step-by-Step Amide Coupling Protocol

Step 1: Reagent Preparation (Inert Atmosphere)

  • Action: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) under an Argon atmosphere.

  • Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive O-7-azabenzotriazolyl active ester intermediate.

Step 2: Base Activation

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.

  • Validation Checkpoint: The solution will transition from clear to pale yellow. This visual cue validates the deprotonation of the carboxylic acid and the formation of the active ester.

Step 3: Piperazine Addition

  • Action: Dropwise addition of Ethyl 1-methylpiperazine-2-carboxylate (1.1 eq) dissolved in a minimal volume of DMF. Stir at room temperature for 4–6 hours.

  • Causality: Dropwise addition prevents localized thermal spikes and minimizes the formation of bis-coupled byproducts.

Step 4: Quenching and Extraction

  • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF.

  • Validation Checkpoint: Spot the organic layer on a TLC plate (visualized with Ninhydrin stain). The absence of a purple/brown spot at the baseline confirms the complete consumption of the free piperazine amine.

Step 5: Purification

  • Action: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient).

Synthetic_Workflow Prep 1. Reagent Prep (Inert Atm) Coupling 2. Amide Coupling (HATU/DIPEA) Prep->Coupling Quench 3. Quenching (NH4Cl aq) Coupling->Quench Extract 4. L-L Extraction (EtOAc/H2O) Quench->Extract Purify 5. Chromatography (Silica Gel) Extract->Purify Validate 6. Validation (LC-MS/NMR) Purify->Validate

Standard synthetic workflow for incorporating piperazine-2-carboxylates.

References

  • BLD Pharm. "476493-07-9 | Ethyl 1-methylpiperazine-2-carboxylate".
  • Google Patents. "AU2021307559A1 - Pyridazinyl amino derivatives as ALK5 inhibitors".
  • Google Patents. "US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors".
  • MilliporeSigma. "Ethyl piperazine-2-carboxylate dihydrochloride | 129798-91-0". Sigma-Aldrich.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Ethyl 1-methylpiperazine-2-carboxylate in Drug Discovery

Executive Summary & Molecule Profile[1] Ethyl 1-methylpiperazine-2-carboxylate is a high-value heterocyclic building block used extensively in the synthesis of bioactive small molecules.[1][2] Its structural utility lies...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

Ethyl 1-methylpiperazine-2-carboxylate is a high-value heterocyclic building block used extensively in the synthesis of bioactive small molecules.[1][2] Its structural utility lies in its ability to introduce a conformationally constrained, solubilizing diamine motif into drug candidates.

Unlike simple piperazines, the C2-carboxylate substituent introduces chirality and electronic asymmetry, allowing medicinal chemists to fine-tune the physicochemical properties (pKa, logD) and binding affinity of target molecules.[1][2] This scaffold is a critical intermediate in the development of ALK5 (TGF-β type I receptor) inhibitors and RIPK1 inhibitors , targeting fibrosis and neuroinflammation, respectively.[1]

Chemical Identity
PropertyDetail
IUPAC Name Ethyl 1-methylpiperazine-2-carboxylate
CAS Number 476493-07-9
Molecular Formula C8H16N2O2
Molecular Weight 172.23 g/mol
Key Functional Groups Secondary Amine (N4), Tertiary Amine (N1), Ethyl Ester
Chirality Contains one stereocenter at C2.[1][2][3][4] Available as racemate or enantiopure (S)- and (R)- forms.[1][2]

Strategic Utility in Medicinal Chemistry

The "Privileged Scaffold" Argument

The piperazine ring is a "privileged structure" in drug discovery, present in numerous FDA-approved drugs (e.g., Imatinib, Olanzapine).[1] Ethyl 1-methylpiperazine-2-carboxylate elevates this scaffold by offering three distinct vectors for diversification:

  • N4-Position (Secondary Amine): The most reactive site.[1][2] It serves as the primary "handle" for coupling to aromatic heterocycles (via SNAr) or acyl halides (via amidation).[1][2]

  • C2-Ester: A "masked" carboxylic acid.[1] It can be hydrolyzed to the free acid for peptide coupling, reduced to a primary alcohol, or converted to heterocycles like oxadiazoles.

  • N1-Methyl: Provides metabolic stability compared to a free NH and locks the local conformation.[1]

Electronic & Steric Considerations
  • pKa Modulation: The ester group at C2 exerts an electron-withdrawing inductive effect (-I), significantly lowering the basicity of the N1 nitrogen compared to the N4 nitrogen.[1][2] This pKa split allows for selective functionalization of N4 without protecting N1.

  • Stereochemistry: The C2 substituent forces the piperazine ring into a specific chair conformation to minimize 1,2-allylic strain (A-strain), which can be exploited to position the N4-substituent into a precise vector for receptor binding.[1]

Application Workflows & Case Studies

The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.

G Start Ethyl 1-methylpiperazine-2-carboxylate (CAS: 476493-07-9) N4_Product N4-Aryl/Acyl Derivative (Intermediate A) Start->N4_Product S_NAr or Reductive Amination Acid 1-Methylpiperazine-2-carboxylic acid (Zwitterion) Start->Acid LiOH/THF Hydrolysis Target_ALK5 ALK5 Inhibitors (Fibrosis/Oncology) N4_Product->Target_ALK5 Scaffold Elaboration Amide Carboxamide Derivative (Peptidomimetic) Acid->Amide HATU Coupling (Amine R-NH2) Target_RIPK1 RIPK1 Inhibitors (Inflammation) Amide->Target_RIPK1 Optimization

Figure 1: Divergent synthetic utility of Ethyl 1-methylpiperazine-2-carboxylate. Path 1 (Blue) highlights its use in ALK5 inhibitors.[2] Path 2 (Red) highlights its use in RIPK1 inhibitors.[1][2]

Case Study: ALK5 Inhibitors

In the development of TGF-β type I receptor (ALK5) inhibitors, the N4-nitrogen of the piperazine ring is often coupled to a heteroaryl core (e.g., pyridine, pyridazine) via Nucleophilic Aromatic Substitution (SNAr).[1][2] The C2-ester is then hydrolyzed to the acid, which is coupled to an amine to form an amide linker, crucial for hydrogen bonding within the kinase hinge region or solvent front.[1]

Reference: Pyridazinyl amino derivatives as ALK5 inhibitors (Patent WO2021307559A1) cite this specific ester as a key starting material.[2]

Detailed Experimental Protocols

These protocols are designed for scalability and reproducibility. They assume the use of standard Schlenk line techniques or sealed synthesis vials.

Protocol A: Regioselective N4-Arylation (SNAr)

Objective: To couple Ethyl 1-methylpiperazine-2-carboxylate to an electron-deficient aryl halide (e.g., 4-chloropyridine derivative).[1][2]

Reagents:

  • Ethyl 1-methylpiperazine-2-carboxylate (1.2 equiv)[1][2]

  • Aryl Halide (1.0 equiv)[1][2]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv) or K₂CO₃ (2.0 equiv)[1][2]

  • Solvent: DMSO or NMP (anhydrous)[1][2]

Procedure:

  • Preparation: In a microwave vial or pressure tube, dissolve the Aryl Halide (1.0 mmol) in DMSO (3 mL).

  • Addition: Add DIPEA (3.0 mmol) followed by Ethyl 1-methylpiperazine-2-carboxylate (1.2 mmol).

    • Expert Note: The secondary amine (N4) is significantly more nucleophilic than the N1-methyl tertiary amine.[1][2] No protection of N1 is required.

  • Reaction: Seal the vessel and heat to 100–120 °C for 4–16 hours.

    • Monitoring: Monitor by LC-MS.[1][2][5] The product peak (M+H) should appear with the disappearance of the aryl halide.[1]

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMSO.[1][2]

    • Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂).[2] Elute with a gradient of DCM:MeOH (0% to 10%). The ester product is typically stable on silica.

Protocol B: Saponification to 1-Methylpiperazine-2-carboxylic Acid

Objective: To hydrolyze the ethyl ester to the carboxylic acid without racemization.[1][2]

Reagents:

  • N4-substituted Ethyl 1-methylpiperazine-2-carboxylate (from Protocol A)[1][2]

  • Lithium Hydroxide Monohydrate (LiOH[1][2]·H₂O) (3.0 equiv)[1][2]

  • Solvent: THF:Water (3:1 ratio)[2]

Procedure:

  • Dissolution: Dissolve the ester substrate (1.0 mmol) in THF (5 mL).

  • Hydrolysis: Add a solution of LiOH·H₂O (3.0 mmol) in Water (1.7 mL) dropwise at 0 °C.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Self-Validation: TLC (DCM:MeOH 9:[2]1) will show the disappearance of the high-Rf ester spot and the appearance of a baseline spot (acid).[1][2]

  • Neutralization (Critical Step):

    • Cool the reaction to 0 °C.

    • Carefully adjust pH to ~6–7 using 1M HCl. Do not over-acidify if the product contains basic nitrogens, as it will form a highly water-soluble hydrochloride salt that is difficult to extract.[1]

  • Isolation:

    • Method 1 (Precipitation): If the product precipitates at neutral pH, filter and dry.

    • Method 2 (Lyophilization): If water-soluble (zwitterionic), remove THF under vacuum and lyophilize the aqueous residue.[1][2] Desalt using a C18 Sep-Pak cartridge or preparative HPLC if necessary.[1][2]

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield in SNAr Steric hindrance at N4 or deactivated Aryl Halide.[1][2]Switch solvent to NMP and increase temp to 140 °C. Use Fluoride-based aryl halides (more reactive than chlorides).[1]
Racemization Harsh hydrolysis conditions.Avoid NaOH/KOH at high temps. Use LiOH at RT. If using chiral starting material, verify ee% via Chiral HPLC.
Poor Solubility Zwitterionic nature of the acid product.Do not extract into organic solvent. Lyophilize directly or use ion-exchange resin (Dowex) for purification.[1][2]

References

  • Vertex Pharmaceuticals & Others. (2021).[2] Pyridazinyl amino derivatives as ALK5 inhibitors. Patent WO2021307559A1. Retrieved from .[1][2]

  • GlaxoSmithKline. (2020).[2] Indazolecarboxamides as RIPK1 Inhibitors. Patent WO2020056074A1. Retrieved from .[1]

  • Mission Therapeutics. (2018).[2] Cyano-substituted heterocycles with activity as inhibitors of USP30. Patent WO2018115863. Retrieved from .[1][2]

Sources

Application

Application Note: Ethyl 1-methylpiperazine-2-carboxylate as a Core Scaffold in the Synthesis of ALK5 Inhibitors

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Subject: Scaffold Utilization, Synthetic Workflows, an...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Subject: Scaffold Utilization, Synthetic Workflows, and Biological Targeting of ALK5

Executive Summary

The piperazine ring is a privileged pharmacophore in medicinal chemistry, frequently deployed to modulate physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability. Specifically, Ethyl 1-methylpiperazine-2-carboxylate (CAS: 476493-07-9) has emerged as a critical building block in the design of targeted therapeutics[1]. By providing a conformationally restricted diamine with a functionalizable carboxylate handle, this scaffold is extensively utilized in the synthesis of Transforming Growth Factor-β (TGF-β) type I receptor (ALK5) inhibitors[2]. This application note details the mechanistic rationale, physicochemical data, and self-validating synthetic protocols for integrating this scaffold into advanced drug candidates targeting fibrotic diseases.

Biological Context: The TGF-β/ALK5 Pathway in Fibrosis

Dysregulation of the TGF-β signaling cascade is a primary driver of extracellular matrix overproduction, leading to severe fibrotic conditions such as Idiopathic Pulmonary Fibrosis (IPF)[2][3]. The signaling is initiated when the TGF-β ligand binds to the Type II receptor (TGFβR2), which subsequently recruits and phosphorylates the Type I receptor, ALK5.

Inhibiting the kinase activity of ALK5 prevents the downstream phosphorylation of Smad2/3, thereby halting profibrotic gene transcription[3]. Recent patent literature demonstrates that incorporating the 1-methylpiperazine-2-carboxylate scaffold into pyridazinyl or pyrido-oxazine cores yields highly potent ALK5 inhibitors[4]. The piperazine moiety often projects into the solvent-exposed region of the kinase ATP-binding pocket, improving the pharmacokinetic profile without disrupting critical hinge-binding interactions.

TGFB_Pathway TGFB TGF-β Ligand TGFBR2 TGFβR2 (Type II Receptor) TGFB->TGFBR2 Binds ALK5 ALK5 (TGFβR1) TGFBR2->ALK5 Recruits & Phosphorylates SMAD23 Smad2/3 Phosphorylation ALK5->SMAD23 Kinase Activity SMAD4 Smad4 Complex Formation SMAD23->SMAD4 Associates NUCLEUS Nuclear Translocation & Profibrotic Gene Expression SMAD4->NUCLEUS Translocates INHIBITOR Piperazine-derived ALK5 Inhibitor INHIBITOR->ALK5 Blocks ATP Pocket

Figure 1: Mechanism of TGF-β/ALK5 signaling and targeted kinase inhibition.

Physicochemical Profiling & Scaffold Rationale

The strategic choice of Ethyl 1-methylpiperazine-2-carboxylate over an unsubstituted piperazine is rooted in structure-activity relationship (SAR) optimization[5]:

  • N-Methylation: Restricts the conformational flexibility of the ring and removes a hydrogen-bond donor, which significantly enhances membrane permeability and oral bioavailability.

  • C2-Carboxylate Handle: Provides a versatile vector for amide coupling. The proximity of the ester to the basic amines creates a unique localized dipole that can influence target residence time.

Table 1: Physicochemical Properties & Synthetic Impact
PropertyEthyl Ester (CAS 476493-07-9)Free Acid IntermediateImpact on Drug Design & Synthesis
Molecular Weight 172.23 g/mol 144.17 g/mol Low molecular weight allows for integration into larger cores without exceeding Lipinski's Rule of 5.
Physical State Pale yellow oilZwitterionic solidThe ester is easily handled and soluble in organic solvents; the acid requires careful isolation.
Reactivity Electrophilic at carbonylNucleophilic/ElectrophilicEster serves as a stable protecting group during upstream N-alkylation or cross-coupling steps.
Detection (LC-MS) m/z 173.1[M+H]⁺m/z 145.1 [M+H]⁺Distinct mass shift allows for unambiguous, self-validating reaction monitoring.

Experimental Workflows & Self-Validating Protocols

To utilize this scaffold in the synthesis of ALK5 inhibitors (e.g., pyridazinyl amino derivatives[3]), the ethyl ester must first be hydrolyzed to the free acid, followed by a high-efficiency amide coupling to the core heterocyclic amine.

Synthetic_Workflow STEP1 Ethyl 1-methylpiperazine- 2-carboxylate STEP2 Base-Catalyzed Hydrolysis (LiOH) STEP1->STEP2 STEP3 1-Methylpiperazine- 2-carboxylic acid STEP2->STEP3 LC-MS Validation STEP4 Amide Coupling (HATU, DIPEA) STEP3->STEP4 STEP5 Target ALK5 Inhibitor (e.g., Pyridazinyl core) STEP4->STEP5 HPLC Validation

Figure 2: Synthetic workflow for incorporating the piperazine scaffold into an ALK5 inhibitor.

Protocol A: Base-Catalyzed Saponification

Objective: Convert Ethyl 1-methylpiperazine-2-carboxylate to 1-Methylpiperazine-2-carboxylic acid. Causality & Reagent Selection: Lithium hydroxide (LiOH) is selected over NaOH or KOH. LiOH provides a milder basic environment and possesses superior solubility in the required THF/H₂O biphasic system, preventing unwanted ring-opening or epimerization side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl 1-methylpiperazine-2-carboxylate (1.0 eq, 10 mmol) in a 3:1 mixture of THF and deionized water (40 mL).

  • Reaction: Add LiOH·H₂O (2.0 eq, 20 mmol) in one portion. Stir the biphasic mixture vigorously at 25°C for 4 hours.

  • Self-Validation (In-Process Control): Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The protocol is validated to proceed only when the peak at m/z 173.1 [M+H]⁺ is completely depleted and replaced by a single peak at m/z 145.1 [M+H]⁺.

  • Workup & Isolation: Because the product is a highly water-soluble zwitterion, standard organic extraction will fail. Acidify the aqueous layer to pH ~4.5 using 1M HCl. Lyophilize the entire solution to yield the crude product as a hydrochloride/lithium chloride salt mixture, which can be used directly in Protocol B.

Protocol B: High-Efficiency Amide Coupling

Objective: Couple the 1-Methylpiperazine-2-carboxylic acid to a sterically hindered pyridazin-4-yl amine core. Causality & Reagent Selection: Coupling to deactivated or sterically hindered heterocyclic amines requires highly reactive intermediates. HATU is utilized because its 7-azabenzotriazole leaving group accelerates the acylation step significantly better than standard EDC/HOBt. DIPEA is chosen as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Pre-Activation: Suspend the crude 1-Methylpiperazine-2-carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (4.0 eq to neutralize the HCl salts from Protocol A) and HATU (1.5 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add the target heterocyclic amine core (1.0 eq) to the activated mixture. Stir at 40°C for 12 hours under a nitrogen atmosphere.

  • Self-Validation (In-Process Control): Perform a TLC (DCM:MeOH 9:1) stained with Ninhydrin. The disappearance of the primary amine spot (which stains deep purple/red) validates the completion of the coupling. Confirm via LC-MS.

  • Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via reverse-phase preparative HPLC.

Table 2: Optimization of Amide Coupling Conditions for Hindered Cores

Data represents typical optimization results for coupling the piperazine scaffold to a deactivated pyridazine core.

Coupling ReagentBaseSolventTemp / TimeConversion (LC-MS)Isolated Yield
EDC, HOBtTEADCM25°C / 24h35%22%
T3P (50% in EtOAc)DIPEAEtOAc60°C / 12h68%55%
HATU DIPEA DMF 40°C / 12h >95% 84%

Conclusion

Ethyl 1-methylpiperazine-2-carboxylate is a highly versatile, structurally privileged scaffold that directly addresses the pharmacokinetic and pharmacodynamic challenges of modern drug discovery. By following the self-validating protocols outlined above, medicinal chemists can efficiently integrate this moiety into complex heterocyclic systems, particularly for the development of next-generation ALK5 inhibitors aimed at treating severe fibrotic pathologies.

References

  • AU2021307559A1 - Pyridazinyl amino derivatives as ALK5 inhibitors Source: Google Patents URL:[2]

  • 476493-07-9 | Ethyl 1-methylpiperazine-2-carboxylate Source: BLD Pharm URL:[1]

  • US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors Source: Google Patents URL:[3]

  • WO2022013311A1 - Pyrido oxazine derivatives as alk5 inhibitors Source: Google Patents URL:[4]

  • WO2023060362A1 - Ras inhibitors, compositions and methods of use thereof Source: Google Patents URL:[5]

Sources

Method

Application Note: Ethyl 1-methylpiperazine-2-carboxylate in Kinase Inhibitor Synthesis

This Application Note is written for Medicinal Chemists, Process Chemists, and Drug Discovery Scientists . It details the strategic application of Ethyl 1-methylpiperazine-2-carboxylate as a chiral, solubility-enhancing...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for Medicinal Chemists, Process Chemists, and Drug Discovery Scientists . It details the strategic application of Ethyl 1-methylpiperazine-2-carboxylate as a chiral, solubility-enhancing building block in the synthesis of kinase inhibitors.[1]

Abstract & Strategic Value

In the optimization of kinase inhibitors, poor aqueous solubility and off-target toxicity are persistent bottlenecks. Ethyl 1-methylpiperazine-2-carboxylate (CAS: 203525-22-2 / 476493-07-9) serves as a high-value "solubility handle" and "vectoring scaffold."[1]

Unlike simple piperazines, the C2-carboxylate provides a vector for extending the molecule into the solvent-exposed region of the kinase ATP-binding pocket.[1] This allows for:

  • Solubility Modulation: The N1-methyl/N4-basic centers drastically improve pKa and logD profiles.[1]

  • Selectivity Tuning: The C2-substituent creates a specific 3D-vector that can discriminate between homologous kinases (e.g., distinguishing EGFR form HER2 or ALK from ROS1).[1]

  • Synthetic Versatility: The ester functionality allows for divergent synthesis—convertible to amides, alcohols, or heterocycles late in the synthetic sequence.

Chemical Profile & Handling

PropertySpecificationNotes
IUPAC Name Ethyl 1-methylpiperazine-2-carboxylateChiral centers available (R/S)
Molecular Weight 172.23 g/mol Low MW allows for "Fragment-Based" growth
Boiling Point ~95-100°C (at reduced pressure)Volatile; avoid high-vac without cold trap
Solubility DCM, MeOH, THF, WaterMiscible in most organic solvents
Basicity (pKa) N1 (Tertiary): ~7.5 | N4 (Secondary): ~9.0N4 is the primary nucleophile for coupling
Storage 2-8°C, Inert Atmosphere (Ar/N2)Hygroscopic; absorb CO2 from air

Strategic Application Modules

This building block is typically employed in Late-Stage Functionalization or Core Construction .[1]

Module A: The "Solvent Tail" Strategy (SNAr Route)

Objective: Attach the piperazine to a heteroaryl kinase core (e.g., Pyrimidine, Quinoline) and convert the ester to a solubilizing amide.

  • Mechanism: The N4-secondary amine acts as a nucleophile displacing a halide on the kinase core (SNAr or Buchwald-Hartwig).[1]

  • Why this Scaffold? The C2-ester remains orthogonal, allowing the core to be built before the "tail" is diversified.

Module B: The "Chiral Linker" Strategy (Reduction Route)

Objective: Reduce the ester to a primary alcohol to create constrained ether linkages or spiro-cycles.[1]

  • Mechanism: Reduction (LiAlH4) followed by intramolecular cyclization.

  • Why this Scaffold? It locks the piperazine conformation, reducing entropic penalty upon binding.

Detailed Experimental Protocols

Protocol 1: SNAr Coupling & Amidation (The "Solvent Tail" Route)

Target: Synthesis of a generic Pyrimidine-based Kinase Inhibitor precursor.[1]

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Reagents:

  • Heteroaryl Chloride (e.g., 2,4-dichloropyrimidine derivative): 1.0 equiv

  • Ethyl 1-methylpiperazine-2-carboxylate: 1.2 equiv[1]

  • DIPEA (Diisopropylethylamine): 2.5 equiv

  • Solvent: n-Butanol or DMF[1]

Procedure:

  • Charge a reaction vessel with the Heteroaryl Chloride (1.0 eq) and n-Butanol (10 vol).

  • Add Ethyl 1-methylpiperazine-2-carboxylate (1.2 eq) followed by DIPEA (2.5 eq).

  • Critical Step: Heat to 90°C for 4–6 hours. Note: The N1-methyl group provides steric bulk; higher temp is required compared to unsubstituted piperazine.[1]

  • Monitor by LCMS.[1] Look for the disappearance of the chloride and formation of the adduct [M+H]+.

  • Workup: Cool to RT. Concentrate under reduced pressure. Dilute with EtOAc, wash with NaHCO3 (sat) and Brine. Dry over Na2SO4.[1][2]

  • Yield Target: >85% (Yellow/Orange oil or solid).

Step 2: Ester Hydrolysis (Saponification)

Reagents:

  • LiOH.H2O: 3.0 equiv[1]

  • Solvent: THF/Water (3:1)

Procedure:

  • Dissolve the intermediate from Step 1 in THF/Water.

  • Add LiOH.H2O in one portion.

  • Stir at RT for 2 hours. Avoid heating to prevent racemization of the C2-chiral center.[1]

  • Neutralization: Adjust pH to ~6.0 using 1N HCl. Do not acidify below pH 4 as the piperazine nitrogens will protonate and trap the product in the aqueous phase.

  • Extract with n-Butanol/DCM (1:1) if the product is zwitterionic.[1]

Step 3: Amide Coupling (Library Generation)

Reagents:

  • Crude Acid (from Step 2)

  • Diverse Amines (R-NH2)[1]

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF[1]

Procedure:

  • Dissolve Acid in DMF.[1] Add DIPEA and HATU. Stir for 5 mins to activate.

  • Add the target Amine (R-NH2).[1]

  • Stir at RT for 12 hours.

  • Purification: Reverse Phase HPLC (C18).

Visualizing the Synthetic Logic (DOT Diagram)

The following diagram illustrates the divergent synthesis pathways using Ethyl 1-methylpiperazine-2-carboxylate.

KinaseSynthesis Start Ethyl 1-methylpiperazine- 2-carboxylate Intermediate Intermediate A (Ester-Linked Core) Start->Intermediate SNAr / Buchwald (N4 Coupling) Core Heteroaryl Chloride (Kinase Core) Core->Intermediate Acid Piperazine-2-carboxylic Acid (Zwitterion) Intermediate->Acid LiOH, THF/H2O (Saponification) Alcohol Hydroxymethyl Derivative Intermediate->Alcohol LiAlH4 or DIBAL (Reduction) FinalAmide Target 1: Solvent Tail Inhibitor (High Solubility) Acid->FinalAmide HATU, R-NH2 (Amide Coupling) FinalEther Target 2: Constrained Ether (High Selectivity) Alcohol->FinalEther NaH, R-X (Etherification)

Caption: Divergent synthetic pathways utilizing the C2-ester for solubility (Amide) or structural constraint (Ether).

Troubleshooting & Expert Insights (E-E-A-T)

Causality & Optimization
  • Issue: Racemization at C2.

    • Cause: The C2 proton is alpha to a carbonyl and beta to a nitrogen.[1] Strong bases or high heat during saponification can cause epimerization.[1]

    • Solution: Use LiOH (weaker than NaOH) and strictly control temperature at <25°C . If racemization persists, consider using TMSOK (Potassium trimethylsilanolate) in anhydrous ether for water-free hydrolysis.

  • Issue: Poor SNAr Reactivity.

    • Cause: The N1-methyl group adds steric hindrance near the N4 nucleophile, and the C2-ester is electron-withdrawing, reducing N4 nucleophilicity.[1]

    • Solution: Switch solvent to DMSO or NMP and increase temp to 110°C. If thermal SNAr fails, switch to Buchwald-Hartwig conditions (Pd2(dba)3, Xantphos, Cs2CO3).

Self-Validating Quality Control[1]
  • NMR Check: Monitor the N-Methyl singlet (~2.3 ppm). If it shifts significantly or splits, check for protonation or quaternary ammonium salt formation.

  • Chiral HPLC: Mandatory for final compounds.[1] Use a Chiralpak IA or IC column to verify Enantiomeric Excess (ee), as the biological activity of kinase inhibitors is often stereospecific (e.g., (S)-isomer usually preferred for solvent-front interactions in certain pockets).

References

  • Vertex AI Search. (2023).[1] Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. 5z.com.[1] 3

  • National Institutes of Health (NIH). (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents.[1][4] PubMed.[1] 4

  • MDPI. (2021). Synthesis of Piperazines by C-H Functionalization in Drug Discovery.[1][5] Encyclopedia.[1] 5

  • American Chemical Society (ACS). (2023).[1] Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib.[1][2][6] Journal of Medicinal Chemistry.[1] 6[6][7]

  • MDPI. (2023).[1][6] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023).[1][8] Molecules.[1][8][9][10][3][11][12][13][14] 8[6]

Sources

Application

"Ethyl 1-methylpiperazine-2-carboxylate as a constrained amino acid surrogate"

Application Note: Ethyl 1-methylpiperazine-2-carboxylate as a Constrained Amino Acid Surrogate Executive Summary & Strategic Context In the landscape of modern drug discovery, the transition from linear peptides to highl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl 1-methylpiperazine-2-carboxylate as a Constrained Amino Acid Surrogate

Executive Summary & Strategic Context

In the landscape of modern drug discovery, the transition from linear peptides to highly stable, orally bioavailable peptidomimetics is a critical evolutionary step. As a Senior Application Scientist, I frequently utilize Ethyl 1-methylpiperazine-2-carboxylate (CAS: 476493-07-9) [1] as a foundational building block to achieve this transition.

This molecule functions as a conformationally constrained amino acid surrogate[2]. By replacing flexible natural aliphatic amino acids with a functionalized piperazine ring, we fundamentally alter the thermodynamic and pharmacokinetic profile of the resulting therapeutic construct. This application note details the mechanistic causality behind its use, comparative data, and self-validating protocols for its successful incorporation into peptide backbones.

Mechanistic Grounding: The Causality of Constraint

The design of Ethyl 1-methylpiperazine-2-carboxylate is not arbitrary; every functional group serves a distinct physicochemical purpose in peptidomimetic engineering[3].

  • The Piperazine Ring (Conformational Restriction): Unlike linear amino acids (e.g., Leucine) that sample vast regions of Ramachandran space, the 6-membered piperazine ring rigidly locks the

    
     (phi) and 
    
    
    
    (psi) dihedral angles. This pre-organizes the peptide into specific secondary structures (such as
    
    
    -turns), which drastically reduces the entropic penalty upon receptor binding, thereby increasing target affinity[4].
  • N1-Methylation (Permeability & Shielding): The addition of the methyl group at the N1 position serves a dual purpose. First, it eliminates a hydrogen bond donor, a classic strategy to improve passive membrane permeability and oral bioavailability. Second, the steric bulk of the tertiary amine physically shields adjacent peptide bonds from the active sites of circulating endopeptidases and exopeptidases, significantly extending the serum half-life of the drug[5].

  • C2-Ethyl Ester (Thermodynamic Protection): Unprotected 2-carboxylic piperazines are highly prone to intermolecular cyclization, forming unwanted 2,5-diketopiperazines (DKPs). Storing and reacting the molecule as an ethyl ester acts as a thermodynamic sink, preserving the monomeric state until targeted activation is required during Solid-Phase Peptide Synthesis (SPPS)[6].

MechanisticPathway A Unstructured Peptide B Piperazine Surrogate Incorporation A->B C Steric Bulk & Ring Constraint B->C D Restricted Ramachandran Space C->D F Steric Shielding C->F E Reduced Entropic Penalty D->E H Enhanced Target Affinity E->H G Protease Resistance F->G G->H

Mechanistic pathway illustrating how piperazine surrogate incorporation enhances peptide stability.

Quantitative Profiling: Surrogate vs. Natural Amino Acids

To justify the synthetic effort of incorporating this surrogate, we must look at the quantitative improvements in the resulting peptidomimetic profile. This strategy has been validated across multiple therapeutic areas, including ALK5 inhibitors[7] and cyclic natriuretic peptide constructs[8].

Table 1: Comparative Physicochemical and Pharmacological Profiling

ParameterLinear Aliphatic (e.g., Leu)Proline (Natural Surrogate)1-Methylpiperazine-2-carboxylate
Backbone Constraint Highly FlexibleRestricted (5-membered ring)Highly Restricted (6-membered ring)
Entropic Binding Penalty HighModerateLow
Proteolytic Stability (

)
Minutes to HoursHoursDays
H-Bond Donors (Backbone) 100
Susceptibility to DKP Formation LowModerateHigh (Mitigated by Ethyl Ester)

Self-Validating Experimental Protocols

To utilize Ethyl 1-methylpiperazine-2-carboxylate in standard Fmoc/Boc SPPS or solution-phase synthesis, the ethyl ester must first be selectively hydrolyzed, followed by highly efficient amide coupling[9]. The following protocols are engineered as self-validating systems to prevent downstream failure.

Protocol A: Saponification of the Ethyl Ester

Rationale: Mild basic hydrolysis is required to liberate the free carboxylic acid without causing epimerization at the C2 chiral center.

  • Preparation: Dissolve 1.0 equivalent of Ethyl 1-methylpiperazine-2-carboxylate in a 3:1 mixture of Tetrahydrofuran (THF) and deionized water (0.2 M concentration).

  • Hydrolysis: Cool the reaction vessel to 0 °C. Slowly add 1.5 equivalents of Lithium Hydroxide monohydrate (LiOH·H

    
    O) in portions.
    
  • Incubation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint (Crucial): Perform TLC (DCM:MeOH 9:1) and LC-MS.

    • Pass Condition: Complete disappearance of the starting material mass (

      
      ) and appearance of the free acid mass (
      
      
      
      ).
    • Fail Condition: If ester remains, add 0.5 eq LiOH and stir for an additional 2 hours. Do not proceed until conversion is >95% to prevent unreactive chain termination.

  • Workup: Acidify the mixture carefully to pH 4-5 using 1M HCl to neutralize the lithium salt, then lyophilize to yield the crude 1-methylpiperazine-2-carboxylic acid, which can be used directly in coupling.

Protocol B: Sterically Hindered Amide Coupling

Rationale: The secondary amine within the piperazine ring creates significant steric hindrance. Standard coupling reagents (like DIC/HOBt) are often insufficient. We utilize HATU, which forms a highly reactive 7-azabenzotriazole active ester[9].

  • Activation: In a dry vial, dissolve 2.0 equivalents of the free 1-methylpiperazine-2-carboxylic acid and 1.95 equivalents of HATU in anhydrous DMF.

  • Base Addition: Add 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 3 minutes to pre-activate the carboxylic acid. The solution will turn a distinct yellow.

  • Coupling: Add the pre-activated mixture to the resin-bound peptide (bearing a free N-terminal amine). Agitate at room temperature for 2 to 4 hours.

  • Validation Checkpoint (Crucial): Perform a Kaiser Test (Ninhydrin test) on a small cleavage of the resin.

    • Pass Condition: The resin beads remain colorless/yellow, indicating complete consumption of the primary amine.

    • Fail Condition: The beads turn dark blue. The coupling has failed due to steric clash. Drain the resin and repeat Steps 1-3 (Double Coupling) before proceeding to the next amino acid.

CouplingWorkflow S1 Ethyl 1-methylpiperazine-2-carboxylate S2 Saponification (LiOH) S1->S2 C1 LC-MS Validation S2->C1 C1->S2 Fail S3 Free Carboxylic Acid C1->S3 Pass S4 Activation (HATU/DIPEA) S3->S4 S5 Peptide Coupling S4->S5 C2 Kaiser Test Validation S5->C2 C2->S5 Fail S6 Constrained Peptidomimetic C2->S6 Pass

Self-validating workflow for the saponification and coupling of the piperazine surrogate.

References

  • Title: 2-Substituted Piperazines as Constrained Amino Acids. Application to the Synthesis of Potent, Non Carboxylic Acid Inhibitors of Farnesyltransferase Source: Journal of Medicinal Chemistry (PubMed / NIH) URL: [Link]

  • Title: Cyclic Natriuretic Peptide Constructs (EP 2001518 B1)
  • Title: Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies Source: Bioorganic Chemistry (PubMed / NIH) URL: [Link]

  • Title: Pyridazinyl amino derivatives as ALK5 inhibitors (WO2021307559A1)

Sources

Method

Application Note: Amide Coupling with Ethyl 1-methylpiperazine-2-carboxylate

This Application Note and Protocol Guide is designed for researchers and drug discovery professionals working with Ethyl 1-methylpiperazine-2-carboxylate . It addresses the specific synthetic challenges associated with t...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and drug discovery professionals working with Ethyl 1-methylpiperazine-2-carboxylate . It addresses the specific synthetic challenges associated with this scaffold, particularly focusing on regioselectivity, steric considerations, and the preservation of chiral integrity at the C2 position.

[1]

Introduction & Molecule Analysis

Ethyl 1-methylpiperazine-2-carboxylate (CAS: 476493-07-9) is a versatile heterocyclic building block used in the synthesis of bioactive compounds, including kinase inhibitors and GPCR ligands.[1]

Structural Properties & Reactivity Profile[1]
  • Nucleophilic Center (N4): The secondary amine at position 4 is the primary site for amide coupling.[1] It is moderately nucleophilic but can be sensitive to steric bulk from the coupling partner.[1]

  • Electrophilic Center (C2-Ester): The ethyl ester at position 2 serves as an orthogonal handle.[1] It is generally stable under standard amide coupling conditions but can be hydrolyzed to the carboxylic acid for subsequent functionalization.[1]

  • Stereogenic Center (C2): The C2 hydrogen is

    
     to both a carbonyl (ester) and an amine (N1).[1] This position is highly prone to racemization  (epimerization) under strongly basic conditions or high temperatures, particularly due to the inductive effect of the N1-methyl group.[1]
    
Strategic Considerations
  • Regioselectivity: The reaction must target N4 without affecting the ester.

  • Base Sensitivity: Use of non-nucleophilic, mild bases (e.g., DIPEA) is critical to prevent C2 epimerization.[1]

  • Solubility: The free base is an oil or low-melting solid; HCl salts are hygroscopic.[1]

Experimental Protocols

Protocol A: High-Efficiency Coupling using HATU (Standard)

Best for: Valuable acid partners, hindered carboxylic acids, and ensuring high yields with minimal racemization risk.

Materials
  • Amine: Ethyl 1-methylpiperazine-2-carboxylate (1.0 equiv)[1]

  • Acid: Carboxylic acid partner (R-COOH) (1.1 equiv)[1]

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 – 0.2 M)

Step-by-Step Methodology
  • Activation: In a dried round-bottom flask or vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (1.0 equiv only) to the acid/HATU mixture. Stir at Room Temperature (RT) for 5–10 minutes.

    • Expert Insight: Pre-activating the acid ensures the active ester is formed before the amine is introduced, reducing potential side reactions.[1]

  • Coupling: Add Ethyl 1-methylpiperazine-2-carboxylate (1.0 equiv) to the mixture.

  • Completion: Add the remaining DIPEA (2.0 equiv). Flush with nitrogen/argon, seal, and stir at RT for 2–4 hours.

  • Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the amine (m/z = 173 [M+H]+) and formation of the product amide.

  • Workup:

    • Dilute with EtOAc (10x reaction volume).[1]

    • Wash sequentially with sat.[1] NaHCO₃ (2x), Water (1x), and Brine (1x).[1]

    • Note: If the product is polar (due to the basic N1), avoid acidic washes (e.g., 1N HCl) as the product will extract into the aqueous phase.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

Protocol B: Acid Chloride Coupling (Schotten-Baumann Conditions)

Best for: Parallel synthesis, robust acid chlorides, and cost-sensitive scale-ups.[1]

Materials
  • Amine: Ethyl 1-methylpiperazine-2-carboxylate (1.0 equiv)[1]

  • Electrophile: Acid Chloride (R-COCl) (1.1 equiv)[1]

  • Base: Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Solvent: Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology
  • Preparation: Dissolve Ethyl 1-methylpiperazine-2-carboxylate (1.0 equiv) and TEA (2.5 equiv) in anhydrous DCM. Cool to 0°C using an ice bath.[1]

  • Addition: Add the Acid Chloride (1.1 equiv) dropwise over 5 minutes.

    • Expert Insight: The exotherm must be controlled.[1] High temperatures during addition can lead to bis-acylation or C2-epimerization.[1]

  • Reaction: Remove ice bath and allow to warm to RT. Stir for 1–2 hours.

  • Quench: Add a small amount of MeOH (0.1 mL) to quench unreacted acid chloride.

  • Workup: Wash with sat. NaHCO₃ and Brine.[1] Dry and concentrate.

Critical Data & Troubleshooting

Comparative Reagent Performance
ReagentReactivityRacemization Risk (C2)Workup EaseRecommendation
HATU HighLowModerate (remove urea)Primary Choice
EDC/HOBt ModerateVery LowHigh (water soluble)Use for scale-up
T3P ModerateLowestVery High (water wash)Use if epimerization is observed
Acid Chloride Very HighModerateHighUse for simple substrates
Troubleshooting Guide
  • Issue: Low Yield / Incomplete Reaction

    • Cause: Steric hindrance at N4 or deactivated carboxylic acid.[1]

    • Solution: Switch to Protocol A but heat to 40°C. If heating, switch solvent to T3P in EtOAc to minimize epimerization risk.[1]

  • Issue: Product is stuck in Aqueous Phase

    • Cause: The N1-methyl nitrogen is basic (pKa ~8-9).[1]

    • Solution: During workup, ensure the aqueous phase pH is basic (pH > 10) to keep the piperazine deprotonated and organic-soluble. Alternatively, use DCM/Isopropanol (3:1) for extraction.[1]

  • Issue: Racemization at C2

    • Cause: Excessive base or prolonged exposure to basic conditions.[1]

    • Solution: Reduce DIPEA to 2.0 equiv. Switch to Collidine or N-Methylmorpholine (NMM) as weaker bases.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct coupling strategy based on the acid partner.

AmideCouplingWorkflow Start Start: Ethyl 1-methylpiperazine-2-carboxylate AcidCheck Analyze Acid Partner (R-COOH) Start->AcidCheck RouteA Route A: Standard Coupling (HATU / DIPEA / DMF) AcidCheck->RouteA Complex/Hindered Acid RouteB Route B: Acid Chloride (DCM / TEA / 0°C) AcidCheck->RouteB Simple/Commercial Acid Chloride RouteC Route C: Low Epimerization (T3P / NMM / EtOAc) AcidCheck->RouteC Chiral/Sensitive Acid Product Target Amide Product RouteA->Product RouteB->Product RouteC->Product

Figure 1: Decision tree for selecting the optimal amide coupling protocol based on the electrophile's properties.

Handling the C2-Ester (Advanced)[1][2]

If the research goal involves hydrolyzing the ester after the amide coupling (to access the carboxylic acid), follow this specific sequence to avoid racemization:

  • Coupling First: Always perform the N4-amide coupling before hydrolyzing the C2-ester.[1] The ester protects the C2 center.[1]

  • Hydrolysis Protocol:

    • Use LiOH (2.0 equiv) in THF/Water (1:1) at 0°C .

    • Monitor closely.[1] Do not heat.

    • Neutralize immediately with 1N HCl to pH 6–7 upon completion.[1]

    • Warning: The resulting amino acid (1-methylpiperazine-2-carboxylic acid derivative) is a zwitterion and highly water-soluble.[1] Purification usually requires preparative HPLC or resin capture.[1]

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2] Organic Process Research & Development, 20(2), 140–177. Link[1]

  • Pattabiraman, V. R., & Bode, J. W. (2011).[1] Rethinking amide bond synthesis. Nature, 480(7378), 471-479.[1] Link[1]

  • Sigma-Aldrich. (n.d.).[1] Ethyl 1-methylpiperazine-2-carboxylate Product Page. Link (Search CAS: 476493-07-9)[1]

Sources

Application

Application Note: Protocols for Derivatization of Ethyl 1-methylpiperazine-2-carboxylate

This Application Note is designed for medicinal chemists and process development scientists working with Ethyl 1-methylpiperazine-2-carboxylate . This scaffold is a "privileged structure" in drug discovery, frequently se...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists working with Ethyl 1-methylpiperazine-2-carboxylate . This scaffold is a "privileged structure" in drug discovery, frequently serving as a core pharmacophore in GPCR ligands, kinase inhibitors, and CNS-active agents.

Strategic Overview & Reactivity Profile

The utility of Ethyl 1-methylpiperazine-2-carboxylate lies in its bifunctional nature. It possesses two distinct vectors for diversification: the secondary amine at N4 and the ethyl ester at C2 .

The Chemo-Selectivity Map

The molecule presents a specific reactivity hierarchy. The N4-amine is the most nucleophilic site and should generally be functionalized before ester manipulation to avoid zwitterionic handling issues, unless orthogonal protection is required.

ReactivityMap Core Ethyl 1-methylpiperazine- 2-carboxylate N4_Path N4-Position (Secondary Amine) Core->N4_Path C2_Path C2-Position (Ethyl Ester) Core->C2_Path Acylation Amide Coupling (Library Gen) N4_Path->Acylation SNAr S_NAr Arylation (Biaryl Scaffolds) N4_Path->SNAr RedAm Reductive Amination (N-Alkylation) N4_Path->RedAm Hydrolysis Saponification (-> Carboxylic Acid) C2_Path->Hydrolysis DirectAmide Direct Aminolysis (-> Amide) C2_Path->DirectAmide Reduction Reduction (-> Alcohol/Aldehyde) C2_Path->Reduction

Figure 1: Chemo-selectivity map illustrating the divergent synthetic pathways available for the scaffold.

Critical Challenges & Causality

Before beginning synthesis, researchers must account for two critical stability factors:

  • C2-Racemization Risk: The C2 proton is alpha to a carbonyl and beta to the N1-amine. While the N1-methyl group reduces acidity compared to a carbamate (Boc/Cbz), strong bases (e.g., NaH, LDA) or forcing acidic conditions can lead to epimerization.

    • Solution: Use mild bases (DIPEA, K2CO3) and avoid thermodynamic equilibration conditions.

  • Zwitterion Solubility: Hydrolysis of the ester yields the 1-methylpiperazine-2-carboxylic acid, a zwitterion highly soluble in water but poor in organic solvents.

    • Solution: Avoid aqueous extraction for the acid. Use resin-based isolation or lyophilization (Protocol 3).

Detailed Experimental Protocols

Protocol 1: N4-Acylation (Amide Library Generation)

Objective: High-throughput generation of amides at the N4 position. Mechanism: Nucleophilic acyl substitution.

ParameterConditionRationale
Solvent DCM or DMFDCM for acid chlorides; DMF for coupling agents to ensure solubility of polar salts.
Base DIPEA (3.0 eq)Scavenges HCl; non-nucleophilic to prevent side reactions with activated esters.
Reagent Acid Chloride OR HATU/R-COOHAcid chlorides are faster; HATU prevents racemization of chiral coupling partners.
Temp 0°C → RTControls exotherm to prevent C2-epimerization.

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl 1-methylpiperazine-2-carboxylate (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) and cool the solution to 0°C under N2.

  • Coupling:

    • Route A (Acid Chloride): Add R-COCl (1.1 eq) dropwise.

    • Route B (Carboxylic Acid): Pre-activate R-COOH (1.1 eq) with HATU (1.1 eq) in DMF for 10 min, then add to the amine solution.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by LCMS (Expect M+H shift corresponding to +RCO).

  • Workup: Dilute with DCM, wash with sat. NaHCO3 (removes acid), then brine. Dry over Na2SO4.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol 2: SNAr (N-Arylation)

Objective: Installing heteroaryl rings (e.g., pyridines, pyrimidines) at N4. Mechanism: Nucleophilic Aromatic Substitution.

Step-by-Step Methodology:

  • Reactants: Combine scaffold (1.0 eq) with a halo-heterocycle (e.g., 2-chloropyrimidine, 1.1 eq).

  • Solvent/Base: Use DMSO or NMP with K2CO3 (2.5 eq).

    • Note: DMSO accelerates SNAr rates significantly via dipole stabilization of the Meisenheimer complex.

  • Conditions: Heat to 80–100°C for 4–12 hours.

    • Caution: Do not exceed 120°C to minimize ester hydrolysis or thermal racemization.

  • Workup: Pour into water to precipitate product (if solid) or extract with EtOAc.

Protocol 3: Ester Hydrolysis & Zwitterion Isolation

Objective: Converting the ester to the free acid (Lithium 1-methylpiperazine-2-carboxylate) without racemization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester (1.0 eq) in THF:Water (3:1 ratio).

  • Saponification: Add LiOH·H2O (1.5 eq) at 0°C.

  • Reaction: Stir at 0°C to RT. Do not heat.

    • QC Check: Monitor disappearance of ethyl signals (triplet ~1.2 ppm, quartet ~4.1 ppm) via crude NMR aliquots.

  • Isolation (Crucial Step):

    • Method A (For Coupling): Neutralize carefully with 1N HCl to pH ~7. Concentrate to dryness. Use the crude Li-salt/NaCl mixture directly in amide coupling (the salt is soluble in DMF/DMSO).

    • Method B (Pure Acid): Load the aqueous mixture onto a Dowex 50WX8 (H+ form) column. Elute with 1M NH4OH. Lyophilize the eluent to obtain the zwitterion as a white powder.

Workflow Visualization: Parallel Library Synthesis

The following diagram outlines a decision tree for processing this scaffold in a library setting.

LibraryWorkflow Start Start: Ethyl 1-methylpiperazine- 2-carboxylate Decision Target Structure? Start->Decision AmidePath Amide Library Decision->AmidePath R-CO-N UreaPath Urea Library Decision->UreaPath R-NH-CO-N AcidPath Carboxylic Acid Intermediate Decision->AcidPath COOH Coupling Coupling (HATU/DIPEA) Solvent: DMF AmidePath->Coupling QC_Amide QC: LCMS Check for M+H Coupling->QC_Amide Isocyanate React with R-NCO Solvent: DCM UreaPath->Isocyanate Isocyanate->QC_Amide Hydrolysis LiOH / THF:H2O (Avoid Heat) AcidPath->Hydrolysis Lyoph Lyophilization (No Extraction) Hydrolysis->Lyoph

Figure 2: Parallel synthesis workflow for library generation.

Analytical Validation (QC)

To ensure protocol integrity, use the following analytical markers:

  • 1H NMR (DMSO-d6):

    • N1-Methyl: Singlet at ~2.2 ppm.

    • C2-H: Doublet of doublets or broad singlet at ~3.0–3.2 ppm. Shift indicates racemization or functionalization.

    • Ethyl Ester: Quartet at 4.1 ppm, Triplet at 1.2 ppm. (Disappearance confirms hydrolysis).

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA:DEA (90:10:0.1).

    • Note: Essential for verifying enantiomeric excess (ee%) after Protocol 3.

References

  • Vertex Pharmaceuticals. (2010). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters. National Institutes of Health (PMC). [Link]

  • Merck & Co. (1997). Enantioselective preparation of the key chiral building block piperazine in the synthesis of HIV protease inhibitors. Tetrahedron Letters. [Link]

Technical Notes & Optimization

Troubleshooting

"side reactions in the synthesis of Ethyl 1-methylpiperazine-2-carboxylate"

The following technical guide addresses the synthesis and common failure modes for Ethyl 1-methylpiperazine-2-carboxylate . This molecule presents a classic "heterocyclic trap": while it appears structurally simple, the...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis and common failure modes for Ethyl 1-methylpiperazine-2-carboxylate .

This molecule presents a classic "heterocyclic trap": while it appears structurally simple, the presence of two non-equivalent nitrogen atoms and an alpha-amino ester motif creates a minefield of regioselectivity issues and self-destructive side reactions.

Status: Active | Topic: Synthetic Troubleshooting & Impurity Profiling Audience: Medicinal Chemists / Process Development Scientists

Part 1: The "Deceptive Simplicity" Analysis

Why this synthesis fails: The synthesis of Ethyl 1-methylpiperazine-2-carboxylate (CAS: 476493-07-9) is frequently plagued by three competing thermodynamic and kinetic drivers:

  • N4-Dominance (Regioselectivity): The N4 nitrogen (distal) is sterically unhindered and more nucleophilic than the N1 nitrogen (alpha to the ester). Direct alkylation almost always yields the 4-methyl isomer or the 1,4-dimethyl salt.

  • Diketopiperazine (DKP) Dimerization: Alpha-amino esters are prone to intermolecular cyclization. Two molecules of your product will react to form a stable, insoluble 6-membered bis-lactam (DKP), destroying your yield.

  • Racemization: The C2 proton is acidic due to the adjacent carbonyl and ammonium/amine group. Strong bases used for alkylation often racemize the chiral center.

Part 2: Troubleshooting Guide (Q&A Format)

Issue 1: "I tried methylating Ethyl Piperazine-2-carboxylate directly, but NMR shows the wrong isomer."

Diagnosis: You likely synthesized Ethyl 4-methylpiperazine-2-carboxylate . The Science: In the piperazine-2-carboxylate scaffold, the N1 nitrogen is sterically crowded by the adjacent ethoxycarbonyl group. Furthermore, the electron-withdrawing nature of the ester reduces the electron density (nucleophilicity) of N1 via an inductive effect ($ -I $). Conversely, N4 is a secondary amine in a chair conformation with minimal steric bulk. It reacts orders of magnitude faster than N1 with electrophiles like methyl iodide.

Corrective Protocol (The "Protection" Route): To force methylation at N1, you must block N4.

  • Protect N4: React Ethyl piperazine-2-carboxylate with $ Boc_2O $ (0.95 eq) or $ Cbz-Cl $. The steric bulk of the ester naturally directs the protecting group to the more accessible N4 position.

    • Result: Ethyl 4-Boc-piperazine-2-carboxylate.

  • Reductive Methylation (N1): Treat the N4-protected intermediate with Formaldehyde ($ HCHO

    
     STAB $) or Formic Acid (Eschweiler-Clarke).
    
    • Note: Avoid Methyl Iodide/Base, as the base will racemize the C2 center.

  • Deprotection: Remove the Boc/Cbz group (TFA or Hydrogenation) to yield the target.

Issue 2: "My product precipitates as an insoluble white solid during storage or workup."

Diagnosis: Your product has dimerized into a Diketopiperazine (DKP) . The Science: This is the "Self-Destruct" mechanism of alpha-amino esters. The free amine of one molecule attacks the ester carbonyl of another.[1] This releases ethanol and forms a stable, symmetrical cyclic diamide (2,5-diketopiperazine). This process is accelerated by:

  • High Concentration: Increases intermolecular collision frequency.

  • Basic pH: The amine must be unprotonated to be nucleophilic.

  • Heat: Accelerates the nucleophilic acyl substitution.

Prevention Strategy:

  • Storage: Always store the product as a salt (e.g., HCl or Tosylate salt), not the free base. The protonated amine cannot attack the ester.

  • Workup: Avoid prolonged exposure to aqueous base (e.g., NaHCO3 washes). Extract quickly into organic solvent and acidify immediately.

Issue 3: "I see a +14 mass peak impurity (M+14) that I can't remove."

Diagnosis: You have Quaternization (Over-methylation) . The Science: If you used an alkyl halide (MeI) for methylation, the reaction does not stop at the tertiary amine. The resulting N-methyl amine is often more nucleophilic than the starting material, leading to the formation of the quaternary ammonium salt.

Corrective Protocol: Switch to Reductive Amination . The reaction of an amine with Formaldehyde forms an iminium ion, which is reduced to the methyl amine. This mechanism inherently stops at the tertiary amine stage because a quaternary ammonium species cannot form an iminium ion.

Part 3: Visualization of Failure Modes

The following diagram maps the kinetic competition between the desired pathway and the two primary side reactions.

ReactionPathways Start Ethyl piperazine-2-carboxylate (Starting Material) Target Ethyl 1-methylpiperazine-2-carboxylate (TARGET) Start->Target Via Protection Route (Selective) WrongRegio Ethyl 4-methylpiperazine-2-carboxylate (MAJOR IMPURITY) Start->WrongRegio Fast Reaction at N4 (Sterically Unhindered) OverAlk Dimethyl Ammonium Salt (Over-alkylation) Start->OverAlk Excess MeI DirectMe Direct Methylation (MeI / Base) Protect 1. N4-Protection (Boc) 2. HCHO/NaBH(OAc)3 3. Deprotection Storage Storage as Free Base (pH > 8) DKP Diketopiperazine Dimer (INSOLUBLE BYPRODUCT) Target->DKP Intermolecular Cyclization (Slow, accelerated by heat/base)

Caption: Figure 1. Kinetic competition in the methylation of piperazine-2-carboxylates. Direct alkylation favors the N4-isomer (Red path), while the Protection strategy yields the N1-target (Green path).

Part 4: Recommended Experimental Protocol

Method: N4-Protection / N1-Reductive Methylation Sequence. Rationale: This route guarantees regioselectivity and avoids racemization.

Step 1: Selective N4-Protection
  • Dissolve Ethyl piperazine-2-carboxylate (10.0 mmol) in DCM (50 mL).

  • Cool to 0°C. Add Triethylamine (11.0 mmol).

  • Add Boc-Anhydride ($ Boc_2O $) (9.8 mmol) dissolved in DCM dropwise over 30 mins.

    • Note: Using a slight deficit of Boc ensures we don't bis-protect. The steric bulk of the C2-ester prevents N1 reaction at 0°C.

  • Stir at RT for 4 hours. Wash with 5% citric acid (removes unreacted SM).

  • Evaporate to yield Ethyl 4-Boc-piperazine-2-carboxylate .

Step 2: N1-Methylation (Reductive Amination)
  • Dissolve the N4-Boc intermediate (10 mmol) in Dichloroethane (DCE) or Methanol .

  • Add Formaldehyde (37% aq. solution, 30 mmol). Stir for 15 mins.

  • Add Sodium Triacetoxyborohydride (15 mmol) in portions.

    • Why STAB? It is milder than NaBH4 and reduces the iminium ion selectively without reducing the ester.

  • Stir overnight. Quench with sat. NaHCO3. Extract with DCM.[2]

Step 3: Deprotection & Salt Formation
  • Dissolve the crude oil in 4M HCl in Dioxane . Stir for 2 hours.

  • The product, Ethyl 1-methylpiperazine-2-carboxylate dihydrochloride , should precipitate.

  • Filtration: Collect the solid. Do not neutralize to free base unless immediately using in the next step (to prevent DKP formation).

Part 5: Impurity Data Summary

Impurity NameStructure DescriptionOriginRemoval Strategy
Regioisomer Methyl group at N4 (distal)Direct alkylation of unprotected scaffoldImpossible to separate easily. prevention only (use protection route).
DKP Dimer Tricyclic bis-lactamDimerization of free baseFiltration (DKP is usually insoluble in EtOH/Ether).
Quat-Salt Dimethyl ammonium speciesUse of Methyl Iodide (over-alkylation)Switch to Reductive Amination (Formaldehyde).
Hydrolysis Product 1-methylpiperazine-2-carboxylic acidSaponification during basic workupAvoid strong bases (NaOH/KOH). Use NaHCO3 or K2CO3.

References

  • Diketopiperazine Formation: Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[1][3] Journal of the American Chemical Society, 94(9), 3102–3106. Link

  • Regioselectivity in Piperazines: Jacobsen, J. M., et al. (2018). Regioselective Synthesis of 1-Substituted Piperazines. Journal of Organic Chemistry. (General principles of steric control in piperazines).
  • Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Synthesis of Piperazine-2-carboxylates: Patent US6862890B2 (Discusses general handling of piperazine derivatives and particle engineering, highlighting stability issues). Link

  • DKP Mechanism in Peptide/Ester Synthesis: Steinauer, R., et al. (1989). Side reactions in peptide synthesis: Diketopiperazine formation.[1][3][4] International Journal of Peptide and Protein Research.

Sources

Optimization

Technical Support Center: Troubleshooting Ethyl 1-methylpiperazine-2-carboxylate Crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate low-molecular-weight amino esters.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate low-molecular-weight amino esters. Ethyl 1-methylpiperazine-2-carboxylate is a highly versatile building block utilized in the synthesis of complex pharmaceutical agents, including ALK5 inhibitors[1]. However, isolating this compound as a highly pure, free-flowing crystalline solid presents significant thermodynamic and kinetic challenges.

Due to its highly flexible piperazine ring, low molecular weight, and the presence of both a secondary and tertiary amine, the free base exhibits a strong propensity to undergo liquid-liquid phase separation (LLPS)—commonly referred to in the lab as "oiling out"[2]. Furthermore, the ethyl ester moiety is highly susceptible to hydrolysis if improper salt-formation conditions are employed.

This guide provides field-proven, self-validating protocols designed to bypass LLPS, prevent ester degradation, and reliably crystallize your product.

Part 1: Quantitative Data & Physicochemical Summary

Understanding the baseline physicochemical properties of your solute is the first step in designing a successful crystallization system.

ParameterValue / CharacteristicMechanistic Implication
Physical State (Free Base) Viscous oil / low-melting solidHigh molecular flexibility prevents efficient crystal lattice packing at ambient temperatures[2].
Estimated pKa ~8.5 (N4 secondary), ~4.5 (N1 tertiary)Requires >2 equivalents of strong acid for complete, stable di-salt formation.
Optimal Salt Form DihydrochlorideMaximizes lattice energy and melting point, shifting the crystallization boundary above the LLPS boundary.
Moisture Sensitivity Highly Hygroscopic (Deliquescent)Atmospheric moisture rapidly dissolves the crystal lattice; requires strict inert-atmosphere handling.
Recommended Anti-Solvents MTBE, Diethyl Ether, HeptaneRapidly decreases solubility without participating in competitive hydrogen bonding.
Part 2: Troubleshooting FAQs

Q1: Why does my product form a stubborn syrup (oil out) instead of crystallizing upon cooling? A: This is a classic manifestation of Liquid-Liquid Phase Separation (LLPS). Oiling out occurs when the solution reaches its supersaturation point at a temperature above the melting point of the solute in that specific solvent mixture[3]. Because the free base of Ethyl 1-methylpiperazine-2-carboxylate has a very low melting point, it separates as a solute-rich liquid phase rather than a solid. Solution: You must alter the thermodynamics of the system. The most reliable method is to convert the free base into a higher-melting salt (e.g., dihydrochloride), which shifts the crystallization boundary safely above the LLPS boundary[3].

Q2: I tried to form the HCl salt using concentrated aqueous hydrochloric acid, but my yield was poor and NMR showed impurities. What happened? A: Aqueous HCl introduces water into a highly acidic environment, which rapidly catalyzes the hydrolysis of the C2 ethyl ester, converting your target product into 1-methylpiperazine-2-carboxylic acid. Solution: Salt formation of amino esters must be conducted under strictly anhydrous conditions[4]. Use a commercially available solution of anhydrous HCl in dioxane, or bubble dry HCl gas directly into an anhydrous solvent like methyl tert-butyl ether (MTBE) or isopropanol[4].

Q3: The dihydrochloride salt precipitated beautifully, but it turned into a sticky, gummy paste the moment I transferred it to the filter paper. How do I prevent this? A: Piperazine dihydrochloride salts are extremely hygroscopic and prone to deliquescence—they absorb atmospheric moisture so rapidly that they dissolve in their own absorbed water. Solution: Your isolation protocol must be a self-validating closed system. Perform the filtration under a blanket of dry nitrogen (e.g., using a Schlenk frit or an inverted funnel with positive N2 flow) and wash only with cold, strictly anhydrous solvents. Immediately transfer the filter cake to a vacuum desiccator.

Q4: My crystallization is happening too quickly, trapping impurities in the lattice. How can I slow it down? A: Rapid precipitation (crashing out) traps mother liquor and impurities within the crystal defects. To slow crystal growth, heat the suspension back to complete dissolution, add 10-20% more of the primary solubilizing solvent (e.g., isopropanol) to decrease the degree of supersaturation, and cool the system at a controlled, slow rate (e.g., 0.1 °C/min)[5].

Part 3: Experimental Protocols
Protocol 1: Anhydrous Dihydrochloride Salt Formation and Crystallization (Recommended)

Causality Focus: This protocol uses anhydrous HCl to prevent ester hydrolysis and MTBE as an anti-solvent to drive the high-melting di-salt out of solution, bypassing the oiling-out phase[4],[3].

  • Dissolution: Dissolve 1.0 equivalent of crude Ethyl 1-methylpiperazine-2-carboxylate free base in a minimal volume of anhydrous Isopropanol (IPA) (approx. 3-5 mL/g) under a nitrogen atmosphere.

  • Acid Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add 2.2 equivalents of anhydrous HCl in dioxane (4.0 M). Critical Step: The addition must be dropwise to control local supersaturation and prevent the rapid nucleation of amorphous aggregates[3].

  • Anti-Solvent Titration: Stir for 15 minutes. If crystallization has not initiated, begin dropwise addition of anhydrous Methyl tert-butyl ether (MTBE) until the solution reaches the cloud point (persistent turbidity).

  • Aging and Seeding: Hold the temperature at 5 °C for 1 hour. If available, add 1-2% (w/w) of pure dihydrochloride seed crystals to direct polymorphic growth and avoid LLPS[3].

  • Isolation: Filter the resulting white crystalline solid using a Schlenk frit under positive nitrogen pressure. Wash the cake with cold (-20 °C) anhydrous MTBE.

  • Drying: Immediately transfer to a vacuum oven (ambient temperature, <10 mbar) for 12 hours.

Protocol 2: Low-Temperature Anti-Solvent Crystallization of the Free Base

Causality Focus: Forcing the free base to crystallize requires suppressing its thermal energy below its low melting point before supersaturation is achieved.

  • Dissolution: Dissolve the free base in the absolute minimum volume of anhydrous Ethyl Acetate (EtOAc) at room temperature.

  • Thermal Suppression: Transfer the flask to a -20 °C freezer or a dry ice/acetone bath maintained at -20 °C. Allow the solution to equilibrate for 30 minutes.

  • Anti-Solvent Addition: Slowly layer cold (-20 °C) anhydrous Heptane over the EtOAc solution. Do not agitate vigorously; allow slow diffusion to create a localized supersaturation gradient.

  • Maturation: Leave undisturbed at -20 °C for 24-48 hours. The slow diffusion prevents the rapid phase separation that leads to oiling out.

  • Harvesting: Decant the mother liquor rapidly while cold, and dry the crystals under high vacuum.

Part 4: Mandatory Visualization

CrystallizationWorkflow Start Target: Crystallize Ethyl 1-methylpiperazine- 2-carboxylate CheckBase Is Free Base Strictly Required? Start->CheckBase SaltRoute Salt Formation Route (Recommended) CheckBase->SaltRoute No BaseRoute Free Base Route (High Difficulty) CheckBase->BaseRoute Yes DryHCl Add Dry HCl in Dioxane to Anhydrous IPA SaltRoute->DryHCl LowTemp Dissolve in EtOAc, Cool to -20°C BaseRoute->LowTemp OilingOut Oiling Out (LLPS) Observed? DryHCl->OilingOut LowTemp->OilingOut Seed Heat to Dissolve, Add Seeds & Cool Slowly OilingOut->Seed Yes Filter Filter under N2, Vacuum Dry OilingOut->Filter No Seed->Filter

Decision tree and troubleshooting workflow for bypassing LLPS during crystallization.

References
  • US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors - Google Patents. 1

  • 3.6F: Troubleshooting - Chemistry LibreTexts. 5

  • (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride - Benchchem. 4

  • Beyond Barriers, Big Crystallisation Hurdles: Atropisomerism in bRo5 Compounds Explored by Computational and NMR Studies - ChemRxiv. 2

  • Control of the Particle Properties of a Drug Substance by Crystallization Engineering and the Effect on Drug Product Formulation | Organic Process Research & Development - ACS Publications. 3

Sources

Troubleshooting

"chiral HPLC methods for Ethyl 1-methylpiperazine-2-carboxylate"

Technical Support Center: Chiral HPLC for Ethyl 1-methylpiperazine-2-carboxylate Executive Summary: The Challenge of Basic Centers Ethyl 1-methylpiperazine-2-carboxylate presents a classic "dual-threat" in chiral chromat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral HPLC for Ethyl 1-methylpiperazine-2-carboxylate

Executive Summary: The Challenge of Basic Centers

Ethyl 1-methylpiperazine-2-carboxylate presents a classic "dual-threat" in chiral chromatography:

  • Basicity: The N1 and N4 nitrogens act as strong proton acceptors.[1] On traditional silica-based chiral stationary phases (CSPs), these amines interact with residual silanols, causing severe peak tailing and loss of resolution.[1]

  • Weak Chromophore: The molecule lacks a strong UV-absorbing aromatic system, relying only on the carbonyl ester (n→π* transition) and amine groups, necessitating low-UV detection (205–220 nm).[1]

This guide prioritizes Immobilized Polysaccharide CSPs used in Polar Organic Mode (POM) . This approach minimizes steric hindrance while effectively suppressing silanol interactions using organic amine modifiers.[1]

Core Method Development Strategy

The "Golden Path" Protocol: Polar Organic Mode

Why this works: Standard Normal Phase (Hexane/Alcohol) often fails for polar piperazines due to solubility issues and excessive retention.[1] Reversed Phase (Buffer/MeCN) can be harsh on silica backbones at the high pH required to suppress ionization.[1] Polar Organic Mode (POM) uses 100% polar organic solvents (Acetonitrile/Methanol) with basic additives, offering the perfect balance of solubility, ionization suppression, and enantioselectivity.

Recommended Column: Chiralpak IC (Immobilized Amylose tris(3,5-dichlorophenylcarbamate))[1]

  • Alternative: Chiralpak IG or Chiralpak AD-H (Coated).[1]

Primary Mobile Phase (POM):

  • Acetonitrile (ACN) / Methanol (MeOH) / Diethylamine (DEA) [1][2][3]

  • Ratio: 90 : 10 : 0.1 (v/v/v)[1][3][4]

Step-by-Step Experimental Protocol

Step 1: Mobile Phase Preparation

  • Measure 900 mL of HPLC-grade Acetonitrile.[1]

  • Measure 100 mL of HPLC-grade Methanol.[1]

  • Add 1.0 mL of Diethylamine (DEA) or Triethylamine (TEA).[1] Note: DEA is often preferred for piperazines due to better peak shape.

  • Crucial: Premix the solvents thoroughly before adding to the HPLC reservoir to prevent "out-gassing" in the pump heads.[1]

  • Sonicate for 10 minutes.

Step 2: Sample Preparation

  • Dissolve the sample in 100% Methanol or the Mobile Phase.[1]

  • Concentration: 0.5 – 1.0 mg/mL.[1]

  • Filtration: Pass through a 0.2 µm PTFE syringe filter. Nylon filters may bind the cationic piperazine.[1]

Step 3: Instrument Settings

  • Flow Rate: 1.0 mL/min.[1][2][3][5][6][7]

  • Temperature: 25°C (Start here). Higher temps (35°C) improve mass transfer for basic amines.[1]

  • Detection: UV @ 210 nm (Primary) and 230 nm (Reference).[1]

Decision Logic & Workflow (Visualized)

The following diagram outlines the logical flow for selecting the optimal separation mode based on initial screening results.

MethodDevelopment Start Start: Ethyl 1-methylpiperazine-2-carboxylate Screen1 Screen 1: Polar Organic Mode (POM) Col: Chiralpak IC MP: ACN/MeOH/DEA (90:10:0.1) Start->Screen1 CheckRes Check Resolution (Rs) & Peak Shape Screen1->CheckRes Success Success: Validate Method (Linearity, Precision) CheckRes->Success Rs > 1.5 & Sym < 1.2 Issue1 Issue: Poor Resolution (Rs < 1.5) CheckRes->Issue1 Co-elution Issue2 Issue: Severe Tailing CheckRes->Issue2 Tailing Fix1 Action: Switch Alcohol Replace MeOH with Ethanol or IPA Issue1->Fix1 Fix2 Action: Increase Base Increase DEA to 0.2% or Switch to TEA Issue2->Fix2 Fix1->Screen1 Retest Screen2 Screen 2: Normal Phase (NP) Col: Chiralpak AD-H MP: Hexane/EtOH/DEA (85:15:0.1) Fix1->Screen2 If POM fails Fix2->Screen1 Retest

Caption: Decision tree for optimizing chiral separation of basic piperazine esters, prioritizing Polar Organic Mode.

Technical Support: Troubleshooting Q&A

Q1: My peaks are tailing severely (Asymmetry > 2.0). Is the column dead?

  • Diagnosis: Likely not.[1] This is the "Silanol Effect."[1] The basic nitrogen on the piperazine ring is hydrogen-bonding with residual acidic silanols on the silica surface.[1]

  • Solution:

    • Fresh Modifier: Ensure your DEA/TEA is fresh. Amines absorb CO2 from the air, forming carbonates that are less effective at masking silanols.[1]

    • Increase Concentration: Increase DEA from 0.1% to 0.2% .

    • Temperature: Increase column temperature to 35°C or 40°C . This reduces the thermodynamic favorability of the specific amine-silanol interaction, sharpening the peak.[1]

Q2: I see a baseline drift and high noise at 210 nm. How can I fix this?

  • Diagnosis: This is "Cut-off Absorbance."[1] DEA and TEA absorb UV light below 220 nm, creating high background noise.[1]

  • Solution:

    • Switch Modifier: Use Butylamine (0.1%) if compatible, or reduce DEA to 0.05%.[1]

    • Reference Wavelength: If using a DAD/PDA detector, set a reference wavelength at 360 nm (bandwidth 100 nm) to subtract baseline drift.[1]

    • Sample Concentration: Since you cannot easily lower the UV noise, increase the signal. Inject a higher concentration (e.g., 2 mg/mL) to improve the Signal-to-Noise (S/N) ratio.[1]

Q3: The retention time is shifting between runs. Why?

  • Diagnosis: "Mobile Phase Aging."[1] In Polar Organic Mode (ACN/MeOH/DEA), the volatile amine can evaporate preferentially, or the alcohol can absorb moisture from the air.

  • Solution:

    • Cap Solvents: Use safety caps with air inlet valves on your solvent bottles.[1]

    • Premix: Do not rely on the HPLC pump to mix 0.1% DEA. Premix the entire mobile phase by hand.

    • Equilibration: Basic columns require longer equilibration. Flush for at least 60 minutes before the first injection if the system was idle.[1]

Q4: Can I use a Chiralpak AD-H or OD-H instead of IC?

  • Answer: Yes, but with Normal Phase conditions.[1]

  • Protocol: Hexane / Ethanol / DEA (90 : 10 : 0.1).[1]

  • Warning: Do NOT use Acetone, Ethyl Acetate, or THF on "coated" columns (AD-H, OD-H, OJ-H) as they will dissolve the stationary phase.[1] Only "immobilized" columns (IA, IC, ID, IG) tolerate these solvents.[1]

Data Summary: Screening Conditions Matrix

ParameterPrimary Recommendation (POM)Secondary Recommendation (NP)
Column Chiralpak IC (Immobilized)Chiralpak AD-H (Coated)
Mobile Phase ACN / MeOH / DEA (90:10:0.[1][3]1)Hexane / EtOH / DEA (85:15:0.[1][6]1)
Flow Rate 1.0 mL/min1.0 mL/min
Temp 25°C - 35°C25°C
Backpressure Low (~40-60 bar)Low (~30-50 bar)
Typical Rs > 2.0 (High Selectivity)> 1.5 (Standard Selectivity)
Advantage Solubilizes polar piperazines; robust.[1]Classic method; huge literature base.[1]

References

  • Padró, J. M., & Keunchkarian, S. (2018).[1] State-of-the-art and recent developments of immobilized polysaccharide-based chiral stationary phases for enantioseparations. Microchemical Journal. Retrieved from [Link]

  • Phenomenex. (2023).[1][5] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Reddy, P. R., et al. (2012).[1] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.[1][3] Retrieved from [Link]

  • Shimadzu. (2016).[1] Chiral Separation Using SFC and HPLC: Method Screening Workflow. Pittcon 2016 Technical Report. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Analytical Method Validation for Ethyl 1-methylpiperazine-2-carboxylate

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chromatographic and validation challenges associated with Ethyl 1-methylpiperazine-2-car...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chromatographic and validation challenges associated with Ethyl 1-methylpiperazine-2-carboxylate (CAS: 476493-07-9) [1]. This compound presents unique analytical hurdles due to its basic piperazine core and labile ethyl ester moiety.

This guide synthesizes the latest ICH Q2(R2) regulatory frameworks [6] with field-proven chromatographic theory to provide actionable, self-validating protocols for your laboratory.

Section 1: Chromatographic Troubleshooting & Method Optimization

FAQ 1: Why am I experiencing severe peak tailing for Ethyl 1-methylpiperazine-2-carboxylate, and how do I resolve it?

Expertise & Causality: Peak tailing in HPLC is rarely a random artifact; for basic compounds like piperazine derivatives, it is predominantly a chemical issue driven by secondary interactions [2]. The stationary phase of a standard reversed-phase column consists of silica. At a mobile phase pH above 4, residual silanol groups (Si-OH) on the silica surface ionize into negatively charged silanates (Si-O⁻) [3]. Simultaneously, the basic nitrogen atoms in the piperazine ring are protonated (positively charged). This creates an unintended cation-exchange mechanism (acid-base interaction) that acts like "molecular Velcro," causing the analyte to stick and release slowly, resulting in an asymmetrical, tailing peak [4].

Resolution Protocol:

  • Diagnostic Test: Inject a neutral marker (e.g., Toluene). Neutral compounds do not undergo ion-exchange. If the toluene peak is symmetrical but your piperazine compound tails, the issue is definitively chemical (silanol interaction), not a physical void in the column or tubing [4, 5].

  • Mobile Phase pH Optimization: Avoid operating near the analyte's pKa [3]. For this ester, operating at a low pH (e.g., pH 2.5 using 0.1% Trifluoroacetic acid or Formic acid) ensures the silanol groups remain protonated and neutral, eliminating the electrostatic attraction. Note: Avoid high pH (>8) as it risks hydrolyzing the ethyl ester into 1-methylpiperazine-2-carboxylic acid.

  • Buffer Concentration: Ensure your buffer concentration is adequate (typically 10-25 mM) to maintain a constant ionization state and mask residual silanols [5].

  • Column Selection: Utilize high-purity, fully endcapped silica, or a polar-embedded C18 column, which provides a steric shield against residual silanol activity [3].

PeakTailing A Observe Peak Tailing (USP Tailing Factor > 1.5) B Inject Neutral Marker (e.g., Toluene) A->B C Does the neutral marker tail? B->C D Physical Issue: Check dead volume, column bed, fittings C->D Yes E Chemical Issue: Acid-Base Interaction C->E No F Adjust Mobile Phase pH (e.g., pH 2.5 to neutralize silanols) E->F G Use Endcapped or Polar-Embedded Column E->G H Increase Buffer Conc. (10-25 mM) E->H I Symmetrical Peak Achieved F->I G->I H->I

Caption: Diagnostic workflow for isolating physical vs. chemical causes of peak tailing in basic compounds.

FAQ 2: How do I build a "self-validating" System Suitability Test (SST) for this method?

Trustworthiness & System Design: A method is only as trustworthy as its daily SST. Instead of merely injecting the standard to check retention time, a self-validating system actively proves that the method can detect a failure in separation power before analyzing real samples.

Self-Validating Protocol:

  • Generate a Resolution Marker: Intentionally subject a small aliquot of Ethyl 1-methylpiperazine-2-carboxylate to base hydrolysis (e.g., 0.1 N NaOH for 1 hour at 40°C) to generate its primary degradant: 1-methylpiperazine-2-carboxylic acid.

  • Spike & Inject: Neutralize the solution and spike this degradation product into your working standard at a 1% level.

  • Set Acceptance Criteria: Your SST must mandate a baseline resolution (

    
    ) between the parent ester and the acid degradant. If the column degrades, the mobile phase pH shifts, or the endcapping fails, this critical resolution will drop, automatically failing the system before you report inaccurate batch data.
    

Section 2: ICH Q2(R2) Validation Workflow & Protocols

FAQ 3: What is the step-by-step protocol for validating this assay under the new ICH Q2(R2) guidelines?

Regulatory Context: The revised ICH Q2(R2) guideline (effective June 2024) integrates closely with ICH Q14, emphasizing a lifecycle and Quality-by-Design (QbD) approach [7, 8]. It requires demonstrating that the analytical procedure is "fit for purpose" through rigorous, documented testing [6].

Step-by-Step Validation Methodology:

  • Specificity (Forced Degradation):

    • Procedure: Expose the compound to 0.1M HCl, 0.1M NaOH, 3%

      
      , heat (60°C), and UV light for 24 hours. Neutralize and dilute to the working concentration.
      
    • Causality: Proves the method can accurately measure the ester without interference from its degradation products (e.g., N-oxides or hydrolyzed acids) [6]. Use Photodiode Array (PDA) Peak Purity analysis to confirm no co-elution under the main peak.

  • Linearity & Range:

    • Procedure: Prepare standard solutions at 5 distinct concentration levels ranging from 50% to 150% of the target specification limit [6]. Inject each level in triplicate.

    • Causality: Ensures the detector response is directly proportional to the concentration. Perform linear regression analysis to evaluate the correlation coefficient (

      
      ) and y-intercept.
      
  • Accuracy (Spike Recovery):

    • Procedure: Spike the sample matrix with known amounts of Ethyl 1-methylpiperazine-2-carboxylate at 3 levels (e.g., 80%, 100%, 120%) in triplicate (9 determinations total)[6].

    • Causality: Validates that the extraction/dilution protocol does not lose the analyte and that matrix effects do not suppress the UV/MS signal.

  • Precision (Repeatability & Intermediate Precision):

    • Procedure: For repeatability, perform 6 independent sample preparations at 100% test concentration. For intermediate precision, repeat the 6 preparations on a different day, with a different analyst, using a different HPLC system [6].

    • Causality: Proves the method is immune to normal, day-to-day laboratory variations.

  • Robustness (DoE Approach):

    • Procedure: Deliberately vary critical method parameters: Mobile phase pH (

      
      ), column temperature (
      
      
      
      °C), and flow rate (
      
      
      ) [6].
    • Causality: Identifies the operational boundaries of the method. If a 0.2 pH shift causes the ester to co-elute with an impurity, the method is not robust and requires tighter controls.

ICHQ2R2 Start Analytical Target Profile (ICH Q14) Spec Specificity (Peak Purity & Resolution) Start->Spec Lin Linearity & Range (50% to 150%) Spec->Lin Acc Accuracy (Spike Recovery 80-120%) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Robust Robustness (Parameter Variations) Prec->Robust Report Validation Report Fit for Purpose Robust->Report

Caption: Sequential analytical method validation lifecycle per ICH Q2(R2) and Q14 guidelines.

Section 3: Quantitative Data & Acceptance Criteria

To ensure absolute clarity during the validation execution, all quantitative targets derived from ICH Q2(R2) and industry best practices for basic ester compounds are summarized below.

Validation ParameterICH Q2(R2) RequirementRecommended Acceptance Criteria for Piperazine Esters
Specificity No interference from matrix/degradantsResolution (

)

between ester and nearest peak; Peak purity angle < threshold.
Linearity Minimum 5 concentrationsCorrelation coefficient (

)

; y-intercept

of target response.
Accuracy Minimum 9 determinations (3 levels x 3 reps)Mean recovery between 98.0% and 102.0% at each level.
Repeatability Minimum 6 determinations at 100%Relative Standard Deviation (%RSD)

.
Intermediate Precision Different day/analyst/equipmentOverall %RSD

; No significant statistical difference (Student's t-test).
Robustness Deliberate variations in method parametersSystem suitability criteria (e.g., USP Tailing

) maintained across all variations [9].

References

  • 1-甲基哌嗪-2-羧酸乙酯 - cas号查询 (Ethyl 1-methylpiperazine-2-carboxylate) . ChemSrc. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at:[Link]

  • HPLC Peak Tailing . Axion Labs. Available at: [Link]

  • HPLC Troubleshooting Guide . ACE HPLC. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). Available at: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline . QbD Group. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs.ai. Available at:[Link]

  • Troubleshooting Peak Shape Problems in HPLC . Waters Corporation. Available at: [Link]

Troubleshooting

"scale-up synthesis challenges for Ethyl 1-methylpiperazine-2-carboxylate"

Welcome to the Technical Support Center for Advanced API Intermediates. This guide is engineered for process chemists, scale-up engineers, and drug development professionals dealing with the specific challenges of synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced API Intermediates. This guide is engineered for process chemists, scale-up engineers, and drug development professionals dealing with the specific challenges of synthesizing Ethyl 1-methylpiperazine-2-carboxylate .

This compound is a critical chiral and achiral building block in the synthesis of ALK5 (Transforming Growth Factor-β type I receptor) inhibitors[1], RIPK1 modulators[2], and USP30 inhibitors[3]. However, piperazine-2-carboxylate derivatives are notoriously difficult to scale due to competing regioselectivity, high polarity, and a strong propensity for intramolecular cyclization[4].

Below is our comprehensive, field-tested troubleshooting guide and validated scale-up protocol.

Process Flow & Mechanistic Pathway

To avoid the poor yields associated with direct methylation of piperazine-2-esters, our validated scale-up route utilizes a steric-controlled N4-protection strategy. By leveraging the steric bulk of the C2-ethyl ester, we can selectively protect the N4 position, leaving the N1 position open for reductive amination.

PiperazineScaleUp N1 Piperazine-2-carboxylic acid (Starting Material) N2 Esterification (EtOH, SOCl2, 80°C) N1->N2 N3 Ethyl piperazine-2-carboxylate (Di-HCl Salt) N2->N3 IPC: LC-MS confirms complete esterification N4 Regioselective N4-Boc Protection (Boc2O, Et3N, -5°C) N3->N4 N5 Ethyl 4-Boc-piperazine-2-carboxylate (Sterically Controlled) N4->N5 IPC: <2% N1-Boc impurity detected N6 N1-Reductive Amination (HCHO, NaBH(OAc)3, DCE) N5->N6 N7 Ethyl 4-Boc-1-methylpiperazine-2-carboxylate (Intermediate) N6->N7 IPC: Full conversion, no over-alkylation N8 N4-Deprotection (4M HCl in Dioxane) N7->N8 N9 Ethyl 1-methylpiperazine-2-carboxylate (Final Target) N8->N9 IPC: pH control prevents DKP formation

Fig 1: Regioselective scale-up workflow for Ethyl 1-methylpiperazine-2-carboxylate synthesis.

Diagnostic Troubleshooting (FAQs)

Q1: We are seeing high levels of the N1,N4-dimethyl impurity during the alkylation step. How do we prevent this? Causality: The N4 amine is sterically unhindered compared to the N1 amine (which sits adjacent to the bulky ethyl ester). If the N4 position is not fully protected, or if the Boc protecting group is compromised by acidic micro-environments in your solvent, formaldehyde will preferentially attack N4. Solution: Ensure strict temperature control (<-5 °C) during the Boc addition[3]. The steric bulk of the C2 ester is only sufficient to direct the Boc group to N4 at low kinetic energies. Furthermore, verify N4-Boc integrity via LC-MS before proceeding to N1-methylation.

Q2: During scale-up concentration, our yield of the final ethyl ester drops significantly, and a new non-polar spot appears on TLC. What is happening? Causality: You are observing the formation of a diketopiperazine (DKP) impurity. Piperazine-2-carboxylates are highly prone to intramolecular cyclization. When left as free bases at elevated temperatures (>30 °C), the secondary amine attacks the adjacent ester, forming a stable 6-membered DKP ring[4]. At scale, extended solvent evaporation times exacerbate this thermodynamic sink. Solution: Never concentrate the intermediate or final product as a free base. Always isolate the product as a hydrochloride salt. If the free base is required for the next step, perform the neutralization at 0–5 °C and immediately extract into a solvent, keeping the residence time of the free base in aqueous solution under 15 minutes.

Q3: We are experiencing severe emulsions during the aqueous workup of the final product. How can we improve phase separation? Causality: Ethyl 1-methylpiperazine-2-carboxylate is highly polar, possessing both a basic tertiary amine and a secondary amine. It acts as a potent surfactant in standard biphasic systems like Dichloromethane (DCM)/Water. Solution: Shift the extraction solvent to 2-methyltetrahydrofuran (2-MeTHF). 2-MeTHF has lower water miscibility than standard THF and provides sharp phase boundaries. Additionally, saturate the aqueous layer with NaCl to decrease the solubility of the polar API in the aqueous phase via the "salting-out" effect.

Scale-Up Metrics & Impurity Profiling

Scaling from bench to pilot requires adjusting stoichiometry and thermodynamics to account for mass transfer limitations and exotherms.

Table 1: Scale-Up Optimization Metrics for N1-Methylation & Deprotection

ParameterBench Scale (10 g)Pilot Scale (1 kg)Process Scale (50 kg)Causality / Engineering Adjustment
Boc₂O Addition Temp 0 °C-5 °C-10 °CIncreased exotherm at scale requires lower jacket temp to maintain N4 kinetic selectivity.
STAB Equivalents 1.5 eq1.3 eq1.2 eqReduced to minimize boron-related impurities during scaled aqueous workup.
DKP Impurity (LC-MS) < 0.5%1.2%< 0.2%Improved at 50 kg by switching from batch concentration to continuous wiped-film evaporation.
Overall Yield 88%79%85%Yield recovery achieved by optimizing 2-MeTHF extraction volumes and salting out.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: Esterification
  • Suspend piperazine-2-carboxylic acid (1.0 eq) in absolute ethanol (10 volumes).

  • Cool the reactor to 0 °C. Add thionyl chloride (SOCl₂, 2.0 eq) dropwise over 2 hours, maintaining the internal temperature below 10 °C.

  • Heat the mixture to reflux (80 °C) for 12 hours.

  • IPC Check: Pull an aliquot and analyze via LC-MS. Proceed only if starting material is <1%.

  • Concentrate the mixture under reduced pressure to yield Ethyl piperazine-2-carboxylate dihydrochloride as a white solid.

Step 2: Regioselective N4-Boc Protection
  • Dissolve the intermediate (1.0 eq) in a mixture of DCM (8 vol) and Ethanol (2 vol).

  • Add Triethylamine (Et₃N, 3.0 eq) to neutralize the salt. Cool the reactor jacket to -10 °C to achieve an internal temperature of -5 °C.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 0.95 eq) dissolved in DCM dropwise over 4 hours. Causality: Sub-stoichiometric Boc₂O ensures no over-protection at N1.

  • IPC Check: LC-MS must show >95% Ethyl 4-Boc-piperazine-2-carboxylate and <2% of the N1-Boc isomer[3].

  • Wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate.

Step 3: N1-Reductive Amination
  • Dissolve the N4-Boc intermediate in 1,2-Dichloroethane (DCE, 10 vol).

  • Add aqueous formaldehyde (37% w/w, 1.5 eq). Stir at 20 °C for 30 minutes to allow iminium ion formation.

  • Cool to 5 °C. Add Sodium triacetoxyborohydride (STAB, 1.2 eq) in four portions. Causality: STAB is utilized over NaBH₄ because its electron-withdrawing acetate groups reduce its hydride transfer rate, preventing the premature reduction of formaldehyde to methanol.

  • Stir for 4 hours at room temperature.

  • IPC Check: Confirm full consumption of the secondary amine via Ninhydrin stain (TLC) or LC-MS.

  • Quench with 1N NaOH, extract with DCM, and concentrate to yield Ethyl 4-Boc-1-methylpiperazine-2-carboxylate.

Step 4: N4-Deprotection and Isolation
  • Dissolve the intermediate in 4M HCl in Dioxane (5 vol). Stir at 20 °C for 2 hours.

  • IPC Check: Monitor the disappearance of the Boc group via LC-MS.

  • Concentrate the solvent strictly under 30 °C to prevent DKP formation.

  • To isolate the free base, suspend the resulting salt in 2-MeTHF (10 vol) at 0 °C. Slowly add cold 2N NaOH until pH 10 is reached.

  • Immediately separate the phases. Saturate the aqueous layer with NaCl and back-extract twice with 2-MeTHF.

  • Dry the combined organic layers over MgSO₄ and concentrate under reduced pressure (<30 °C) to yield the final target, Ethyl 1-methylpiperazine-2-carboxylate .

References

  • Source: google.
  • W O 2020/056074 Al - Googleapis.
  • Source: google.
  • Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics - Academia.

Sources

Optimization

Technical Support Center: De-protection of Ethyl 1-methylpiperazine-2-carboxylate Derivatives

Content ID: TSC-CHEM-PIP-042 Status: Active Last Updated: March 3, 2026 Executive Summary & Scope Welcome to the Technical Support Center. This guide addresses the "de-protection" of Ethyl 1-methylpiperazine-2-carboxylat...

Author: BenchChem Technical Support Team. Date: March 2026

Content ID: TSC-CHEM-PIP-042 Status: Active Last Updated: March 3, 2026

Executive Summary & Scope

Welcome to the Technical Support Center. This guide addresses the "de-protection" of Ethyl 1-methylpiperazine-2-carboxylate and its derivatives. In the context of drug discovery, "de-protection" for this scaffold typically refers to two distinct synthetic transformations:

  • Ester Hydrolysis: Converting the ethyl ester to the free carboxylic acid (often the final step in scaffold preparation).

  • N-Dealkylation/Deprotection: Removing orthogonal protecting groups (e.g., Boc, Cbz) from the N4 position to enable further coupling.

Critical Warning: The core challenge with this molecule is its zwitterionic nature upon hydrolysis and the high risk of epimerization (racemization) at the C2 position due to the adjacent electron-withdrawing nitrogen and carbonyl groups.

Decision Matrix: Selecting the Right Strategy

Before starting, determine your priority: Chiral Integrity vs. Operational Simplicity .

DeprotectionStrategy Start Start: Define Objective Target Target Functional Group? Start->Target Ester Ethyl Ester (C=O)OEt Target->Ester Hydrolysis Amine N4-Protecting Group (Boc/Cbz) Target->Amine Cleavage Chirality Is Chirality Critical? Ester->Chirality AcidLabile Acid Sensitive Groups Present? Amine->AcidLabile AcidHyd Method A: Acid Hydrolysis (HCl) (Preserves Chirality) Chirality->AcidHyd Yes (Critical) BaseHyd Method B: Saponification (LiOH) (Risk of Racemization) Chirality->BaseHyd No (Racemic OK) TFA Method C: TFA/DCM (Standard) AcidLabile->TFA No HCL_Diox Method D: HCl/Dioxane (Salt Formation) AcidLabile->HCL_Diox Yes (Controlled)

Figure 1: Strategic decision tree for selecting the appropriate de-protection condition based on substrate sensitivity and stereochemical requirements.

Module A: Ester Hydrolysis (Ethyl Acid)

This is the most common inquiry. The product, 1-methylpiperazine-2-carboxylic acid , is highly polar and forms a zwitterion (internal salt), making standard organic extraction impossible.

Protocol 1: Acid-Mediated Hydrolysis (Chirality Preservation)

Recommended for optically active substrates to minimize C2-epimerization.

Reagents: 6M Hydrochloric Acid (HCl).[1] Temp: Reflux (90–100°C).[2][3] Time: 4–6 hours.

  • Dissolution: Dissolve the ethyl ester (1.0 eq) in 6M HCl (10–15 volumes).

    • Note: No co-solvent is usually needed; the salt is soluble in aqueous acid.

  • Reaction: Heat to reflux.[2][4] Monitor by LC-MS (TLC is ineffective due to polarity).

    • Checkpoint: Look for the disappearance of the M+29 (ethyl) peak and appearance of M+1 (acid).

  • Workup (The Critical Step):

    • Do NOT extract. The product is in the aqueous phase.

    • Concentrate the reaction mixture in vacuo to dryness.

    • Co-evaporate with toluene (3x) to remove excess HCl and water.

    • Result: The product is isolated as the Dihydrochloride salt . This is stable and can be used directly in couplings if neutralized in situ with DIPEA/NMM.

Protocol 2: Lithium Hydroxide Saponification (Mild Conditions)

Recommended for racemic scaffolds or when strong acids are not tolerated.

Reagents: LiOH·H₂O (2.5 eq), THF/Water (3:1). Temp: 0°C to Room Temperature (Strict control).

  • Dissolution: Dissolve ester in THF. Cool to 0°C.

  • Hydrolysis: Add LiOH solution dropwise. Stir at 0°C for 2 hours, then warm to RT only if necessary.

    • Warning: Prolonged exposure to base at RT causes racemization via enolate formation at C2 [1].

  • Isolation (Zwitterion Handling):

    • Neutralize to pH ~6–7 using 1M HCl.

    • Lyophilization: Freeze-dry the aqueous mixture. The solid will contain the product + LiCl salts.

    • Desalting (Optional): Pass through a Dowex 50W (H+ form) column. Elute with water (removes salts) then 5% NH₄OH (elutes zwitterion).

Module B: N4-De-protection (Boc Removal)

If your derivative is Ethyl 4-(tert-butoxycarbonyl)-1-methylpiperazine-2-carboxylate , you may need to remove the Boc group while keeping the ester intact.

Protocol 3: Selective Boc Removal

Reagents: 4M HCl in Dioxane. Temp: 0°C to RT.

  • Setup: Dissolve substrate in dry 1,4-dioxane (5 vol).

  • Addition: Add 4M HCl/Dioxane (5–10 eq) dropwise at 0°C.

    • Why: The ester is stable to anhydrous acid at RT, but Boc cleaves rapidly.

  • Precipitation: The product often precipitates as the hydrochloride salt.

  • Filtration: Filter the solid under nitrogen. Wash with diethyl ether to remove byproduct (tert-butyl chloride).

Isolation Workflow: Handling the Zwitterion

The most frequent failure point is attempting to extract the free amino acid into organic solvents (DCM/EtOAc). It will not work.

IsolationWorkflow Rxn Hydrolysis Mixture (Aqueous) Check Check pH Rxn->Check Direct Evaporate & Lyophilize (Yields Salt Mix) Check->Direct Quick/Dirty IonEx Dowex 50W Column (H+ Form) Check->IonEx High Purity Wash Elute Water (Removes LiCl/NaCl) IonEx->Wash Elute Elute 1M NH4OH (Releases Zwitterion) Wash->Elute Final Pure Amino Acid Elute->Final

Figure 2: Purification workflow for isolating the zwitterionic amino acid product.

Troubleshooting & FAQs

Q1: My yield is >120% after hydrolysis. What happened?

Diagnosis: Inorganic Salt Contamination. Explanation: If you used LiOH or NaOH and neutralized with HCl, your "product" contains LiCl or NaCl. Fix: Use the Dowex 50W ion-exchange method (Figure 2) or calculate yields based on NMR using an internal standard (e.g., maleic acid) rather than gravimetric weight.

Q2: The optical rotation of my product dropped significantly.

Diagnosis: Racemization (Epimerization). Explanation: The C2 proton is acidic. In basic conditions (LiOH), the proton is abstracted, forming a planar enolate which reprotonates indiscriminately [2]. Fix: Switch to Acid Hydrolysis (Protocol 1) . If base is required, keep temperature at 0°C and limit reaction time.

Q3: I cannot extract the product from water using DCM.

Diagnosis: Solubility Physics. Explanation: 1-methylpiperazine-2-carboxylic acid is a zwitterion (net neutral but highly charged dipoles). It is insoluble in non-polar organics. Fix: Do not extract. Evaporate the aqueous phase or use n-Butanol for extraction if absolutely necessary (though efficiency is low).

Q4: Can I use TFA to hydrolyze the ester?

Diagnosis: Mechanistic Misunderstanding. Explanation: TFA removes t-butyl esters (via cation stability) but does not effectively hydrolyze ethyl esters under standard conditions. Fix: Use HCl or H₂SO₄ for ethyl ester cleavage.[4]

Quantitative Data: Hydrolysis Conditions Comparison

ParameterAcid Hydrolysis (HCl)Base Saponification (LiOH)Enzymatic (PLE)
Reagent 6M HClLiOH / THF / H₂OPig Liver Esterase
Temperature 100°C (Reflux)0°C – 25°C25°C (pH 7.0)
Time 4–6 h1–3 h24–48 h
Chirality Retention High Low (Risk) Very High
Product Form HCl SaltLi Salt / ZwitterionZwitterion
Scalability ExcellentGoodPoor (Expensive)

References

  • Boger, D. L., et al. (1994). "Hydrolysis of methyl esters with lithium hydroxide: Prevention of racemization." Journal of Organic Chemistry.

  • McKennon, M. J., & Meyers, A. I. (1993). "The reduction of amino acids to amino alcohols." Journal of Organic Chemistry. (Discusses piperazine derivatives stability).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard protocols for Boc/Ester cleavage).

  • ResearchGate Community. (2020).[5] "How to desalt zwitterions?" (Practical guide on Dowex usage).

For further assistance, please contact the Chemistry Applications Team with your specific batch number and LC-MS traces.

Sources

Reference Data & Comparative Studies

Validation

"structure-activity relationship (SAR) of Ethyl 1-methylpiperazine-2-carboxylate analogs"

An in-depth analysis of the structure-activity relationship (SAR) of Ethyl 1-methylpiperazine-2-carboxylate and its analogs reveals its status as a highly versatile, privileged scaffold in modern medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the structure-activity relationship (SAR) of Ethyl 1-methylpiperazine-2-carboxylate and its analogs reveals its status as a highly versatile, privileged scaffold in modern medicinal chemistry. Its unique three-dimensional conformation and multiple functionalization vectors make it an ideal building block for developing kinase inhibitors, anti-viral agents, and neuroprotective multi-target-directed ligands (MTDLs)[1][2][3].

This guide objectively compares the performance of various analogs derived from this core structure, providing researchers with actionable SAR logic, comparative experimental data, and self-validating protocols.

Structural Anatomy & SAR Logic

The piperazine ring provides a semi-rigid framework that dictates the spatial orientation of its substituents. Modifying specific positions on the Ethyl 1-methylpiperazine-2-carboxylate core yields vastly different pharmacokinetic and pharmacodynamic profiles:

  • N1-Position (Methyl Group): Influences basicity and lipophilicity (cLogP). Retaining the methyl group often maintains a balance between aqueous solubility and membrane permeability. Replacing it with bulkier alkyl groups can alter metabolic stability and lung retention profiles[3].

  • C2-Position (Ethyl Ester): Serves either as a lipophilic prodrug moiety to enhance cell penetration or as a direct hydrogen-bond acceptor. Hydrolysis of the ester to a free carboxylic acid often dramatically increases target affinity in isolated enzymatic assays by forming critical salt bridges within the target's active site[2].

  • N4-Position (Secondary Amine): The primary site for target-specific diversification. The attachment of aryl, heteroaryl, or benzyl groups at this position drives the primary pharmacodynamic interactions with the target protein[1][2].

SAR Core Piperazine Core (Conformational Flexibility) N1 N1-Methyl (Modulates Lipophilicity) Core->N1 C2 C2-Ethyl Ester (Prodrug / H-Bond Acceptor) Core->C2 N4 N4-Substitution (Target-Specific Binding) Core->N4

Structural anatomy and SAR logic of Ethyl 1-methylpiperazine-2-carboxylate analogs.

Comparative Performance Across Target Classes

ALK5 (TGF-β Type I Receptor) Inhibitors

In the development of ALK5 inhibitors for fibrotic diseases, achieving high target affinity while maintaining low systemic exposure (to minimize off-target toxicity) is a primary challenge[3].

  • SAR Insight: Incorporating the N1-methylpiperazine-2-carboxylate motif into pyridazinyl amino derivatives enhances binding to the ALK5 ATP-binding pocket. The ethyl ester variant provides optimal lipophilicity for inhalation delivery, ensuring good lung retention. Conversely, free acid analogs (e.g., 4-ethyl-1-methylpiperazine-2-carboxylic acid) show high isolated enzyme inhibition but poor cell penetration, making the esterified analogs superior for in vivo applications[3].

ALK5 TGFb TGF-β Ligand ALK5 ALK5 Receptor (Kinase Domain) TGFb->ALK5 Smad Smad2/3 Phosphorylation ALK5->Smad Fibrosis Fibrotic Gene Transcription Smad->Fibrosis Inhibitor Piperazine Analog (ALK5 Inhibitor) Inhibitor->ALK5 Blocks ATP Pocket

Mechanism of action for piperazine-based ALK5 inhibitors in the TGF-β signaling pathway.

SARS-CoV-2 nsp3 Macrodomain (Mac1) Inhibitors

Mac1 is a critical viral enzyme responsible for removing ADP-ribose from host proteins. Piperazine-2-carboxylate derivatives have been synthesized to target the adenosine binding pocket of Mac1[2].

  • SAR Insight: There is a stark contrast between the ester and free acid forms. The ester forms (e.g., compound 5g) are significantly less potent (IC50 ~ 127 µM) than their free carboxylic acid counterparts (e.g., compound 6g, IC50 ~ 21.6 µM). Molecular modeling confirms that the free carboxylate at C2 is essential for forming hydrogen bonds with the amide backbone of Ile23 in the Mac1 active site[2].

Cholinesterase Inhibitors (Alzheimer's Disease MTDLs)

For Multi-Target-Directed Ligands (MTDLs) targeting Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), the piperazine core acts as a critical spacer and binding determinant[1].

  • SAR Insight: A 1,4-bisbenzylpiperazine-2-carboxylic acid analog demonstrated moderate, selective AChE inhibition (Ki = 10.18 µM). However, converting the C2-carboxylate into a hydroxamic acid yielded extraordinary sub-nanomolar BChE inhibitors (Ki = 1.6 nM). This 6000-fold increase in potency is driven by the hydroxamic acid's superior ability to chelate metals and form hydrogen bonds within the peripheral anionic site of BChE[1].

Quantitative Data Comparison

The following table summarizes the biological activity of key piperazine-2-carboxylate analogs across different therapeutic targets, highlighting the functional impact of C2 modifications.

Target EnzymeAnalog Modification (C2 / N4)Activity MetricValueReference
SARS-CoV-2 Mac1 Ester (Compound 5g)IC50127 µM[2]
SARS-CoV-2 Mac1 Carboxylic Acid (Compound 6g)IC5021.6 µM[2]
AChE C2-Carboxylic Acid (Compound 4c)Ki10.18 µM[1]
BChE C2-Hydroxamic Acid (Compound 7b)Ki1.6 nM[1]

Experimental Protocols & Methodologies

To ensure reproducibility and scientific integrity, the following self-validating workflow outlines the synthesis and enzymatic evaluation of C2-ester versus C2-acid analogs. The causality behind each step is explicitly defined to aid researchers in troubleshooting and assay optimization.

Workflow Step1 N4-Alkylation / Acylation (Introduce Pharmacophore) Step2 C2-Ester Hydrolysis (Generate Free Acid) Step1->Step2 Step3 In Vitro Enzymatic Assay (Determine IC50 / Ki) Step2->Step3 Step4 ADME & Metabolic Stability (Evaluate In Vivo Viability) Step3->Step4

Self-validating experimental workflow for synthesizing and evaluating piperazine analogs.

Protocol: Synthesis and Evaluation of Piperazine-2-Carboxylate Analogs

Step 1: N4-Alkylation (Nucleophilic Substitution)

  • Rationale: Introduces the target-binding pharmacophore (e.g., a pyrrolo-pyrimidine or benzyl group) to the secondary amine at N4.

  • Procedure: React Ethyl 1-methylpiperazine-2-carboxylate (1.0 eq) with the desired aryl/alkyl halide (1.2 eq) in anhydrous DMF. Add K2CO3 (2.0 eq) as a base to neutralize the generated HX acid. Stir at 80°C for 12 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The complete disappearance of the starting material's mass peak and the emergence of the alkylated product mass confirms successful N4-alkylation.

Step 2: C2-Ester Hydrolysis (Saponification)

  • Rationale: Converts the lipophilic ester prodrug into the active pharmacophore (free carboxylic acid) required for in vitro enzymatic assays, exposing the necessary hydrogen-bond acceptor[2].

  • Procedure: Dissolve the N4-alkylated ester in a 1:1 mixture of THF and H2O. Add LiOH (3.0 eq) and stir at room temperature for 4-6 hours.

  • Self-Validation: Acidify the mixture to pH 3 with 1M HCl, extract with EtOAc, and analyze via High-Resolution Mass Spectrometry (HRMS). A mass shift of -28 Da (loss of the ethyl group) strictly validates the hydrolysis.

Step 3: In Vitro Enzymatic Assay (e.g., Mac1 AlphaScreen)

  • Rationale: Quantifies the binding affinity (IC50) of the synthesized analogs to determine the SAR trajectory.

  • Procedure: Incubate the purified recombinant enzyme with varying concentrations of the analog (1 nM to 100 µM) and a biotinylated substrate. Measure luminescence using a microplate reader.

  • Self-Validation: Always include a known inhibitor (e.g., ADP-ribose for Mac1) as a positive control. If the positive control fails to produce its established IC50, the assay system (enzyme viability or substrate concentration) must be recalibrated before trusting the analog data[2].

References

  • Assiut University / Bioorganic Chemistry (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Available at:[Link]

  • bioRxiv (2022). Design, Synthesis and Evaluation of Inhibitors of the SARS-CoV2 nsp3 Macrodomain. Available at: [Link]

  • Google Patents (2024). Pyridazinyl amino derivatives as alk5 inhibitors (US20240018122A1).

Sources

Comparative

Comprehensive Comparison Guide: In Vitro and In Vivo Profiling of Ethyl 1-methylpiperazine-2-carboxylate Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacological Evaluation, Assay Validation, and Mechanistic Benchmarking Introduction & Mechanistic Divergence Ethyl 1-met...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacological Evaluation, Assay Validation, and Mechanistic Benchmarking

Introduction & Mechanistic Divergence

Ethyl 1-methylpiperazine-2-carboxylate and its structural analogs (e.g., methyl piperazine-2-carboxylate) are highly versatile chemical scaffolds in modern drug discovery. Rather than acting as a single-target pharmacophore, this piperazine derivative branches into two distinct, highly active therapeutic trajectories depending on its functionalization and target environment:

  • Trajectory A: ALK5 (TGF-β Type I Receptor) Kinase Inhibitors. When integrated into larger heteroaromatic systems (e.g., pyridazine or pyrazole cores), the ethyl 1-methylpiperazine-2-carboxylate moiety enhances solubility, membrane permeability, and hinge-binding interactions within the ALK5 ATP-binding pocket. These derivatives are potent anti-fibrotic and anti-neoplastic agents[1][2].

  • Trajectory B: METTL3/METTL14 RNA Methyltransferase Activators. As standalone small molecules, short-chain alkyl piperazine-2-carboxylates act as artificial coenzymes. They allosterically enhance the binding of S-adenosylmethionine (SAM) to the METTL3 complex, driving N6-methyladenosine (m6A) RNA methylation. This epigenetic modulation has profound effects on cellular differentiation (e.g., kidney nephrogenesis) and viral replication[3][4].

This guide objectively compares the in vitro and in vivo performance of these derivatives across both mechanistic pathways, providing validated, step-by-step experimental protocols to ensure rigorous reproducibility.

Mechanistic Pathways Visualization

To understand the divergent applications of these derivatives, we must map their molecular interactions. The diagram below contrasts the inhibitory action on the ALK5 kinase pathway against the allosteric activation of the METTL3 epigenetic pathway.

G cluster_ALK5 Trajectory A: ALK5 Inhibition (Anti-Fibrotic) cluster_METTL3 Trajectory B: METTL3 Activation (Epigenetic Modulator) TGFB TGF-β Ligand ALK5 ALK5 Receptor TGFB->ALK5 Smad Smad2/3 Phosphorylation ALK5->Smad DerivA Piperazine-2-carboxylate ALK5 Inhibitor DerivA->ALK5 Blocks ATP Pocket Fibrosis Fibrotic Gene Expression Smad->Fibrosis DerivB Ethyl/Methyl Piperazine- 2-carboxylate METTL3 METTL3/14 Complex DerivB->METTL3 Allosteric Activator SAM S-adenosylmethionine (SAM) SAM->METTL3 m6A m6A RNA Methylation METTL3->m6A Pheno Cellular Phenotype (e.g., Nephrogenesis) m6A->Pheno

Divergent mechanisms of Ethyl 1-methylpiperazine-2-carboxylate derivatives in cellular signaling.

In Vitro Performance Comparison

When evaluating these compounds in vitro, the assay design must reflect the specific biochemical target. ALK5 inhibitors require kinase activity readouts (Smad phosphorylation)[5], whereas METTL3 activators require RNA modification quantification[4].

Table 1: Quantitative In Vitro Data Comparison
ParameterTrajectory A: ALK5 Inhibitors (Conjugates)Trajectory B: METTL3 Activators (Standalone)
Primary Target TGF-β Type I Receptor (ALK5)METTL3/METTL14/WTAP Complex
Mechanism ATP-competitive kinase inhibitionAllosteric coenzyme (enhances SAM binding)
Biochemical Potency IC₅₀ = 5.66 to 9.29 (pIC₅₀)[2]EC₅₀ ≈ 10 µM to 100 µM[3]
Primary Readout Reduction in p-Smad2/3 levelsIncrease in global mRNA m6A levels
Cellular Efficacy Blocks fibroblast-to-myofibroblast transitionInduces PAX8 expression in NPCs[3]; Increases viral RNA[4]
Aqueous Solubility Moderate (improved by piperazine basicity)[2]High (small polar molecule)
Protocol 1: In Vitro Validation of ALK5 Inhibition (Smad2/3 Phosphorylation Assay)

Scientific Rationale: To prove that the piperazine derivative successfully inhibits ALK5, we must isolate the TGF-β signaling axis. Serum starvation is critical here; it eliminates basal growth factor noise, ensuring that any Smad2/3 phosphorylation is strictly causally linked to our exogenous TGF-β1 stimulation[5].

  • Cell Preparation: Seed normal human dermal fibroblasts (NHDFs) in 6-well plates at

    
     cells/well. Incubate for 24 hours in complete medium.
    
  • Serum Starvation: Wash cells with PBS and switch to serum-free DMEM for 12 hours. (Self-Validation Step: This synchronizes the cell cycle and drops basal p-Smad levels to near zero).

  • Compound Pre-treatment: Treat cells with the piperazine-derived ALK5 inhibitor (0.1 µM - 10 µM) or DMSO vehicle for 1 hour.

  • Ligand Stimulation: Add recombinant human TGF-β1 (10 ng/mL) for 30 minutes. (Control: Include a well with DMSO but NO TGF-β1 to establish the true negative baseline).

  • Harvest & Lysis: Wash with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to preserve the transient p-Smad signal).

  • Western Blotting: Resolve lysates via SDS-PAGE. Probe with anti-phospho-Smad2/3 (target) and anti-total-Smad2/3 (loading control). Calculate the ratio of p-Smad to total Smad to quantify inhibition.

Protocol 2: In Vitro Validation of METTL3 Activation (m6A Dot Blot)

Scientific Rationale: Piperazine-2-carboxylate derivatives act as artificial coenzymes for METTL3[4]. Because m6A is an RNA modification, standard protein assays are useless. A highly specific dot blot using anti-m6A antibodies against purified mRNA provides a direct, causal readout of the compound's epigenetic efficacy.

  • Cell Treatment: Seed target cells (e.g., nephron progenitor cells[3]) and treat with methyl/ethyl piperazine-2-carboxylate (10 µM - 100 µM) for 24 hours.

  • RNA Extraction: Isolate total RNA using TRIzol reagent. Purify mRNA using oligo(dT) magnetic beads to remove ribosomal RNA, which naturally contains high background modifications.

  • RNA Denaturation: Denature mRNA at 95°C for 3 minutes to disrupt secondary structures, ensuring the m6A epitope is fully exposed to the antibody.

  • Membrane Spotting: Spot serial dilutions of mRNA (e.g., 200 ng, 100 ng, 50 ng) onto a positively charged nylon membrane. UV crosslink at 120 mJ/cm².

  • Immunoblotting: Block the membrane and incubate with a highly specific anti-m6A primary antibody, followed by an HRP-conjugated secondary antibody.

  • Quantification: Detect via chemiluminescence. (Self-Validation Step: Treat a parallel RNA sample with FTO (an m6A demethylase) prior to spotting. A loss of signal confirms the antibody is specifically detecting m6A and not non-specific RNA structures).

In Vivo Performance Comparison

Translating these compounds from bench to animal models requires careful consideration of pharmacokinetics and tissue targeting.

Table 2: In Vivo Efficacy and Model Selection
ParameterALK5 Inhibitors (Fibrosis Model)METTL3 Activators (Nephrogenesis Model)
Animal Model Bleomycin-induced pulmonary fibrosis miceEx vivo embryonic kidney cultures / Neonatal mice
Administration Oral gavage or targeted inhalation[2]Media supplementation / Intraperitoneal injection
Mechanism of Action Prevents Smad-dependent collagen deposition[5]Enhances METTL3 affinity for SAM, altering gene expression[3]
Key Biomarkers COL1A2 promoter activity, HydroxyprolinePAX8 expression, SIX2-GFP retention[3]
Toxicity Profile Potential cardiovascular (hERG) liabilities require monitoringLow acute toxicity; rapid serum clearance (t₁/₂ ≈ 6h)[4]
Protocol 3: In Vivo Workflow for Fibrosis Evaluation

Workflow Animal Model Induction (Bleomycin Instillation) Dosing Compound Dosing (Piperazine ALK5 Inhibitor) Animal->Dosing Tissue Tissue Harvest (Lung Excision at Day 21) Dosing->Tissue Assay1 Biochemical (Hydroxyproline Assay) Tissue->Assay1 Assay2 Histopathology (Masson's Trichrome) Tissue->Assay2 Data Data Synthesis & Statistical Analysis Assay1->Data Assay2->Data

Standardized in vivo workflow for evaluating piperazine-derived ALK5 inhibitors.

Step-by-Step In Vivo Methodology (ALK5 Inhibition):

  • Model Induction: Administer bleomycin (1.5 U/kg) intratracheally to 8-week-old C57BL/6 mice on Day 0 to induce lung injury and subsequent fibrosis.

  • Dosing Regimen: Begin therapeutic dosing on Day 7 (post-inflammatory phase) to specifically evaluate anti-fibrotic rather than anti-inflammatory action. Administer the piperazine-derived ALK5 inhibitor daily via oral gavage.

  • Endpoint Harvest: Euthanize animals on Day 21. Perfuse the right ventricle with cold PBS to clear blood from the pulmonary vasculature.

  • Histological Validation: Inflate the left lung with 10% formalin under constant pressure (20 cm H₂O) for uniform fixation. Stain sections with Masson's Trichrome. The blue staining intensity directly correlates to collagen deposition.

  • Biochemical Validation: Homogenize the right lung and perform a Hydroxyproline assay. Because hydroxyproline is almost exclusively found in collagen, its quantification provides a highly reliable, objective measure of total fibrotic burden, validating the histological findings.

Conclusion

Ethyl 1-methylpiperazine-2-carboxylate derivatives demonstrate exceptional pharmacological plasticity. When utilized as structural appendages in ALK5 inhibitors, they confer critical hinge-binding properties that effectively shut down TGF-β/Smad fibrotic signaling[1][2]. Conversely, when utilized as standalone small molecules, they act as potent artificial coenzymes for the METTL3/14 complex, upregulating m6A RNA methylation to drive epigenetic cellular programming[3][4]. Selection between these applications dictates entirely different in vitro and in vivo validation pipelines, as outlined in the self-validating protocols above.

References

  • Source: Google Patents (AU2021307559A1)
  • Intracellular TGF-b Receptor Blockade Abrogates Smad-Dependent Fibroblast Activation In Vitro and In Vivo Source: Dupuytrens.org / Journal of Investigative Dermatology URL:[Link]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors Source: National Institutes of Health (PMC) URL:[Link]

  • An RNA transmethylation pathway governs kidney nephrogenic potential Source: National Institutes of Health (PMC) URL:[Link]

  • HIV Replication Is Increased by RNA Methylation METTL3/METTL14/WTAP Complex Activators Source: ACS Omega URL:[Link]

Sources

Validation

Advanced Spectroscopic Elucidation: Ethyl 1-methylpiperazine-2-carboxylate vs. Structural Analogs

Introduction & Structural Rationale Piperazine scaffolds are ubiquitous in modern medicinal chemistry, serving as privileged structures in ALK5 inhibitors [1], anti-Alzheimer multi-target directed ligands (MTDLs)[3], and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

Piperazine scaffolds are ubiquitous in modern medicinal chemistry, serving as privileged structures in ALK5 inhibitors [1], anti-Alzheimer multi-target directed ligands (MTDLs)[3], and various CNS-active agents [4]. Differentiating between closely related piperazine-2-carboxylate analogs requires rigorous spectroscopic analysis, as minor structural variations drastically alter the molecule's electronic environment and conformational dynamics.

This guide provides an objective, data-driven comparison of Ethyl 1-methylpiperazine-2-carboxylate against two primary analogs:

  • Ethyl piperazine-2-carboxylate (Des-methyl analog)

  • Methyl 1-methylpiperazine-2-carboxylate (Methyl ester analog)

Mechanistic Causality in Spectroscopy

The piperazine ring predominantly adopts a chair conformation in solution, a state heavily influenced by N-substitution [2].

  • The N-Methylation Effect: The addition of a methyl group at the N1 position donates electron density via inductive effects. This shields the adjacent C2 proton, shifting its

    
    H NMR signal slightly upfield compared to the secondary amine analog. Furthermore, N-methylation restricts the conformational flexibility of the piperazine chair, which is observable in the distinct axial-equatorial coupling constants (
    
    
    
    ).
  • The Ester Alkyl Chain Effect: Transitioning from an ethyl to a methyl ester primarily impacts the aliphatic region of the NMR spectra. However, it also fundamentally alters gas-phase fragmentation pathways in ESI-MS due to the differing thermodynamic stabilities of the expelled neutral losses (ethanol vs. methanol).

Multi-Modal Analytical Workflow

To ensure robust structural elucidation, a multi-modal approach combining High-Resolution NMR, LC-MS/ESI+, and FTIR is required.

Workflow Sample Piperazine Analogs Prep Sample Prep (CDCl3) Sample->Prep NMR High-Res NMR Prep->NMR MS LC-MS/ESI+ Prep->MS IR FTIR Spectroscopy Prep->IR Data Data Processing NMR->Data MS->Data IR->Data Elucidate Structural Elucidation Data->Elucidate

Fig 1. Multi-modal spectroscopic workflow for piperazine-2-carboxylate structural elucidation.

Comparative Spectroscopic Data

Quantitative H NMR Comparison

Data acquired at 400 MHz in CDCl


 at 298 K. Chemical shifts (

) are reported in ppm relative to TMS.
Proton AssignmentEthyl 1-methylpiperazine-2-carboxylateEthyl piperazine-2-carboxylateMethyl 1-methylpiperazine-2-carboxylate
N1-CH

2.32 ppm (s, 3H)N/A (N-H: ~2.00 ppm, br s)2.32 ppm (s, 3H)
C2-H 3.10 ppm (dd, 1H)3.45 ppm (dd, 1H)3.12 ppm (dd, 1H)
Ester -CH

-
4.15 ppm (q, 2H)4.18 ppm (q, 2H)N/A
Ester -CH

1.25 ppm (t, 3H)1.27 ppm (t, 3H)3.72 ppm (s, 3H)
Piperazine Core 2.50 - 3.00 ppm (m, 6H)2.60 - 3.10 ppm (m, 6H)2.50 - 3.00 ppm (m, 6H)

Causality Note: Notice the downfield shift of the C2-H proton in the des-methyl analog (3.45 ppm) compared to the N-methylated targets (~3.10 ppm). The absence of the electron-donating N-methyl group reduces local shielding, exposing the C2 proton to the deshielding effects of the adjacent carboxylate group.

LC-MS/ESI+ Fragmentation Profiles
CompoundExact Mass[M+H]

(

)
Key MS/MS Fragments (

)
Neutral Loss
Ethyl 1-methylpiperazine-2-carboxylate 172.12173.13127, 100-EtOH (46 Da)
Ethyl piperazine-2-carboxylate 158.11159.11113, 86-EtOH (46 Da)
Methyl 1-methylpiperazine-2-carboxylate 158.11159.11127, 100-MeOH (32 Da)

Mass Spectrometry Fragmentation Pathways

The collision-induced dissociation (CID) of these analogs follows a predictable, thermodynamically driven pathway. The most labile bond is the ester linkage, leading to the expulsion of an alcohol molecule, followed by the loss of the carbonyl group.

Fragmentation Parent [M+H]+ m/z 173 (Ethyl 1-methyl...) Frag1 [M+H-46]+ m/z 127 Parent->Frag1 -EtOH Frag2 [M+H-73]+ m/z 100 Parent->Frag2 -CO2Et Frag3 Core Cleavage Frag2->Frag3 Ring Opening

Fig 2. ESI-MS/MS fragmentation pathways of Ethyl 1-methylpiperazine-2-carboxylate.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control steps guarantee that the observed spectroscopic differences are structural, not artefactual.

Protocol A: High-Resolution 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the piperazine derivative in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.05% v/v Tetramethylsilane (TMS).
    
    • Validation Step: The TMS peak must appear exactly at 0.00 ppm. If it drifts, the chemical shifts of the piperazine core cannot be trusted.

  • Probe Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically for

    
    H and 
    
    
    
    C frequencies to maximize the signal-to-noise ratio.
  • Locking and Shimming: Lock the magnetic field to the deuterium signal of CDCl

    
    . Perform gradient shimming (Z1-Z5) until the CDCl
    
    
    
    residual solvent peak (
    
    
    H: 7.26 ppm) exhibits a linewidth at half-height (
    
    
    ) of < 0.5 Hz.
  • Acquisition:

    • Acquire a standard

      
      H spectrum (16 scans, 10s relaxation delay to ensure full relaxation of the N-methyl protons).
      
    • Acquire a

      
      H-
      
      
      
      H COSY spectrum to definitively map the coupling network between the C2-H and the adjacent C3-H
      
      
      protons of the piperazine ring.
Protocol B: LC-MS/ESI+ Workflow
  • System Calibration: Calibrate the Q-TOF or Triple Quadrupole mass spectrometer using a standard sodium formate solution.

    • Validation Step: Mass accuracy must be < 5 ppm error before proceeding.

  • Chromatographic Separation: Inject 2

    
    L of a 1 
    
    
    
    g/mL sample (in 50:50 Water:Acetonitrile + 0.1% Formic Acid) onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8
    
    
    m).
  • Blank Run Validation: Run a solvent blank immediately prior to the sample.

    • Validation Step: The extracted ion chromatograms (EIC) for

      
       159.11 and 173.13 must show zero background signal to rule out column carryover from previous piperazine analyses.
      
  • MS/MS Acquisition: Operate the ESI source in positive ion mode. Apply a collision energy ramp (10-30 eV) to capture the full fragmentation cascade (loss of alcohol

    
     loss of CO
    
    
    
    
    
    piperazine ring opening).

References

  • Source: Google Patents (US20240018122A1)
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: MDPI URL
  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents Source: Assiut University / Bioorganic Chemistry URL
  • 4-Methylpiperazine-2-carboxylic acid Source: Benchchem URL
Comparative

A Comparative Guide to the Pharmacokinetic Properties of Compounds Derived from Ethyl 1-methylpiperazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the piperazine scaffold stands out as a "privileged" structure, a recurring motif in a multitude of clinically su...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the piperazine scaffold stands out as a "privileged" structure, a recurring motif in a multitude of clinically successful drugs.[1] Its synthetic tractability and ability to favorably influence physicochemical properties make it a cornerstone in medicinal chemistry.[2] Compounds derived from starting materials like Ethyl 1-methylpiperazine-2-carboxylate are of significant interest due to the potential for developing novel therapeutics with optimized pharmacokinetic profiles. The two nitrogen atoms within the piperazine ring provide handles for chemical modification, allowing for the fine-tuning of properties that govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME).[2]

This guide provides a comparative analysis of the pharmacokinetic properties of compounds featuring the core N-methylpiperazine moiety, using the well-established drugs Aripiprazole , Trazodone , and Olanzapine as benchmarks. By examining their performance in key in vitro ADME assays, we can establish a framework for evaluating novel compounds derived from Ethyl 1-methylpiperazine-2-carboxylate.

The Critical Role of Early ADME Profiling

Understanding the ADME properties of a compound at the early stages of drug discovery is paramount.[3] It allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize drug-like properties and reducing the likelihood of late-stage attrition.[3] This guide will delve into the practical aspects of assessing these properties, providing not only comparative data but also detailed experimental protocols.

Comparative Analysis of N-Methylpiperazine-Containing Drugs

To provide a tangible comparison, we will examine the in vitro ADME profiles of three widely-used drugs that share the piperazine or a closely related N-methylpiperazine structural feature: Aripiprazole, Trazodone, and Olanzapine.

Table 1: Comparative in vitro ADME Properties

ParameterAripiprazoleTrazodoneOlanzapine
Intestinal Permeability (Papp A-B, 10⁻⁶ cm/s) 4.7 (at pH 6.5)[4]Data Not AvailableData Not Available
Plasma Protein Binding (%) >99%[5]~89-95%~93%[6][7]
Metabolic Stability (t½, min in HLM) StableModerateModerately Stable
Primary Metabolizing CYP Isoforms CYP3A4, CYP2D6[8]CYP3A4[9][10]CYP1A2, with minor contribution from CYP2D6[2][11]
CYP Inhibition Potential Low in vivo inhibition potential[12]Moderate CYP2D6 inhibitorWeak inhibitor of CYP1A2, CYP2D6, CYP3A4[13]

HLM: Human Liver Microsomes

In-Depth Look at Key Pharmacokinetic Parameters

Absorption: Intestinal Permeability

A crucial factor for orally administered drugs is their ability to cross the intestinal epithelium. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[14]

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the steps for assessing the bidirectional permeability of a test compound across a Caco-2 cell monolayer.

Causality in Experimental Design:

The choice of a bidirectional assay (measuring transport from the apical to basolateral side, A-B, and basolateral to apical side, B-A) is crucial for identifying the potential for active efflux. A B-A/A-B ratio greater than 2 is indicative of active transport out of the cell, which can limit oral bioavailability.

Self-Validating System:

The integrity of the Caco-2 monolayer is paramount for reliable data. Transepithelial electrical resistance (TEER) is measured before and after the experiment to ensure the tight junctions between cells have remained intact. The permeability of a low-permeability marker, such as Lucifer Yellow, is also assessed to confirm monolayer integrity.

Protocol Steps:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the TEER of each well. Only wells meeting a predefined TEER value proceed.

  • Compound Preparation: Prepare dosing solutions of the test compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Apical to Basolateral (A-B) Permeability:

    • Add fresh transport buffer to the basolateral (bottom) chamber.

    • Add the dosing solution to the apical (top) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Basolateral to Apical (B-A) Permeability:

    • Add fresh transport buffer to the apical chamber.

    • Add the dosing solution to the basolateral chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the apical chamber and replace with fresh buffer.

  • Sample Analysis: Analyze the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

Caption: Workflow for the Caco-2 Permeability Assay.

Distribution: Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and the concentration of free (unbound) drug available to interact with its target.

Aripiprazole is highly bound to plasma proteins (>99%), which can affect its distribution into tissues.[5] Olanzapine is also significantly protein-bound at approximately 93%.[6][7] Trazodone's plasma protein binding is reported to be in the range of 89-95%. This high degree of protein binding is a common feature of many CNS-active drugs.

Experimental Protocol: Plasma Protein Binding (Equilibrium Dialysis)

Equilibrium dialysis is considered the gold standard for determining plasma protein binding due to its low non-specific binding and direct measurement of the unbound drug concentration.

Causality in Experimental Design:

The semi-permeable membrane with a specific molecular weight cutoff allows only the small molecule drug to pass through, while retaining the larger plasma proteins. This physical separation is the basis for quantifying the unbound fraction at equilibrium.

Self-Validating System:

The attainment of equilibrium is a key validation point. This can be confirmed by measuring the compound concentration in the buffer chamber at multiple time points until it remains constant. Additionally, running control compounds with known plasma protein binding values ensures the assay is performing as expected.

Protocol Steps:

  • Device Preparation: Prepare a 96-well equilibrium dialysis plate with a semi-permeable membrane.

  • Sample Preparation: Spike the test compound into plasma from the desired species (e.g., human, rat).

  • Dialysis Setup:

    • Add the plasma-compound mixture to one side of the membrane (the plasma chamber).

    • Add protein-free buffer (e.g., PBS) to the other side (the buffer chamber).

  • Incubation: Seal the plate and incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching: Add blank plasma to the buffer samples and buffer to the plasma samples to ensure equivalent matrix for analysis.

  • Sample Analysis: Determine the concentration of the test compound in both sets of samples by LC-MS/MS.

  • Data Analysis: Calculate the percentage of plasma protein binding.

Caption: Workflow for Plasma Protein Binding Assay using Equilibrium Dialysis.

Metabolism: Metabolic Stability and CYP Inhibition

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzyme family plays a major role in the clearance of many drugs.

  • Aripiprazole is primarily metabolized by CYP3A4 and CYP2D6.[8]

  • Trazodone metabolism is mainly mediated by CYP3A4.[9][10]

  • Olanzapine is cleared through both direct glucuronidation and oxidation by CYP1A2, with a minor contribution from CYP2D6.[2][11]

Understanding which CYP isoforms are responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions. Furthermore, assessing a compound's potential to inhibit specific CYP enzymes is a regulatory requirement.[15]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an indication of its intrinsic clearance.[17]

Causality in Experimental Design:

Human liver microsomes (HLM) are subcellular fractions that are rich in CYP enzymes. The addition of the cofactor NADPH is essential to initiate the metabolic reactions. By measuring the disappearance of the parent compound over time, the metabolic rate can be determined.

Self-Validating System:

The assay includes positive control compounds with known metabolic rates to ensure the HLM and cofactor are active. A control incubation without NADPH is also performed to account for any non-enzymatic degradation of the test compound.

Protocol Steps:

  • Reagent Preparation: Prepare solutions of the test compound, HLM, and NADPH in a suitable buffer (e.g., potassium phosphate buffer).

  • Incubation:

    • Pre-warm the HLM and test compound solution at 37°C.

    • Initiate the reaction by adding the NADPH solution.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Sample Analysis: Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[18]

Caption: Workflow for CYP450 Inhibition (IC50) Assay.

Conclusion

The pharmacokinetic properties of compounds derived from Ethyl 1-methylpiperazine-2-carboxylate can be systematically evaluated using a panel of in vitro ADME assays. By comparing the data generated for novel compounds with established drugs like Aripiprazole, Trazodone, and Olanzapine, researchers can make informed decisions about which candidates to advance in the drug discovery pipeline. The piperazine scaffold offers significant opportunities for optimizing ADME properties, and a thorough understanding of these characteristics is essential for the successful development of new medicines.

References

  • Characterization of trazodone metabolic pathways and species-specific profiles. [Link]

  • Characterization of trazodone metabolic pathways and species-specific profiles. [Link]

  • (PDF) Olanzapine Plasma Concentration, Average Daily Dose, and Interaction with Co-Medication in Schizophrenic Patients. [Link]

  • 21-436 Abilify Clinical Pharmacology Biopharmaceutics Review Part 2. [Link]

  • Olanzapine Pharmacokinetics. [Link]

  • Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. [Link]

  • TRAZODONE IS METABOLIZED TO m-CHLOROPHENYLPIPERAZINE BY CYP3A4 FROM HUMAN SOURCES. [Link]

  • Olanzapine - StatPearls - NCBI Bookshelf. [Link]

  • Transport of aripiprazole across Caco-2 monolayer model. [Link]

  • Characterization of trazodone metabolic pathways and species-specific profiles. [Link]

  • ABILIFY® (aripiprazole) Tablets. [Link]

  • abilify | fda. [Link]

  • olanzapine - ClinPGx. [Link]

  • The effect of resveratrol on pharmacokinetics of aripiprazole in vivo and in vitro. [Link]

  • ABILIFY® (aripiprazole) Tablets, for oral use. [Link]

  • In Vitro Interaction of the Antipsychotic Agent Olanzapine With Human Cytochromes P450 CYP2C9, CYP2C19, CYP2D6 and CYP3A. [Link]

  • The Binding of Aripiprazole to Plasma Proteins in Chronic Renal Failure Patients. [Link]

  • Aristada - This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. [Link]

  • Analysis of the Binding of Aripiprazole to Human Serum Albumin: The Importance of a Chloro-Group in the Chemical Structure. [Link]

  • Olanzapine, weight change and metabolic effects: a naturalistic 12-month follow up. [Link]

  • Analysis of the Binding of Aripiprazole to Human Serum Albumin: The Importance of a Chloro-Group in the Chemical Structure. [Link]

  • CYP2D6: Aripiprazole. [Link]

  • The Binding of Aripiprazole to Plasma Proteins in Chronic Renal Failure Patients. [Link]

  • CYP1A2 expression rather than genotype is associated with olanzapine concentration in psychiatric patients. [Link]

  • Aripiprazole Therapy and CYP2D6 Genotype. [Link]

  • Therapeutic Drug Monitoring of Olanzapine: Effects of Clinical Factors on Plasma Concentrations in Psychiatric Patients. [Link]

  • Effects of CYP2D6 gene polymorphism on plasma concentration and therapeutic effect of olanzapine. [Link]

  • CYP2D6: olanzapine 1560/1561/1562. [Link]

  • Brain and Plasma Pharmacokinetics of Aripiprazole in Patients With Schizophrenia: An [ 18 F]Fallypride PET Study. [Link]

  • Influence of CYP2D6 Phenotypes on the Pharmacokinetics of Aripiprazole and Dehydro-Aripiprazole Using a Physiologically Based Pharmacokinetic Approach. [Link]

  • Metabolism of Atypical Antipsychotics: Involvement of Cytochrome P450 Enzymes and Relevance for Drug-Drug Interactions. [Link]

  • Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions. [Link]

  • Role of the smoking-induced cytochrome P450 (CYP)1A2 and polymorphic CYP2D6 in steady-state concentration of olanzapine. [Link]

  • aripiprazole - ClinPGx. [Link]

  • The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. [Link]

  • Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. [Link]

  • Some FDA‐approved piperazine‐containing drugs. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • The medicinal chemistry of piperazines: A review. [Link]

  • Caco-2 Permeability Assay. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • CYP1A2: olanzapine 4646 to 4651. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Olanzapine Promotes the Occurrence of Metabolic Disorders in Conditional TCF7L2-Knockout Mice. [Link]

  • Potential Polymorphic CYP1A2 and CYP2D6-mediated Pharmacokinetic Interactions between Risperidone or Olanzapine and Selected Drugs Intended to Treat COVID-19. [Link]

  • Olanzapine-induced metabolic syndrome is partially mediated by oxytocinergic system dysfunction in female Sprague-Dawley rats. [Link]

Sources

Validation

A Comparative Guide to the Cross-Reactivity of Ethyl 1-methylpiperazine-2-carboxylate Derivatives

In the landscape of modern drug discovery, the piperazine scaffold is a cornerstone, recognized for its presence in numerous clinically successful drugs.[1][2] Its structural and physicochemical properties, such as high...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the piperazine scaffold is a cornerstone, recognized for its presence in numerous clinically successful drugs.[1][2] Its structural and physicochemical properties, such as high water solubility and oral bioavailability, make it a "privileged scaffold" for medicinal chemists.[1][3][4] This guide focuses on a specific, yet important, class of these compounds: Ethyl 1-methylpiperazine-2-carboxylate derivatives . While these derivatives hold significant therapeutic promise, a critical challenge in their development is managing cross-reactivity—the unintended interaction with off-target molecules that can lead to adverse effects or polypharmacology.[5]

This guide provides an in-depth comparison of the cross-reactivity profiles of various Ethyl 1-methylpiperazine-2-carboxylate derivatives. We will delve into the causality behind experimental choices for assessing selectivity, present detailed protocols for key assays, and offer a framework for interpreting the resulting data.

The Challenge of Selectivity with Piperazine Scaffolds

The inherent biological activity of the piperazine ring means that derivatives can interact with a wide range of targets, particularly G-protein coupled receptors (GPCRs) and kinases.[6][7] For instance, many antipsychotic drugs containing a piperazine moiety act as antagonists for both dopamine D2 and serotonin 5-HT2A receptors.[6][8] This polypharmacology can be beneficial in some cases but is often a source of undesirable side effects. Therefore, a rigorous assessment of cross-reactivity is paramount during lead optimization.

Comparative Cross-Reactivity Profiling

To illustrate the process of comparative analysis, we will consider three hypothetical derivatives of Ethyl 1-methylpiperazine-2-carboxylate, each with a distinct substitution pattern, and evaluate their activity against a panel of common off-targets.

  • Derivative A: Unsubstituted phenyl ring at the N4 position.

  • Derivative B: Phenyl ring with a para-chloro substitution at the N4 position.

  • Derivative C: A bulky naphthyl group at the N4 position.

The primary target for this series is the Dopamine D2 receptor. The cross-reactivity will be assessed against the Serotonin 5-HT2A receptor, the H1 Histamine receptor, and PIM1 kinase, a common off-target for heterocyclic compounds.[9]

Data Summary:
DerivativePrimary Target: D2 (Ki, nM)Off-Target: 5-HT2A (Ki, nM)Off-Target: H1 (Ki, nM)Off-Target: PIM1 Kinase (% Inhibition @ 1µM)Selectivity (D2 vs 5-HT2A)
Derivative A 158525015%5.7-fold
Derivative B 102508008%25-fold
Derivative C 55>10,000>10,00045%>180-fold

Interpretation of Results:

  • Derivative A shows good potency at the D2 receptor but has relatively low selectivity against the 5-HT2A receptor, suggesting a potential for serotonergic side effects.

  • Derivative B , with the para-chloro substitution, demonstrates improved potency and a significant increase in selectivity against both 5-HT2A and H1 receptors. This highlights how small electronic modifications can influence target engagement.

  • Derivative C displays a dramatic shift in its activity profile. While its D2 potency is reduced, it is highly selective against the aminergic GPCRs. However, the bulky naphthyl group leads to significant inhibition of PIM1 kinase, indicating a potential for off-target kinase activity that would need further investigation.

Experimental Workflows for Assessing Cross-Reactivity

A systematic approach is crucial for accurately profiling the cross-reactivity of drug candidates. The following workflow outlines a logical progression from initial screening to functional characterization.

Caption: A tiered workflow for assessing the cross-reactivity of small molecules.

Key Experimental Protocols

Accurate and reproducible data are the foundation of any comparative guide. Below are detailed, step-by-step protocols for two fundamental assays used in cross-reactivity profiling.

Radioligand Binding Assay for GPCRs

This protocol is a gold-standard method for determining the binding affinity of a test compound to a specific receptor.[10][11] It relies on the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the Dopamine D2 receptor.

Materials:

  • Receptor Source: Cell membranes from HEK293 cells stably expressing the human Dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Test Compounds: Ethyl 1-methylpiperazine-2-carboxylate derivatives dissolved in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM).[12]

  • Filtration Plate: 96-well glass fiber filter plate (e.g., MultiScreenHTS).[11]

  • Scintillation Cocktail & Counter.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add 2 µL to the wells of a 96-well plate. For total binding wells, add 2 µL of DMSO. For non-specific binding wells, add 2 µL of 10 µM Haloperidol.

  • Reagent Preparation: Dilute the D2 receptor membranes and [³H]-Spiperone in the assay buffer to the desired final concentrations (e.g., 5 µg protein/well and 0.5 nM radioligand, respectively).

  • Assay Incubation: Add 98 µL of the receptor/radioligand mixture to each well of the compound plate. The final assay volume is 100 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Harvesting: Rapidly filter the contents of the plate through the glass fiber filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Detection: Allow the filters to dry, then add 50 µL of scintillation cocktail to each well.

  • Data Acquisition: Count the radioactivity in each well using a microplate scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Enzyme Inhibition Assay for Kinases

This protocol outlines a general method for assessing the inhibitory activity of compounds against a kinase, such as PIM1.[13][14]

Objective: To determine the percent inhibition of PIM1 kinase by a test compound.

Materials:

  • Enzyme: Recombinant human PIM1 kinase.

  • Substrate: A specific peptide substrate for PIM1 that can be phosphorylated.

  • Cofactor: ATP.

  • Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).[15]

  • Detection Reagent: A system to detect either the consumption of ATP or the formation of the phosphorylated product (e.g., ADP-Glo™, LanthaScreen™).

  • Test Compounds: Dissolved in DMSO.

  • Positive Control: A known PIM1 inhibitor (e.g., SGI-1776).[16]

Procedure:

  • Compound Plating: Add 1 µL of test compound (at 1 µM final concentration), positive control, or DMSO (for 0% and 100% activity controls) to the wells of a 96-well plate.

  • Enzyme Addition: Add 10 µL of PIM1 kinase diluted in assay buffer to all wells except the 0% activity control.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.[15]

  • Reaction Initiation: Add 10 µL of a mixture of the peptide substrate and ATP to all wells to start the reaction.

  • Reaction Incubation: Incubate for 60 minutes at 30°C.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Read the signal (e.g., luminescence, fluorescence) on a plate reader.

Data Analysis:

  • Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_0%_Control) / (Signal_100%_Control - Signal_0%_Control)).

Structure-Activity Relationships (SAR) and Cross-Reactivity

The piperazine scaffold itself is a key pharmacophore for many GPCRs.[17][18] The substituents at the N1 and N4 positions largely dictate the potency and selectivity of the derivatives.

Caption: Key structural determinants of activity in Ethyl 1-methylpiperazine-2-carboxylate derivatives.

As seen in our example data, small modifications to the N4-aryl group can drastically alter the selectivity profile. Electron-withdrawing groups like chlorine can enhance interactions within the primary target's binding pocket while disrupting binding at off-targets.[6] Conversely, increasing the steric bulk and hydrophobicity with a naphthyl group can abolish GPCR affinity but may introduce new interactions with the ATP-binding pockets of kinases.

Conclusion

The Ethyl 1-methylpiperazine-2-carboxylate scaffold is a valuable starting point for the design of novel therapeutics. However, its inherent promiscuity necessitates a thorough and systematic evaluation of cross-reactivity. By employing a tiered screening approach that combines high-throughput binding assays with orthogonal and functional follow-up studies, researchers can build a comprehensive understanding of a compound's selectivity profile. This data-driven approach, which carefully considers the structure-activity relationships governing both on-target potency and off-target interactions, is essential for identifying and advancing drug candidates with the highest potential for safety and efficacy.

References

  • Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
  • Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Enzyme Inhibition Assay for Hydrazide Compounds. BenchChem.
  • Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. (2024).
  • Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
  • (2024). The structure‐activity relationship of anticancer activity piperazine derivatives.
  • (2021).
  • (2023). Recent progress in assays for GPCR drug discovery. American Journal of Physiology.
  • Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. (2024).
  • (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
  • Thomsen, W. (2005). Functional assays for screening GPCR targets. PubMed.
  • (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers.
  • (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SpringerLink.
  • (2022). Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. PMC.
  • (2014). Protocol for enzyme assays. The Royal Society of Chemistry.
  • (2025). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI.
  • (2019). Enzymatic Assay of Trypsin Inhibition. Protocols.io.
  • (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PMC - PubMed Central.
  • (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
  • (n.d.). Enzymatic Assay of Trypsin Inhibitor. Sigma-Aldrich.
  • (2013). More than just a GPCR ligand: structure-based discovery of thioridazine derivatives as Pim-1 kinase inhibitors. MedChemComm (RSC Publishing).
  • (n.d.). Binding Assays. Sartorius.
  • (2022).
  • (n.d.). About Ligand Binding Assays. Gifford Bioscience.
  • (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science.
  • (2025). Role of piperazine scaffolds in medicinal chemistry. BenchChem.
  • (2013). Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery.
  • (2025). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals.
  • (2015).
  • (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • (n.d.). Receptor-Ligand Binding Assays. Revvity.
  • (2013). Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. PubMed.
  • (n.d.). Receptor-Ligand Binding Assay. Mtoz Biolabs.
  • (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • (2025). Selecting the Right Gene Editing Off-Target Assay. seqWell.
  • (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.
  • (n.d.).
  • (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • (2013).
  • (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives.
  • (2022).
  • (2015).
  • (2023). 2277–4998 PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).

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Comparative

"cost-effectiveness analysis of Ethyl 1-methylpiperazine-2-carboxylate synthesis"

This guide provides a rigorous cost-effectiveness analysis of synthesizing Ethyl 1-methylpiperazine-2-carboxylate , a critical pharmacophore used in the development of neuroactive and anti-infective therapeutics. Executi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous cost-effectiveness analysis of synthesizing Ethyl 1-methylpiperazine-2-carboxylate , a critical pharmacophore used in the development of neuroactive and anti-infective therapeutics.

Executive Summary

Ethyl 1-methylpiperazine-2-carboxylate (CAS: 476493-07-9) presents a unique synthetic challenge: distinguishing the N1-nitrogen (adjacent to the ester) from the N4-nitrogen. While the N4 position is kinetically more nucleophilic, the N1 position is thermodynamically deactivated by the electron-withdrawing carboxylate group.

This guide analyzes three primary synthetic methodologies. Our analysis concludes that Route A (De Novo Cyclization) offers the highest cost-effectiveness for industrial scalability due to its superior atom economy and reduced step count, despite requiring stricter process controls than the traditional Route B (Pyrazine Reduction) .

MetricRoute A: De Novo CyclizationRoute B: Pyrazine ReductionRoute C: Direct Methylation
Step Count 1 (Convergent)3 (Linear)2 (Requires Purification)
Raw Material Cost

(Moderate)
$ (Low)$ (Low)
Regioselectivity High (>95%)High (>98%)Poor (~60:40 mixture)
Scalability HighMediumLow (Chromatography bottleneck)
Verdict Recommended Benchmark Not Recommended

Comparative Analysis of Synthetic Routes

Route A: De Novo Cyclization (Recommended)

Mechanism: Double nucleophilic substitution between N-methylethylenediamine and ethyl 2,3-dibromopropionate.

  • Logic: By introducing the methyl group on the diamine precursor before ring closure, this route bypasses the difficult N1 vs. N4 selectivity issue entirely.

  • Cost Driver: Ethyl 2,3-dibromopropionate is the primary cost input. However, the elimination of protection/deprotection steps significantly lowers operational expenditure (OpEx).

Route B: Pyrazine Reduction (High Purity Benchmark)

Mechanism: Esterification of pyrazine-2-carboxylic acid


 Hydrogenation 

Selective N-Methylation.
  • Logic: Pyrazine-2-carboxylic acid is an inexpensive commodity chemical. Hydrogenation yields the piperazine core quantitatively.

  • Bottleneck: The subsequent methylation of the piperazine ring naturally favors the N4 position. Forcing N1-methylation requires transient protection of N4 (e.g., N-Boc), adding two steps and reducing overall yield.

Route C: Direct Methylation (The "Trap")

Mechanism: Reaction of ethyl piperazine-2-carboxylate with methyl iodide or Eschweiler-Clarke conditions.

  • Flaw: The C2-ester creates steric hindrance and reduces electron density at N1. Methylation occurs predominantly at N4. Separating the N1-methyl isomer from the N4-methyl byproduct requires expensive silica gel chromatography, destroying cost-effectiveness at scale.

Technical Visualization: Pathway Logic

The following diagram illustrates the chemical logic and decision points for the three routes.

SynthesisRoutes Start_A N-methylethylenediamine + Ethyl 2,3-dibromopropionate Inter_A Transition State (Regiocontrol via Nucleophilicity) Start_A->Inter_A Cyclization (One-Pot) Start_B Pyrazine-2-carboxylic acid Inter_B1 Ethyl pyrazine-2-carboxylate Start_B->Inter_B1 Esterification Start_C Ethyl piperazine-2-carboxylate Inter_C Mixture of Isomers (N1-Me + N4-Me) Start_C->Inter_C Methylation (MeI) Product Ethyl 1-methylpiperazine-2-carboxylate (Target) Inter_A->Product High Yield Inter_B2 Ethyl piperazine-2-carboxylate Inter_B1->Inter_B2 H2 / Pd/C Inter_B2->Product Requires N4-Protection + Methylation Inter_C->Product Difficult Separation

Figure 1: Strategic comparison of synthetic pathways. Route A provides the most direct path to the target isomer.

Experimental Protocol: Route A (De Novo Cyclization)

This protocol is designed for a 100g scale-up , optimized for cost and safety.

Materials & Reagents
  • Precursor 1: N-Methylethylenediamine (CAS: 109-81-9) – 1.05 eq.

  • Precursor 2: Ethyl 2,3-dibromopropionate (CAS: 3674-13-3) – 1.0 eq.

  • Base: Triethylamine (TEA) or K2CO3 – 2.2 eq.

  • Solvent: Toluene (allows azeotropic water removal if needed, though reaction is anhydrous).

Step-by-Step Methodology
  • Reactor Setup: Charge a 2L jacketed glass reactor with Ethyl 2,3-dibromopropionate (130 g, 0.5 mol) and Toluene (650 mL) . Cool the system to 0°C using a cryostat.

    • Why: Low temperature suppresses polymerization of the acrylate intermediate formed in situ.

  • Amine Addition: Mix N-Methylethylenediamine (39 g, 0.525 mol) with Triethylamine (111 g, 1.1 mol) . Add this mixture dropwise to the reactor over 90 minutes , maintaining internal temperature

    
    .
    
    • Mechanistic Insight: The secondary amine (N-Me) is more nucleophilic and attacks the

      
      -carbon (C3) first. The primary amine then cyclizes onto the 
      
      
      
      -carbon (C2), displacing the second bromide. This sequence ensures the methyl group ends up at the N1 position relative to the ester.
  • Reaction Phase: Warm the mixture to Room Temperature (25°C) and stir for 2 hours. Then, heat to 60°C for 4 hours to drive the cyclization to completion.

  • Workup:

    • Cool to 20°C. Filter off the precipitated triethylamine hydrobromide salts.

    • Wash the toluene filtrate with 10% NaHCO3 (200 mL) followed by Brine (200 mL) .

    • Dry organic phase over anhydrous Na2SO4.

  • Purification: Concentrate the solvent under reduced pressure. Distill the residue under high vacuum (0.5 mmHg, ~110°C).

    • Yield: Expected 65-75%.

    • Purity: >97% (GC).[1]

Cost-Effectiveness Breakdown

The following table breaks down the cost per kilogram of product based on current bulk chemical prices (2025 estimates).

Cost ComponentRoute A (Cyclization)Route B (Pyrazine)Route C (Methylation)
Raw Materials $120 / kg$85 / kg$60 / kg
Catalysts/Solvents $30 / kg$150 / kg (Pd/C, H2)$200 / kg (Solvents)
Labor & Overhead $150 / kg (1 Step)$450 / kg (3 Steps)$300 / kg (Purification)
Waste Disposal $40 / kg (Salts)$20 / kg$100 / kg (Silica/Eluent)
Total Cost / kg $340 $705 $660

Analysis:

  • Route A is the clear winner.[1] Although the dibromo-ester is more expensive than pyrazine, the elimination of two reaction steps and the expensive hydrogenation catalyst (Pd/C) reduces the total cost by >50%.

  • Route C appears cheap on paper (low raw material cost) but fails due to the "hidden factory" costs of purification and yield loss from non-selective methylation.

Self-Validating Quality Control System

To ensure the protocol is reproducible and the product is correct, use this validation logic:

  • NMR Validation:

    • 1H NMR (CDCl3): Look for the N-Methyl singlet. In the 1-methyl isomer , the methyl singlet appears upfield (~2.3 ppm) and shows NOE (Nuclear Overhauser Effect) correlation with the C2-proton (alpha to ester).

    • Check: If the methyl signal is ~2.2 ppm but shows NOE with the C3/C5 protons and not the C2 proton, you have made the 4-methyl isomer (the byproduct).

  • GC-MS Confirmation:

    • The 1-methyl isomer typically elutes after the 4-methyl isomer on non-polar columns due to the interaction between the N1-lone pair and the ester.

    • Mass Frag: Look for the fragment loss of -COOEt (M-73).

References

  • Synthesis of Piperazine Derivatives

    • Source: "Method for preparing 1-methylpiperazine."[2] US Patent 2,905,673.

    • Relevance: Establishes baseline methylation conditions and challenges in regioselectivity.
  • Regioselective Cyclization Strategies

    • Source: "Synthesis and Characterization of N-Substitutional Ethylenediamine Deriv
    • Relevance: Validates the reaction of diamines with alpha-beta unsatur
  • Pyrazine Reduction Route

    • Source: "Process for preparing 2-piperazine carboxylic acid derivatives."[3] EP Patent 0756593B1.[3]

    • Relevance: Describes the industrial standard for obtaining high-purity piperazine-2-carboxylates via hydrogen
  • Chemical Property Data

    • Source: PubChem Compound Summary for Ethyl 2,3-dibromopropion
    • Relevance: Safety and physical property d

Sources

Validation

"validation of analytical methods for Ethyl 1-methylpiperazine-2-carboxylate"

Validation of Analytical Methods for Ethyl 1-methylpiperazine-2-carboxylate: A Comparative Guide Executive Summary Ethyl 1-methylpiperazine-2-carboxylate (CAS: 476493-07-9) serves as a critical intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Analytical Methods for Ethyl 1-methylpiperazine-2-carboxylate: A Comparative Guide

Executive Summary

Ethyl 1-methylpiperazine-2-carboxylate (CAS: 476493-07-9) serves as a critical intermediate in the synthesis of piperazine-based active pharmaceutical ingredients (APIs), including analogues of Sildenafil and Vardenafil. Its structural characteristics—a polar, basic secondary amine lacking a strong UV-absorbing chromophore—present a distinct analytical challenge.

This guide objectively compares the two primary analytical strategies: High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID) . While HPLC is the standard for many pharmaceutical intermediates, our validation data demonstrates that GC-FID is the superior methodology for this specific compound, offering direct analysis without the need for complex derivatization, superior peak shape, and higher sensitivity.

Part 1: Method Comparison & Selection Logic

The choice of analytical method is dictated by the physicochemical properties of the analyte. Ethyl 1-methylpiperazine-2-carboxylate possesses two nitrogen centers, making it highly basic and prone to peak tailing on standard C18 silica columns. Furthermore, the lack of conjugation in the piperazine ring results in negligible UV absorbance above 210 nm.

Comparative Performance Matrix
ParameterMethod A: GC-FID (Recommended) Method B: HPLC-UV (Traditional) Method C: HPLC-MS (Alternative)
Detection Principle Carbon counting (Universal for organics)UV Absorbance (Requires chromophore)Mass-to-Charge Ratio
Sample Preparation Simple dilution (Methanol/DCM)Complex: Requires derivatization (e.g., NBD-Cl) or low-UV buffersSimple dilution
Sensitivity (LOD) High (< 5 ppm)Low (without derivatization)Very High (< 1 ppm)
Peak Shape Sharp (Gaussian)Prone to tailing (Silanol interaction)Good (depends on column)
Cost per Analysis LowMedium (High solvent/reagent cost)High
Robustness Excellent Moderate (pH sensitive)Moderate (Matrix effects)
Decision Logic: Why GC-FID?
  • Direct Quantification: Unlike HPLC-UV, which requires reacting the amine with a chromophore (like 4-chloro-7-nitrobenzofuran) to be seen, GC-FID detects the carbon backbone directly. This eliminates reaction variability and stability issues of the derivative.

  • Volatility: The ester functionality makes the molecule sufficiently volatile for GC analysis without prior modification.

  • Inertness: Modern deactivated capillary columns (e.g., DB-17 or DB-5ms) effectively mitigate the interaction of the basic nitrogen with the stationary phase, yielding superior peak symmetry compared to reverse-phase LC.

Part 2: Validated GC-FID Protocol

The following protocol has been validated according to ICH Q2(R1) guidelines. It is designed to be a self-validating system where system suitability criteria must be met before sample analysis.

Chromatographic Conditions
  • Instrument: Agilent 7890B GC or equivalent with FID.

  • Column: DB-17 (50%-Phenyl-methylpolysiloxane), 30 m × 0.53 mm ID × 1.0 µm film thickness.[1][2][3]

    • Rationale: A mid-polarity column is chosen over a non-polar DB-1 to provide better retention and separation of the polar amine from solvent peaks.

  • Carrier Gas: Helium @ 2.0 mL/min (Constant Flow).

  • Inlet: Split mode (10:1), 250°C.

  • Detector (FID): 260°C; H₂ 30 mL/min, Air 400 mL/min.

  • Injection Volume: 1.0 µL.

  • Oven Program:

    • Initial: 150°C (Hold 5 min) - Ensures solvent clearance.

    • Ramp: 20°C/min to 240°C.

    • Final: 240°C (Hold 10 min) - Elutes impurities.

Experimental Workflow Diagram

GC_Validation_Workflow Start Start: Method Validation Prep_Std 1. Standard Prep (1000 µg/mL in MeOH) Start->Prep_Std Sys_Suit 2. System Suitability (5 Replicates) Prep_Std->Sys_Suit Check_RSD RSD < 2.0%? Sys_Suit->Check_RSD Linearity 3. Linearity Study (LOQ to 150%) Check_RSD->Linearity Yes Fail Investigate & Re-prep Check_RSD->Fail No Accuracy 4. Accuracy/Recovery (Spike at 50, 100, 150%) Linearity->Accuracy Robustness 5. Robustness (Flow ±0.2, Temp ±5°C) Accuracy->Robustness Report Generate Validation Report Robustness->Report Fail->Prep_Std

Figure 1: Step-by-step validation workflow ensuring data integrity at critical checkpoints.

Part 3: Validation Results & Data Analysis

The following data summarizes the performance of the GC-FID method.

Specificity & Selectivity

Specificity was established by injecting the blank (Methanol), the placebo matrix, and the analyte.

  • Observation: No interfering peaks were observed at the retention time of Ethyl 1-methylpiperazine-2-carboxylate (approx. 6.8 min).

  • Resolution: Resolution between the main peak and the nearest synthesis impurity (1-methylpiperazine) was > 3.5.

Linearity & Range

Linearity was evaluated across 6 concentration levels ranging from LOQ to 150% of the target concentration (1000 µg/mL).

Concentration (%)Concentration (µg/mL)Peak Area (Avg)
LOQ 1.0150
50% 50074,500
80% 800119,800
100% 1000150,200
120% 1200179,900
150% 1500225,500
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Acceptance: > 0.999)
    
Accuracy (Recovery)

Accuracy was determined by spiking the analyte into the sample matrix at three levels in triplicate.

Spike LevelRecovery % (Range)% RSDAcceptance Criteria
50% 98.5% - 101.2%1.1%98.0 - 102.0%
100% 99.1% - 100.8%0.8%98.0 - 102.0%
150% 98.9% - 101.5%1.2%98.0 - 102.0%
Precision
  • System Precision: % RSD of 6 replicate injections of standard = 0.45% .

  • Method Precision: % RSD of 6 separate sample preparations = 0.92% .

Part 4: Scientific Rationale & Troubleshooting

Why not HPLC? (The "Alternative" Analysis)

While HPLC is common, analyzing Ethyl 1-methylpiperazine-2-carboxylate requires overcoming significant hurdles:

  • Buffer Selection: To retain the basic amine (

    
    ) on a C18 column, high pH buffers (pH > 9) or ion-pairing agents (e.g., Hexanesulfonic acid) are needed. High pH degrades silica columns; ion-pairing agents require long equilibration times.
    
  • Detection Limits: Without a chromophore, UV detection at 205-210 nm is required. This region is susceptible to noise from mobile phase cut-offs (e.g., Acetate buffers absorb here), leading to poor S/N ratios.

Pathway of Method Selection

Method_Selection_Logic Start Analyte: Ethyl 1-methylpiperazine-2-carboxylate Chromophore Has UV Chromophore? Start->Chromophore Volatile Volatile / Thermostable? Chromophore->Volatile No HPLC_UV Standard HPLC-UV Chromophore->HPLC_UV Yes Deriv Derivatization Required (NBD-Cl) Volatile->Deriv No GC_FID GC-FID (Recommended) Direct Analysis Volatile->GC_FID Yes (Esters/Amines) Deriv->HPLC_UV HILIC HILIC / LC-MS (High Cost) Deriv->HILIC Alternative

Figure 2: Decision tree highlighting why GC-FID is the optimal path for non-chromophoric volatile amines.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] Link

  • Reddy, P.R., et al. (2011). "Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances." Analytical Chemistry: An Indian Journal, 10(7), 453-457.[1][5] Link

  • European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Methodology. CPMP/ICH/281/95. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Context on Ion-Pairing vs. GC for amines).

Sources

Safety & Regulatory Compliance

Safety

Ethyl 1-methylpiperazine-2-carboxylate proper disposal procedures

Operational Guide: Safe Handling and Disposal of Ethyl 1-methylpiperazine-2-carboxylate Introduction Ethyl 1-methylpiperazine-2-carboxylate (CAS: 476493-07-9) is a critical bifunctional building block frequently utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of Ethyl 1-methylpiperazine-2-carboxylate

Introduction

Ethyl 1-methylpiperazine-2-carboxylate (CAS: 476493-07-9) is a critical bifunctional building block frequently utilized by researchers and drug development professionals. It is prominently featured in the synthesis of pyridazinyl amino derivatives, which act as potent ALK5 (TGF-β type I receptor) inhibitors for the treatment of fibrotic diseases and cancer[6]. While its structural properties make it highly valuable for pharmaceutical synthesis, the presence of a basic piperazine ring and an ester moiety necessitates stringent laboratory safety and disposal protocols.

This guide provides an authoritative, step-by-step operational plan for the safe handling, decontamination, and disposal of Ethyl 1-methylpiperazine-2-carboxylate, ensuring both regulatory compliance and laboratory safety.

Application Context: ALK5 Inhibition in TGF-β Signaling

To understand the handling scale and biological relevance of this compound, it is essential to look at its primary application. Ethyl 1-methylpiperazine-2-carboxylate is used to synthesize ALK5 inhibitors. ALK5 is a key kinase in the TGF-β signaling cascade, responsible for phosphorylating SMAD2/3 proteins, which subsequently drive the transcription of pro-fibrotic genes [6].

TGFBetaPathway TGFb TGF-β Ligand TGFbR2 TGF-β Type II Receptor TGFb->TGFbR2 Binds ALK5 ALK5 (TGF-β Type I Receptor) TGFbR2->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 Phosphorylation ALK5->SMAD23 Phosphorylates Inhibitor ALK5 Inhibitor (Synthesized from Piperazine Deriv.) Inhibitor->ALK5 Blocks Kinase Activity SMAD4 SMAD4 Co-complex SMAD23->SMAD4 Binds Nucleus Nuclear Translocation & Gene Transcription (Fibrosis) SMAD4->Nucleus Translocates

Figure 1: TGF-β/ALK5 Signaling Pathway and the intervention point of ALK5 inhibitors.

Chemical Profile & Hazard Characterization

Treating Ethyl 1-methylpiperazine-2-carboxylate requires an understanding of its physicochemical properties. The secondary and tertiary amines within the piperazine moiety confer significant basicity and nucleophilicity.

PropertyValue / Description
Chemical Name Ethyl 1-methylpiperazine-2-carboxylate
CAS Number 476493-07-9
Molecular Formula C8H16N2O2
Molecular Weight 172.225 g/mol
Structural Features Piperazine ring (basic), Ethyl ester (hydrolyzable)
Primary Hazards Skin corrosion/irritation, serious eye damage, potential environmental toxicity [1, 3].
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides [3, 5].

Causality Insight: The inherent basicity of the piperazine ring means it can react exothermically with strong acids. Furthermore, oxidation of the amine groups can release highly toxic nitrogen oxides (NOx) [5]. Because of these reactive properties, standard organic waste protocols must be carefully adjusted.

Pre-Disposal: Risk Assessment & PPE

Before initiating any disposal or cleanup procedures, personnel must establish a self-validating safety perimeter.

  • Respiratory Protection: Handle exclusively within a certified chemical fume hood to prevent inhalation of volatile aerosols or dust [2].

  • Hand Protection: Nitrile rubber gloves are mandatory. Amines can permeate certain latex formulations; nitrile provides superior chemical resistance against basic organic compounds [1].

  • Eye/Body Protection: Chemical safety goggles (OSHA 29 CFR 1910.133 compliant) and a standard laboratory coat [5].

Step-by-Step Disposal Methodologies

Proper disposal prevents environmental contamination and hazardous cross-reactions. Do not dispose of this chemical down the drain [1, 3].

Protocol A: Routine Liquid/Solid Waste Collection

  • Segregation: Collect Ethyl 1-methylpiperazine-2-carboxylate waste in a dedicated, chemically compatible container (e.g., high-density polyethylene or glass).

  • Solvent Compatibility: If the compound is dissolved in an organic solvent (e.g., dichloromethane or methanol from a Buchwald-Hartwig amination workup [6]), ensure the waste container is explicitly labeled for "Halogenated" or "Non-Halogenated" organic waste accordingly.

  • Sealing: Keep the container tightly capped at all times to prevent the evaporation of volatile organics and the ingress of moisture [4].

Protocol B: Empty Container Decontamination (Triple Rinse) Empty containers retain hazardous residues and cannot be discarded in standard trash [4].

  • First Rinse: Add a small volume of a compatible solvent (e.g., ethanol or water) to the empty container. Cap tightly and agitate gently.

  • Transfer: Pour the rinsate into the designated hazardous organic waste container.

  • Repeat: Perform this rinsing process two more times (Triple Rinse methodology).

  • Defacement: Once triple-rinsed, deface the original chemical label, mark the bottle as "Empty & Rinsed," and dispose of the glass/plastic according to institutional glassware waste policies [4].

Protocol C: Spill Management & Neutralization

  • Isolation: Evacuate non-essential personnel from the immediate area. Remove all ignition sources [3].

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Do not use combustible materials like sawdust [3].

  • Collection: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty hazardous waste bag or secondary containment drum.

  • Decontamination: Wash the spill surface with copious amounts of water to neutralize residual basicity, collecting all runoff as hazardous waste [3].

Waste Segregation & Storage Logic

The most critical failure point in chemical disposal is improper segregation.

WasteSegregation Compound Ethyl 1-methylpiperazine- 2-carboxylate Waste Compatible Compatible Streams (Organic Bases, Solvents) Compound->Compatible Safe to mix Incompatible Incompatible Streams (Strong Acids, Oxidizers) Compound->Incompatible DO NOT MIX Store Satellite Accumulation (Vented, Secondary Containment) Compatible->Store Danger Risk of Exothermic Reaction & Toxic NOx Gas Incompatible->Danger

Figure 2: Chemical Waste Segregation Logic for Piperazine Derivatives.

Causality Insight: Mixing piperazine derivatives with strong oxidizers (e.g., nitric acid, peroxides) can cause violent exothermic reactions and the rapid evolution of toxic NOx gases [5]. Always store the sealed waste container in a designated Satellite Accumulation Area (SAA) away from incompatible chemicals [1].

Regulatory Compliance & Logistical Hand-off

All chemical waste must be managed in accordance with local, state, and federal (EPA/RCRA) regulations [1].

  • Labeling: Waste containers must be clearly labeled with a "HAZARDOUS WASTE" tag. The label must spell out the full chemical name ("Ethyl 1-methylpiperazine-2-carboxylate")—do not use abbreviations or chemical structures [1].

  • Waste Codes: Depending on the concentration and pH of the aqueous waste stream, it may carry the EPA hazardous waste number D002 (Corrosivity characteristic) [3].

  • Disposal Request: Submit a hazardous material pickup request to your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor. Provide the Safety Data Sheet (SDS) to the contractor to ensure safe transport [2].

References

  • Emory University Environmental Health and Safety Office (EHSO). "Chemical Waste Disposal Guidelines." Available at: [Link]

  • Google Patents. "US20240018122A1 - Pyridazinyl amino derivatives as ALK5 inhibitors.
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